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Flavidinin

Cat. No.: B593637
M. Wt: 254.28 g/mol
InChI Key: AWAUZUFYBCBHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flavidinin is a high-purity flavonoid-based research compound provided exclusively For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use . As a specialized reagent, this compound is designed for basic research applications, including in vitro studies in pharmaceutical discovery and the investigation of cellular pathways . Compounds within the flavonoid class are widely studied for their potential bioactivities, which may include anti-inflammatory and antioxidant effects . Researchers can utilize this reagent in assays to explore fundamental biological mechanisms, contributing to the development of novel research tools and scientific knowledge .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B593637 Flavidinin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-13-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-13-5-10-3-2-9-4-12(17)7-14-16(9)15(10)11(6-13)8-19-14/h4-7,17H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAUZUFYBCBHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=C1)COC4=CC(=CC(=C43)CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Flavidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental protocols related to Flavidin, a naturally occurring 9,10-dihydrophenanthrene derivative. The document addresses the existing ambiguity between "Flavidin" and "Flavidinin," focusing on the scientifically validated data available for Flavidin. It details the compound's potent antioxidant properties, supported by quantitative data from various in vitro assays. Detailed methodologies for these assays are provided to facilitate reproducibility. While specific signaling pathway interactions for Flavidin are not yet elucidated, this guide presents a general overview of pathways commonly modulated by flavonoids, offering a foundation for future research. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction and Clarification of Nomenclature

In the scientific literature and chemical databases, there exists a degree of ambiguity between the compounds referred to as "Flavidin" and "this compound." This guide primarily focuses on Flavidin (CAS No: 83924-98-5) , for which there is a substantial body of verifiable chemical and biological data.

This compound (CAS No: 83925-00-2) , while mentioned in some commercial and literature sources, has conflicting and limited structural and biological information available. A "revised structure of this compound from Acampe praemorsa" has been cited, but the definitive revised structure is not readily accessible in the public domain.[1] Furthermore, the molecular formula for this compound is reported as C16H14O3, distinguishing it from Flavidin. Given the lack of concrete data for this compound, this guide will proceed with a detailed analysis of Flavidin.

Chemical Structure of Flavidin

Flavidin is a 9,10-dihydrophenanthrene derivative isolated from various Orchidaceae species, including Coelogyne flavida, Pholidota articulata, and Otochilus fusca.[2]

Table 1: Chemical Identifiers and Properties of Flavidin

PropertyValueSource
IUPAC Name 2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaene-6,13-diolPubChem[3]
CAS Number 83924-98-5PubChem[3]
Molecular Formula C₁₅H₁₂O₃PubChem[3]
Molecular Weight 240.25 g/mol PubChem[3]
Canonical SMILES C1CC2=C3C(=CC(=C2)O)OCC4=CC(=CC1=C43)OBiosynth[4]
InChI InChI=1S/C15H12O3/c16-11-3-8-1-2-9-4-12(17)6-13-15(9)14(8)10(5-11)7-18-13/h3-6,16-17H,1-2,7H2PubChem
Physical Description PowderCoompo
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneCoompo

Biological Activity: Antioxidant Properties

The primary biological activity of Flavidin reported in the literature is its potent antioxidant capacity.[5] This activity has been evaluated through several in vitro models, demonstrating its efficacy as a free radical scavenger.

Quantitative Antioxidant Data

The antioxidant potential of Flavidin has been quantified and compared with standard antioxidants like Butylated hydroxyanisole (BHA).

Table 2: In Vitro Antioxidant Activity of Flavidin

AssayConcentrationResultComparison StandardSource
β-Carotene-Linoleate Assay 50 ppm90.2% antioxidant activityAlmost equivalent to BHA[5]
DPPH Radical Scavenging Assay 5, 10, 20, 40 ppmMore active than BHA at all tested concentrationsButylated hydroxyanisole (BHA)[5]
Phosphomolybdenum Assay Not specified"Very good antioxidant capacity"Not specified[5]
Hydrogen Peroxide Scavenging Not specified"Effective hydrogen peroxide scavenging activity"Not specified[5]

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays used to characterize Flavidin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagents: DPPH solution (typically 0.1 mM in methanol), methanol, Flavidin solution of varying concentrations, and a standard antioxidant (e.g., ascorbic acid or BHA).

  • Procedure:

    • Prepare a series of dilutions of the Flavidin extract in methanol.

    • To 2 mL of each dilution, add 2 mL of the DPPH solution.

    • The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

    • The absorbance is measured at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Flavidin_Dilutions Prepare Flavidin Dilutions Mix Mix Flavidin and DPPH Flavidin_Dilutions->Mix DPPH_Solution Prepare DPPH Solution (0.1 mM) DPPH_Solution->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Scavenging Activity Measure_Absorbance->Calculate

DPPH Radical Scavenging Assay Workflow.
β-Carotene-Linoleic Acid Bleaching Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.

  • Reagents: β-carotene, linoleic acid, Tween 40, chloroform, and distilled water.

  • Procedure:

    • A stock solution of β-carotene and linoleic acid is prepared by dissolving 0.5 mg of β-carotene in 1 mL of chloroform, adding 25 µL of linoleic acid and 200 mg of Tween 40.

    • The chloroform is completely evaporated under vacuum.

    • 100 mL of aerated distilled water is added, and the mixture is vigorously shaken to form an emulsion.

    • 2.5 mL of this emulsion is transferred to test tubes containing 0.5 mL of the Flavidin solution at different concentrations.

    • The absorbance is measured immediately at 470 nm against a blank (emulsion without β-carotene).

    • The tubes are then incubated in a water bath at 50°C for 2 hours.

    • The absorbance is measured again at 470 nm.

    • The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.

Beta_Carotene_Assay_Workflow cluster_prep Emulsion Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis Prepare_Mix Prepare β-carotene, linoleic acid, Tween 40 in chloroform Evaporate Evaporate Chloroform Prepare_Mix->Evaporate Add_Water Add Aerated Water & Vigorously Shake Evaporate->Add_Water Mix_Sample Mix Emulsion with Flavidin Sample Add_Water->Mix_Sample Measure_Initial_Abs Measure Initial Absorbance (470 nm) Mix_Sample->Measure_Initial_Abs Incubate Incubate at 50°C for 2 hours Measure_Initial_Abs->Incubate Measure_Final_Abs Measure Final Absorbance (470 nm) Incubate->Measure_Final_Abs Calculate_Inhibition Calculate % Inhibition of Bleaching Measure_Final_Abs->Calculate_Inhibition

β-Carotene-Linoleic Acid Bleaching Assay Workflow.
Phosphomolybdenum Assay (Total Antioxidant Capacity)

This method is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound, which results in the formation of a green phosphate/Mo(V) complex.

  • Reagents: Reagent solution (0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate), Flavidin solution.

  • Procedure:

    • 0.3 mL of the Flavidin solution is mixed with 3 mL of the reagent solution.

    • The tubes are incubated at 95°C for 90 minutes.

    • After cooling to room temperature, the absorbance is measured at 695 nm against a blank.

    • The total antioxidant capacity is expressed as equivalents of a standard antioxidant (e.g., ascorbic acid).

Phosphomolybdenum_Assay_Workflow cluster_reaction Reaction cluster_incubation Incubation & Cooling cluster_analysis Analysis Mix_Reagents Mix Flavidin Sample with Reagent Solution Incubate Incubate at 95°C for 90 minutes Mix_Reagents->Incubate Cool Cool to Room Temperature Incubate->Cool Measure_Absorbance Measure Absorbance at 695 nm Cool->Measure_Absorbance Express_Results Express as Ascorbic Acid Equivalents Measure_Absorbance->Express_Results

Phosphomolybdenum Assay Workflow.
Hydrogen Peroxide Scavenging Assay

This assay determines the ability of an antioxidant to scavenge hydrogen peroxide.

  • Reagents: Hydrogen peroxide solution (40 mM in phosphate buffer, pH 7.4), Flavidin solution.

  • Procedure:

    • A solution of hydrogen peroxide (40 mM) is prepared in phosphate buffer (pH 7.4).

    • The Flavidin solution (at various concentrations) is added to the hydrogen peroxide solution.

    • The absorbance is measured at 230 nm after 10 minutes against a blank solution containing phosphate buffer without hydrogen peroxide.

    • The percentage of hydrogen peroxide scavenged is calculated.

H2O2_Scavenging_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_H2O2 Prepare H₂O₂ Solution (40 mM in PBS pH 7.4) Add_Sample Add Flavidin Sample to H₂O₂ Solution Prepare_H2O2->Add_Sample Measure_Absorbance Measure Absorbance at 230 nm after 10 min Add_Sample->Measure_Absorbance Calculate_Scavenging Calculate % H₂O₂ Scavenging Measure_Absorbance->Calculate_Scavenging

Hydrogen Peroxide Scavenging Assay Workflow.

Signaling Pathways: A General Perspective for Flavonoids

Currently, there is a lack of specific studies detailing the direct interaction of Flavidin with cellular signaling pathways. However, as a flavonoid, it is plausible that Flavidin may modulate pathways known to be affected by this class of compounds. Flavonoids are recognized for their anti-inflammatory and potential anticancer activities, which are often mediated through the regulation of key signaling cascades.

NF-κB and MAPK Signaling Pathways

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central to the inflammatory response. Many flavonoids have been shown to inhibit the activation of NF-κB and modulate MAPK signaling, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

General_Flavonoid_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Cascades cluster_transcription Nuclear Events cluster_response Cellular Response Stimulus Stimulus MAPK MAPK Pathway (p38, JNK, ERK) Stimulus->MAPK IKK IKK Complex Stimulus->IKK NFkB_translocation NF-κB Translocation to Nucleus MAPK->NFkB_translocation NFkB_Inhib IκB IKK->NFkB_Inhib phosphorylates NFkB NF-κB NFkB_Inhib->NFkB releases NFkB->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Flavonoids Flavonoids (e.g., Flavidin - Postulated) Flavonoids->MAPK Inhibits Flavonoids->IKK Inhibits

References

Flavidinin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Flavidinin, a naturally occurring phenolic compound. This document consolidates key chemical data, detailed experimental protocols for assessing its antioxidant activity, and an exploration of potential signaling pathways, offering a valuable resource for professionals in drug discovery and development.

Core Compound Data

This compound is a bioactive molecule that has garnered interest for its potential therapeutic properties. Below is a summary of its fundamental chemical identifiers.

PropertyValueSource(s)
CAS Number 83925-00-2[1][2]
Molecular Formula C₁₆H₁₄O₃[1]
Molecular Weight 254.28 g/mol [3]

Experimental Protocols: Antioxidant Activity

This compound's antioxidant potential can be evaluated through various in vitro assays. The following sections detail the methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The color change, measured spectrophotometrically, is proportional to the scavenging activity.

Procedure:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution, from which serial dilutions are made. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Reaction: In a 96-well plate or cuvettes, mix a defined volume of the this compound solution (or control) with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging Activity = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the blank and A₁ is the absorbance of the test sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentration.

β-Carotene/Linoleic Acid Bleaching Assay

This method evaluates the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.

Procedure:

  • Preparation of β-Carotene-Linoleic Acid Emulsion:

    • Dissolve 0.5 mg of β-carotene in 1 ml of chloroform.

    • Add 25 µL of linoleic acid and 200 mg of Tween 20 to the β-carotene solution.

    • Remove the chloroform using a vacuum evaporator.

    • Add 100 ml of distilled water to the residue and shake vigorously to form an emulsion.

  • Reaction:

    • Aliquot 2.5 ml of the emulsion into test tubes.

    • Add 350 µL of the this compound sample at different concentrations.

    • A negative control containing the same volume of solvent instead of the sample is also prepared. Butylated hydroxytoluene (BHT) can be used as a positive control.

  • Incubation: Vortex all samples for 1 minute and incubate them in a water bath at 50°C for 2 hours.

  • Measurement: Measure the absorbance of the samples at 470 nm at the beginning of the incubation (t=0) and after 2 hours (t=2h).

  • Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching using the following formula: % Inhibition = [1 - (A₀ - Aₜ) / (A'₀ - A'ₜ)] x 100 Where A₀ and Aₜ are the absorbances of the sample at t=0 and t=2h, and A'₀ and A'ₜ are the absorbances of the control at t=0 and t=2h.

Phosphomolybdenum Assay (Total Antioxidant Capacity)

This assay is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, resulting in the formation of a green phosphate/Mo(V) complex.

Procedure:

  • Reagent Solution: Prepare a reagent solution consisting of 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.

  • Reaction:

    • Combine 0.3 ml of the this compound sample solution with 3 ml of the reagent solution.

    • A blank is prepared using 0.3 ml of the solvent instead of the sample.

  • Incubation: Incubate the reaction tubes in a water bath at 95°C for 90 minutes.

  • Measurement: After cooling to room temperature, measure the absorbance of the solution at 695 nm against the blank.

  • Quantification: The total antioxidant capacity is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid.

Hydrogen Peroxide Scavenging Assay

This assay measures the ability of a compound to scavenge hydrogen peroxide.

Procedure:

  • Hydrogen Peroxide Solution: Prepare a 40 mM solution of hydrogen peroxide in a phosphate buffer (pH 7.4).

  • Reaction:

    • Add a specific volume of the this compound sample to the hydrogen peroxide solution.

    • A blank solution containing the phosphate buffer without hydrogen peroxide is used for background subtraction.

  • Measurement: After a 10-minute incubation period, measure the absorbance of the hydrogen peroxide at 230 nm against the blank.

  • Calculation: The percentage of hydrogen peroxide scavenged is calculated as: % Scavenged = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (hydrogen peroxide solution without the sample) and A₁ is the absorbance in the presence of the this compound sample.

Potential Signaling Pathways

While direct experimental evidence specifically elucidating the signaling pathways modulated by this compound is not yet available in the scientific literature, its classification as a flavonoid suggests potential interactions with key cellular signaling cascades known to be affected by this class of compounds. Flavonoids are recognized for their ability to influence pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many flavonoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P P-IκB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Flavonoids Flavonoids (Potential site of This compound action) Flavonoids->IKK_Complex Inhibition DNA DNA NFkB_n->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Generalized NF-κB signaling pathway potentially modulated by flavonoids.

Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Signaling Pathways

Flavonoids have also been reported to interfere with the MAPK and PI3K/Akt signaling pathways, which are critical in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of these pathways is often associated with cancer. Further research is required to determine if this compound exerts its effects through these mechanisms.

Conclusion and Future Directions

This compound presents as a compound of interest for its potential antioxidant properties. The experimental protocols provided in this guide offer a standardized approach for the continued investigation of its bioactivity. A significant area for future research will be the elucidation of the specific molecular mechanisms and signaling pathways through which this compound exerts its effects. Such studies will be crucial in determining its therapeutic potential for the development of novel pharmaceuticals.

References

The Solubility Profile of Flavonoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, are of significant interest due to their numerous pharmacological properties.[1] However, their complex structures, featuring multiple functional groups, present challenges in predicting and optimizing their solubility—a key determinant of bioavailability and efficacy in pharmaceutical formulations.[1]

Quantitative Solubility Data of Representative Flavonoids

The solubility of flavonoids is highly dependent on both the specific flavonoid structure and the nature of the solvent.[2][3] The presence of hydroxyl groups, glycosidic linkages, and the overall polarity of the molecule play crucial roles. The following tables summarize the experimentally determined solubility of several common flavonoids in various organic solvents and water.

FlavonoidSolventTemperature (°C)Solubility (mmol/L)
Quercetin Acetone5080.08 ± 1.00[4]
tert-Amyl Alcohol5067.01 ± 0.57[4]
Acetonitrile505.40 ± 0.79[4]
Hesperetin AcetonitrileNot Specified85[2][4]
Naringenin AcetonitrileNot Specified77[2][4]
Rutin Acetonitrile500.50 ± 0.01[4]
tert-Amyl Alcohol5060.03 ± 0.40[4]
Acetone5013.50 ± 0.34[4]
Isoquercitrin tert-Amyl Alcohol5066.11 ± 2.00[4]
Acetone5030.04 ± 0.45[4]
Acetonitrile503.90 ± 0.06[4]
Delphinidin SolventTemperature (K)Solubility (mol fraction x 10^4)
Methanol298.15415.64
343.151075.26
Water298.1553.53
343.15163.71
EthanolNot SpecifiedLower than Methanol & Water[5]
AcetoneNot SpecifiedLower than Methanol, Water & Ethanol[5]

Key Observations:

  • Aglycones vs. Glycosides: Aglycones like quercetin tend to be more soluble in moderately polar organic solvents like acetone.[4] In contrast, glycosylated flavonoids such as rutin often exhibit lower solubility in these solvents.[2][4]

  • Solvent Polarity: The solubility of flavonoids does not always correlate directly with solvent polarity. For instance, quercetin is more soluble in acetone than in the more polar acetonitrile.[4] Polar flavonoids show affinity for aqueous and alcoholic solvents, while nonpolar flavonoids are more soluble in solvents like chloroform and diethyl ether.[6]

  • Temperature Dependence: As demonstrated with delphinidin, the solubility of flavonoids generally increases with temperature.[5]

Experimental Protocols for Solubility Determination

Several methodologies are employed to determine the solubility of flavonoids. The choice of method often depends on the compound's properties and the desired accuracy.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.[1]

Methodology:

  • Preparation: An excess amount of the flavonoid is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[4] A kinetic study can be performed to determine the time required to reach a plateau in concentration.[2]

  • Separation: The saturated solution is filtered (e.g., through a 0.22 µm filter) to remove undissolved solid.[2]

  • Quantification: The concentration of the flavonoid in the filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[2]

Spectrophotometric Method

For chromophoric compounds like flavonoids, UV-Vis spectrophotometry offers a straightforward method for solubility determination.

Methodology:

  • Standard Curve: A standard curve is generated by measuring the absorbance of a series of solutions with known concentrations of the flavonoid at its wavelength of maximum absorbance (λmax).

  • Sample Preparation and Analysis: A saturated solution is prepared as in the shake-flask method. The filtrate is then diluted appropriately to fall within the linear range of the standard curve, and its absorbance is measured.

  • Concentration Calculation: The concentration of the flavonoid in the saturated solution is calculated based on the standard curve.

Gravimetric Method

The gravimetric method is a direct and simple approach, particularly useful for determining the solubility of compounds in volatile solvents.

Methodology:

  • Equilibration: A known volume of the saturated solution, prepared as described above, is carefully transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is achieved.

  • Solubility Calculation: The mass of the dissolved flavonoid is determined, and the solubility is expressed in terms of mass per volume of solvent.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining flavonoid solubility.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Excess Flavonoid equilibration Shake/Stir at Constant Temperature prep_solid->equilibration prep_solvent Solvent prep_solvent->equilibration separation Filtration / Centrifugation equilibration->separation analysis Quantitative Analysis (e.g., HPLC, UV-Vis) separation->analysis result result analysis->result Solubility Data

General experimental workflow for solubility determination.

Quantitative Analysis Techniques

Accurate quantification of the dissolved flavonoid is paramount. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose due to its high sensitivity, specificity, and ability to separate complex mixtures.[7]

Typical HPLC Parameters for Flavonoid Analysis:

  • Column: A C18 reversed-phase column is commonly used.[7]

  • Mobile Phase: A gradient elution is often employed, typically consisting of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).[7]

  • Detection: A Diode Array Detector (DAD) or a Mass Spectrometry (MS) detector is frequently used for detection and quantification.[7]

The following diagram illustrates the logical flow of a typical HPLC analysis for solubility determination.

hplc_workflow sample Filtered Saturated Solution hplc_system HPLC System (Pump, Injector, Column) sample->hplc_system Injection detector Detector (DAD or MS) hplc_system->detector Elution data_acquisition Data Acquisition Software detector->data_acquisition Signal quantification Quantification against Standard Curve data_acquisition->quantification result Concentration Value quantification->result

Logical workflow for HPLC-based quantification.

Conclusion

The solubility of flavonoids is a multifaceted property influenced by their chemical structure and the solvent system. While a universal solvent for all flavonoids does not exist, a systematic approach to solubility screening using methods like the shake-flask protocol coupled with HPLC analysis can provide the necessary data for formulation development. The information presented in this guide, though not specific to "Flavidinin," provides a robust framework for researchers to approach the solubility determination of any flavonoid of interest, thereby facilitating the advancement of their research and development efforts.

References

Flavidinin: A Technical Guide to its Potential Biological Activities for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flavidinin, a flavonoid compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a primary focus on its antioxidant properties. While research on this compound is still emerging, this document consolidates the available quantitative data, details the experimental methodologies used in its study, and explores potential mechanisms of action, drawing parallels with the broader class of flavonoids where direct data on this compound is not yet available. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Antioxidant Activity of this compound

The most well-documented biological activity of this compound is its potent antioxidant capacity. A key study by Jayaprakasha and colleagues investigated its efficacy in several in vitro antioxidant models.[1] The following sections summarize the quantitative findings and the experimental protocols employed in this research.

Data Presentation: In Vitro Antioxidant Assays

The antioxidant potential of this compound has been quantitatively assessed using various established assays. The results are summarized in the tables below for clear comparison.

Table 1: β-Carotene-Linoleate Bleaching Assay

CompoundConcentration (ppm)Antioxidant Activity (%)
This compound5090.2
BHA (Standard)50~90

Data sourced from Jayaprakasha et al.[1]

Table 2: DPPH Radical Scavenging Activity

CompoundConcentration (ppm)Radical Scavenging Activity
This compound5More active than BHA
This compound10More active than BHA
This compound20More active than BHA
This compound40More active than BHA
BHA (Standard)5, 10, 20, 40Less active than this compound

Data sourced from Jayaprakasha et al.[1]

Table 3: Phosphomolybdenum Method

CompoundResult
This compoundShowed very good antioxidant capacity

Data sourced from Jayaprakasha et al.[1]

Table 4: Hydrogen Peroxide Scavenging Activity

CompoundResult
This compoundShowed effective hydrogen peroxide scavenging activity

Data sourced from Jayaprakasha et al.[1]

Experimental Protocols: Antioxidant Assays

The following are detailed methodologies for the key antioxidant experiments cited.

1. β-Carotene-Linoleate Bleaching Assay:

This assay evaluates the ability of an antioxidant to inhibit the bleaching of β-carotene by linoleic acid free radicals.

  • Reagents: β-carotene, linoleic acid, Tween 40, chloroform, and the test compound (this compound).

  • Procedure:

    • A solution of β-carotene in chloroform is prepared.

    • Linoleic acid and Tween 40 are added to the β-carotene solution.

    • Chloroform is removed under vacuum.

    • The resulting residue is emulsified with aerated distilled water.

    • Aliquots of the emulsion are transferred to test tubes containing the test compound.

    • The absorbance is measured at 470 nm immediately and after a set incubation period at a specific temperature.

    • The antioxidant activity is calculated based on the rate of β-carotene bleaching.

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This method assesses the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents: DPPH solution in methanol and the test compound (this compound).

  • Procedure:

    • A solution of DPPH in methanol is prepared.

    • The test compound at various concentrations is added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time.

    • The absorbance is measured at 517 nm.

    • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

3. Phosphomolybdenum Assay (Total Antioxidant Capacity):

This assay is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound, which forms a green phosphate/Mo(V) complex at acidic pH.

  • Reagents: Reagent solution (sulfuric acid, sodium phosphate, ammonium molybdate) and the test compound (this compound).

  • Procedure:

    • An aliquot of the test compound solution is mixed with the reagent solution.

    • The mixture is incubated at a specific temperature for a set time.

    • The absorbance of the complex is measured at 695 nm.

    • The antioxidant capacity is expressed as equivalents of a standard antioxidant (e.g., ascorbic acid).

4. Hydrogen Peroxide Scavenging Assay:

This assay determines the ability of an antioxidant to scavenge hydrogen peroxide.

  • Reagents: Hydrogen peroxide solution in phosphate buffer (pH 7.4) and the test compound (this compound).

  • Procedure:

    • A solution of hydrogen peroxide is prepared in phosphate buffer.

    • The test compound is added to the hydrogen peroxide solution.

    • The absorbance is measured at 230 nm after a specific incubation time against a blank solution (phosphate buffer without hydrogen peroxide).

    • The percentage of hydrogen peroxide scavenged is calculated.

Visualization of Antioxidant Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound Isolation & Purification Assay1 β-Carotene-Linoleate Assay This compound->Assay1 Assay2 DPPH Radical Scavenging This compound->Assay2 Assay3 Phosphomolybdenum Assay This compound->Assay3 Assay4 H2O2 Scavenging This compound->Assay4 Data Quantitative Data Collection Assay1->Data Assay2->Data Assay3->Data Assay4->Data Comparison Comparison with Standards Data->Comparison

Caption: Workflow of in vitro antioxidant activity assessment for this compound.

Potential Biological Activities of this compound (Inferred from Flavonoid Research)

While specific research on this compound's anti-inflammatory, anticancer, and antimicrobial properties is not yet available, its classification as a flavonoid suggests it may possess these activities. Flavonoids are a diverse group of polyphenolic compounds known for a wide range of biological effects.[2][3] The following sections discuss these potential activities, with the understanding that this is based on the general properties of flavonoids and requires specific experimental validation for this compound.

Potential Anti-inflammatory Effects

Flavonoids are known to exert anti-inflammatory effects through various mechanisms.[4][5] These include the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of pro-inflammatory signaling pathways.[6]

Potential Signaling Pathways Involved in Anti-inflammatory Action:

anti_inflammatory_pathway cluster_pathways Key Inflammatory Signaling Pathways cluster_mediators Pro-inflammatory Mediators Flavonoids Flavonoids (e.g., this compound - Putative) NFkB NF-κB Pathway Flavonoids->NFkB Inhibition MAPK MAPK Pathway Flavonoids->MAPK Modulation Cytokines Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Activation Enzymes Enzymes (COX-2, iNOS) MAPK->Enzymes Activation

Caption: Putative anti-inflammatory signaling pathways modulated by flavonoids.

Potential Anticancer Properties

Many flavonoids have demonstrated anticancer activities in preclinical studies.[7][8] Their mechanisms of action are often multifactorial and can include the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors).[9] Flavonoids can also modulate signaling pathways that are often dysregulated in cancer.[10]

Potential Signaling Pathways Involved in Anticancer Action:

anticancer_pathway cluster_pathways Cancer-Related Signaling Pathways cluster_outcomes Cellular Outcomes Flavonoids Flavonoids (e.g., this compound - Putative) PI3K_Akt PI3K/Akt Pathway Flavonoids->PI3K_Akt Inhibition MAPK_cancer MAPK Pathway Flavonoids->MAPK_cancer Modulation Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotion Apoptosis Apoptosis MAPK_cancer->Apoptosis Regulation

Caption: Putative anticancer signaling pathways influenced by flavonoids.

Potential Antimicrobial Activity

Flavonoids have been reported to possess activity against a wide range of microorganisms, including bacteria and fungi.[11][12] The mechanisms of their antimicrobial action can involve the inhibition of microbial enzymes, disruption of microbial cell membranes, and interference with microbial nucleic acid synthesis. The specific activity and spectrum of a flavonoid depend on its chemical structure.

Conclusion and Future Directions

The available evidence strongly supports the potent antioxidant activity of this compound. The quantitative data from various in vitro assays demonstrate its efficacy in scavenging free radicals and inhibiting oxidative processes. While specific studies on other biological activities of this compound are currently lacking, its classification as a flavonoid suggests a promising potential for anti-inflammatory, anticancer, and antimicrobial effects.

Future research should focus on:

  • In-depth investigation of this compound's anti-inflammatory, anticancer, and antimicrobial properties using a variety of in vitro and in vivo models.

  • Elucidation of the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

  • Pharmacokinetic and toxicological studies to assess its safety and bioavailability for potential therapeutic development.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. Further dedicated research is crucial to fully uncover and harness the promising biological activities of this compound.

References

Flavidinin mechanism of action speculations

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Speculative Mechanisms of Action of Flavidinin

Introduction

This compound is presumed to be a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are widely recognized for their antioxidant and anti-inflammatory properties, which underpin their potential therapeutic applications in a range of human diseases.[1][2] This document provides a technical overview of the speculative mechanisms of action of this compound, targeting an audience of researchers, scientists, and drug development professionals. The core of this guide focuses on its potential antioxidant and anti-inflammatory activities, supported by quantitative data from studies on flavidin, detailed experimental protocols, and visualizations of implicated signaling pathways.

Core Speculative Mechanisms of Action

The therapeutic potential of this compound is likely rooted in two primary mechanisms: potent antioxidant activity and the modulation of key inflammatory signaling pathways.

Antioxidant Activity

Flavonoids are powerful antioxidants in vitro, and it is speculated that this compound shares this characteristic.[2] The primary antioxidant mechanisms of flavonoids include:

  • Direct Scavenging of Reactive Oxygen Species (ROS): Flavonoids can directly neutralize free radicals, such as superoxide and hydroxyl radicals, by donating a hydrogen atom or an electron, thereby terminating the damaging chain reactions.

  • Chelation of Metal Ions: Transition metals like iron and copper can catalyze the formation of ROS. Flavonoids can chelate these metal ions, rendering them inactive.

  • Upregulation of Endogenous Antioxidant Enzymes: Flavonoids may enhance the expression and activity of cellular antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), providing indirect antioxidant effects.[3]

Studies on flavidin, isolated from Orchidaceae species, have demonstrated significant antioxidant potency in various in vitro models.[4]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathophysiology of numerous diseases.[1] Flavonoids are known to exert anti-inflammatory effects through several mechanisms, and this compound is speculated to act similarly.[5]

  • Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][6]

  • Modulation of Inflammatory Signaling Pathways: Flavonoids can interfere with key signaling cascades that regulate the expression of pro-inflammatory genes. The primary speculative targets for this compound are the NF-κB and MAPK signaling pathways.

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[9] Flavonoids are known to inhibit this pathway, often by preventing the degradation of IκBα.[2][3]

G cluster_stimuli Inflammatory Stimuli TNFa TNF-α / IL-1β Receptor Cell Surface Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa Phosphorylated IκBα IkBa_NFkB->p_IkBa NFkB Active NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasomal Degradation p_IkBa->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Induces This compound This compound (Speculative)

Figure 1: Speculative Inhibition of the NF-κB Pathway by this compound.

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that regulate a wide range of cellular processes, including inflammation, apoptosis, and proliferation. The three major MAPK cascades are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[6] These pathways can be activated by various extracellular stimuli, leading to the activation of transcription factors like AP-1, which in turn promotes the expression of inflammatory mediators. Flavonoids have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in these cascades.[10][11]

G cluster_stimuli Cellular Stress / Cytokines cluster_mapk MAPK Cascades Stimuli LPS / TNF-α UpstreamKinases Upstream Kinases (e.g., MEKK, MKK) p38 p38 UpstreamKinases->p38 JNK JNK UpstreamKinases->JNK ERK ERK UpstreamKinases->ERK AP1 Transcription Factors (e.g., AP-1) p38->AP1 JNK->AP1 ERK->AP1 Activate Inflammation Inflammatory Response AP1->Inflammation Promotes This compound This compound (Speculative) This compound->JNK This compound->ERK

Figure 2: Speculative Modulation of MAPK Pathways by this compound.

Quantitative Data Presentation

The following tables summarize the quantitative antioxidant activity of flavidin as reported in the literature.[4]

Table 1: Antioxidant Activity of Flavidin by β-Carotene-Linoleate Method

CompoundConcentration (ppm)Antioxidant Activity (%)
Flavidin5090.2
BHA (Standard)50~90

Table 2: DPPH Radical Scavenging Activity of Flavidin vs. BHA

CompoundConcentration (ppm)Radical Scavenging Activity (%)
Flavidin5> BHA
10> BHA
20> BHA
40> BHA

Note: The original study states flavidin showed "more radical scavenging activity than BHA at all the tested concentrations."[4]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[12][13]

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test compound (this compound) at various concentrations.

    • Positive control (e.g., Ascorbic acid, BHA).

    • Solvent (methanol or ethanol).

  • Procedure:

    • Prepare a working solution of DPPH in the chosen solvent. The absorbance at 517 nm should be approximately 1.0.

    • In a test tube or microplate well, add a specific volume of the test compound solution to the DPPH working solution.

    • Include a control containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[12]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

β-Carotene-Linoleate Assay

This method assesses the ability of an antioxidant to inhibit the bleaching of β-carotene, which is caused by its reaction with free radicals generated from the oxidation of linoleic acid.[14][15]

  • Reagents:

    • β-carotene solution (in chloroform).

    • Linoleic acid.

    • Tween 20 (emulsifier).

    • Test compound at various concentrations.

    • Positive control (e.g., BHT, BHA).[15]

  • Procedure:

    • Prepare a β-carotene-linoleic acid emulsion. Dissolve β-carotene in chloroform, then add linoleic acid and Tween 20.

    • Evaporate the chloroform under vacuum.

    • Add distilled water and shake vigorously to form an emulsion.

    • Aliquot the emulsion into test tubes and add the test compound solution.

    • Record the initial absorbance at 470 nm (t=0).

    • Incubate the tubes in a water bath at 50°C for a specified period (e.g., 2 hours).[14]

    • Measure the final absorbance at 470 nm.

  • Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.

Phosphomolybdenum Assay

This assay measures the total antioxidant capacity of a compound based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant, forming a green phosphomolybdate complex.[5][16]

  • Reagents:

    • Reagent solution: 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.[16][17]

    • Test compound at various concentrations.

    • Standard (e.g., Ascorbic acid).

  • Procedure:

    • Combine a small volume of the test sample with the reagent solution in a test tube.

    • Incubate the tubes at 95°C for 90 minutes.[17][18]

    • Cool the samples to room temperature.

    • Measure the absorbance of the green complex at 695 nm against a blank.

  • Calculation: The antioxidant capacity is typically expressed as equivalents of the standard (e.g., ascorbic acid equivalents).

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay determines the ability of a compound to scavenge hydrogen peroxide.[19]

  • Reagents:

    • Hydrogen peroxide solution (e.g., 40 mM) in a phosphate buffer (pH 7.4).[19]

    • Test compound at various concentrations.

    • Phosphate buffer (pH 7.4).

  • Procedure:

    • Add the test compound solution to the hydrogen peroxide solution.

    • Incubate at room temperature for a specified time (e.g., 10 minutes).[19]

    • Measure the absorbance of the remaining hydrogen peroxide at 230 nm against a blank solution containing the phosphate buffer without H₂O₂.

  • Calculation: The percentage of H₂O₂ scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (H₂O₂ solution without the test compound).

G Dilutions Prepare Serial Dilutions of Sample and Standard Reaction Mix Sample/Standard with Assay-Specific Reagent (e.g., DPPH, H₂O₂) Dilutions->Reaction Incubation Incubate under Specified Conditions (Time, Temp, Light) Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength (λ) Incubation->Measurement Calculation Calculate % Inhibition or Scavenging Activity Measurement->Calculation End Determine IC₅₀ Value Calculation->End

Figure 3: General Workflow for In Vitro Antioxidant Assays.

Conclusion

While direct experimental data on this compound is lacking, the available evidence for the related compound flavidin and the broader class of flavonoids provides a strong basis for speculating on its mechanism of action. This compound is likely a potent antioxidant capable of neutralizing free radicals through various mechanisms. Furthermore, its therapeutic potential is likely enhanced by its ability to modulate key pro-inflammatory signaling pathways, namely NF-κB and MAPKs. The data and protocols presented in this guide offer a framework for future research to validate these speculative mechanisms and explore the potential of this compound as a novel therapeutic agent for diseases with an inflammatory and oxidative stress etiology. Comprehensive studies are required to confirm these hypotheses and to evaluate the in vivo efficacy and safety of this compound.

References

Unveiling Flavidinin: A Technical Guide to its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the natural sources, isolation, and purification of the flavonoid Flavidinin has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the compound, its origins in various orchid species, and detailed methodologies for its extraction and characterization.

This compound (CAS No: 83925-00-2; Molecular Formula: C₁₆H₁₄O₃) is a flavonoid compound that has been identified in several species of orchids.[1] This guide focuses on its primary natural sources and the experimental protocols for its isolation, providing a valuable resource for further research and development.

Natural Sources of this compound

This compound has been predominantly isolated from the following orchid species:

  • Acampe praemorsa : This epiphytic orchid is a significant source of this compound. The compound's structure was notably revised based on material isolated from this plant.

  • Pholidota articulata : This species is another documented natural source from which this compound can be extracted.[2]

  • Coelogyne uniflora : Research has also identified the presence of this compound in this orchid species.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on standard phytochemical practices for flavonoids.

Experimental Protocol: Isolation from Acampe praemorsa

1. Plant Material Collection and Preparation: Fresh aerial parts of Acampe praemorsa are collected and shade-dried at room temperature. The dried plant material is then coarsely powdered to increase the surface area for efficient extraction.

2. Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. A common method involves the use of methanol or a mixture of dichloromethane and methanol. The extraction is typically carried out at room temperature over an extended period or using a Soxhlet apparatus for more exhaustive extraction.

3. Fractionation: The crude extract is concentrated under reduced pressure to yield a viscous residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a moderately polar flavonoid, is expected to be concentrated in the ethyl acetate fraction.

4. Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography for the isolation of pure this compound.

  • Adsorbent: Silica gel (60-120 mesh) is commonly used as the stationary phase.

  • Elution: The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fraction Pooling and Crystallization: Fractions showing a prominent spot corresponding to this compound on the TLC plate (visualized under UV light or with a suitable staining reagent) are pooled together. The pooled fractions are concentrated, and the isolated compound is further purified by recrystallization from a suitable solvent system (e.g., methanol-chloroform) to obtain pure crystals of this compound.

5. Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques, including:

  • UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the flavonoid structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the complete proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Quantitative Data

Currently, there is limited publicly available quantitative data on the specific yield of this compound from these natural sources. The yield is dependent on various factors, including the geographical location of the plant, the season of collection, and the extraction method employed.

Experimental and Logical Workflows

The general workflow for the isolation and characterization of this compound can be visualized as follows:

Flavidinin_Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Analysis Collection Collection of Acampe praemorsa Drying Shade Drying Collection->Drying Powdering Coarse Powdering Drying->Powdering Extraction Solvent Extraction (e.g., Methanol) Powdering->Extraction Concentration Concentration (Reduced Pressure) Extraction->Concentration Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) Concentration->Partitioning ColumnChromatography Column Chromatography (Silica Gel) Partitioning->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC Recrystallization Recrystallization TLC->Recrystallization Spectroscopy Spectroscopic Analysis (UV, IR, NMR, MS) Recrystallization->Spectroscopy Purethis compound Pure this compound Spectroscopy->Purethis compound

A generalized workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

While this compound is classified as a flavonoid, a class of compounds known for a wide range of biological activities including antioxidant and anti-inflammatory effects, specific studies on the signaling pathways modulated by this compound are not yet extensively reported in publicly available literature. The general antioxidant mechanism for flavonoids involves donating a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.

A potential antioxidant mechanism can be depicted as follows:

Antioxidant_Mechanism Flavidinin_OH This compound-OH (with hydroxyl group) Flavidinin_O This compound-O• (Stable Radical) Flavidinin_OH->Flavidinin_O H• donation Free_Radical Free Radical (R•) (Reactive Oxygen Species) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

A simplified diagram of a potential free radical scavenging mechanism by this compound.

Further research is required to elucidate the specific biological activities of this compound and its interactions with cellular signaling pathways. This guide provides a foundational resource for researchers to undertake such investigations.

References

The Biosynthesis of Flavidinin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Pathway, Key Enzymes, and Regulatory Mechanisms

Flavidinin, a notable 9,10-dihydrophenanthrene derivative found in various orchid species, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and for metabolic engineering applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, plant biochemistry, and pharmacology.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form a dihydrostilbene intermediate, which then undergoes an intramolecular oxidative coupling to yield the characteristic 9,10-dihydrophenanthrene core structure of this compound.

A critical finding in the structural elucidation of this compound is the revised structure from Acampe praemorsa, which has clarified its precise chemical makeup and is essential for a detailed understanding of the final biosynthetic steps[1].

The overall biosynthetic route can be summarized as follows:

  • Phenylpropanoid Pathway Initiation: L-phenylalanine is converted to cinnamic acid and subsequently to m-coumaric acid.

  • Activation to a CoA-ester: m-Coumaric acid is reduced to dihydro-m-coumaric acid, which is then activated to dihydro-m-coumaroyl-CoA.

  • Formation of a Dihydrostilbene Intermediate: The key enzyme, bibenzyl synthase, catalyzes the condensation of one molecule of dihydro-m-coumaroyl-CoA with three molecules of malonyl-CoA to form a dihydrostilbene (also referred to as a bibenzyl) intermediate.

  • Oxidative Cyclization: The dihydrostilbene intermediate undergoes an intramolecular oxidative coupling reaction to form the 9,10-dihydrophenanthrene skeleton.

  • Tailoring Reactions: The basic dihydrophenanthrene scaffold is further modified by tailoring enzymes, such as hydroxylases and methyltransferases, to yield the final this compound molecule.

The induction of enzymes in this pathway, particularly bibenzyl synthase, in response to fungal elicitors suggests that this compound and related compounds function as phytoalexins, playing a role in the plant's defense mechanisms.

Key Enzymes and Intermediates

The biosynthesis of this compound involves a cascade of enzymatic reactions, with bibenzyl synthase playing a pivotal role.

Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-Hydroxylase (C4H)

The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid , catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid . While p-coumaric acid is a precursor for many flavonoids, the pathway to dihydrophenanthrenes in orchids utilizes m-coumaric acid . The precise enzymatic steps leading to m-coumaric acid in this context are not fully elucidated but are believed to involve hydroxylases acting on cinnamic acid or a related intermediate.

Formation of Dihydro-m-coumaroyl-CoA

m-Coumaric acid is first reduced to dihydro-m-coumaric acid . This dihydro- form is then activated by a CoA ligase to form dihydro-m-coumaroyl-CoA , the starter molecule for the subsequent condensation reaction.

Bibenzyl Synthase (BBS)

Bibenzyl synthase (BBS) , a type III polyketide synthase, is the key enzyme that commits intermediates to the dihydrophenanthrene pathway. It catalyzes the condensation of one molecule of dihydro-m-coumaroyl-CoA with three molecules of malonyl-CoA to form a bicyclic dihydrostilbene (bibenzyl) intermediate. This reaction is analogous to the action of stilbene synthase and chalcone synthase in other plant pathways. The expression of bibenzyl synthase genes has been shown to be inducible by fungal infection in orchids like Phalaenopsis.

Oxidative Cyclization to the 9,10-Dihydrophenanthrene Core

The conversion of the dihydrostilbene intermediate to the tricyclic 9,10-dihydrophenanthrene core is a critical step involving an intramolecular oxidative coupling. While the specific enzyme catalyzing this reaction in this compound biosynthesis has not been definitively identified, enzymes such as cytochrome P450 monooxygenases and laccases are known to be involved in similar phenolic coupling reactions in other plant biosynthetic pathways[2][3][4][5][6][7]. These enzymes are capable of generating the necessary radical intermediates for the C-C bond formation that closes the third ring.

Tailoring Enzymes

Following the formation of the core 9,10-dihydrophenanthrene skeleton, a series of tailoring reactions , including hydroxylation, methylation, and potentially glycosylation, are catalyzed by specific enzymes to produce the final structure of this compound. These enzymes likely include other cytochrome P450s for hydroxylation and O-methyltransferases (OMTs) for methylation.

Quantitative Data

Quantitative data on the enzymology and metabolite concentrations in the this compound biosynthetic pathway are limited. However, some relevant data for bibenzyl synthase from Dendrobium officinale has been reported, providing insights into the enzyme's catalytic efficiency.

EnzymeSubstrateVmaxKmSource
Bibenzyl Synthase (DoBS1)Dihydroresveratrol3.57 ± 0.23 nmol·min⁻¹·mg⁻¹0.30 ± 0.08 mmol[8]
Bibenzyl Synthase (DsBBS)Resveratrol0.88 ± 0.07 pmol s⁻¹ mg⁻¹Not Reported[9]

Table 1: Kinetic Parameters of Bibenzyl Synthases from Orchids.

Experimental Protocols

Bibenzyl Synthase Enzyme Assay

This protocol is adapted from studies on bibenzyl synthase from orchids[8][10].

Materials:

  • Purified recombinant bibenzyl synthase or crude protein extract from orchid tissue.

  • Dihydro-m-coumaroyl-CoA (substrate).

  • [2-¹⁴C]Malonyl-CoA (substrate, for radioactive detection) or unlabeled malonyl-CoA (for HPLC-based detection).

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Stopping solution (e.g., ethyl acetate or methanol).

  • HPLC system with a suitable column (e.g., C18) for product analysis.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, dihydro-m-coumaroyl-CoA, and [2-¹⁴C]malonyl-CoA (or unlabeled malonyl-CoA). A typical reaction volume is 50-100 µL.

  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 30-37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the reaction for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stopping solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate) if necessary.

  • Analyze the product by thin-layer chromatography (TLC) with autoradiography (for radioactive assays) or by HPLC-UV/MS for product identification and quantification[8].

Extraction and Analysis of this compound from Orchid Tissue

This protocol provides a general method for the extraction and analysis of dihydrophenanthrenes like this compound from orchid plant material[11][12][13].

Materials:

  • Fresh or dried orchid tissue (e.g., leaves, stems, or roots).

  • Extraction solvent (e.g., methanol or ethanol).

  • Liquid-liquid extraction solvents (e.g., hexane, ethyl acetate).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • HPLC-MS system with a C18 column.

Procedure:

  • Extraction: Homogenize the plant material and extract with the chosen solvent (e.g., methanol) multiple times.

  • Solvent Partitioning: Concentrate the crude extract and partition it successively with solvents of increasing polarity (e.g., hexane, ethyl acetate) to fractionate the compounds. Dihydrophenanthrenes are typically found in the ethyl acetate fraction.

  • Purification (Optional): The ethyl acetate fraction can be further purified using column chromatography (e.g., silica gel or Sephadex LH-20) or SPE to isolate this compound.

  • Analysis: Analyze the fractions or the purified compound using HPLC-DAD-MS/MS. A reversed-phase C18 column with a gradient of water and acetonitrile (both often containing a small amount of formic acid) is commonly used for separation.

  • Identification: Identify this compound based on its retention time, UV spectrum, and mass fragmentation pattern compared to a standard or literature data[12].

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the core biosynthetic pathway of this compound and a conceptual workflow for its analysis.

Flavidinin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_activation Activation cluster_core_synthesis Core Synthesis cluster_cyclization_tailoring Cyclization & Tailoring L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL m-Coumaric_acid m-Coumaric_acid Cinnamic_acid->m-Coumaric_acid Hydroxylase Dihydro-m-coumaric_acid Dihydro-m-coumaric_acid m-Coumaric_acid->Dihydro-m-coumaric_acid Reductase Dihydro-m-coumaroyl-CoA Dihydro-m-coumaroyl-CoA Dihydro-m-coumaric_acid->Dihydro-m-coumaroyl-CoA CoA Ligase Dihydrostilbene_Intermediate Dihydrostilbene_Intermediate Dihydro-m-coumaroyl-CoA->Dihydrostilbene_Intermediate Bibenzyl Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Dihydrostilbene_Intermediate 3x 9,10-Dihydrophenanthrene_Core 9,10-Dihydrophenanthrene_Core Dihydrostilbene_Intermediate->9,10-Dihydrophenanthrene_Core Oxidative Coupling (P450/Laccase?) This compound This compound 9,10-Dihydrophenanthrene_Core->this compound Tailoring Enzymes (Hydroxylases, OMTs)

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Experimental_Workflow Orchid_Tissue Orchid Tissue (e.g., Acampe praemorsa) Extraction Solvent Extraction (Methanol/Ethanol) Orchid_Tissue->Extraction Fractionation Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) Extraction->Fractionation Purification Column Chromatography / SPE Fractionation->Purification Analysis HPLC-DAD-MS/MS Purification->Analysis Structure_Elucidation NMR Spectroscopy Analysis->Structure_Elucidation

Caption: Experimental workflow for the isolation and analysis of this compound.

Future Perspectives

While significant progress has been made in elucidating the general pathway for dihydrophenanthrene biosynthesis in orchids, several key areas require further investigation to fully understand this compound formation. The definitive identification and characterization of the enzyme responsible for the oxidative cyclization of the dihydrostilbene precursor is a critical next step. Furthermore, the discovery and functional analysis of the specific tailoring enzymes that decorate the dihydrophenanthrene core will provide a complete picture of the biosynthetic cascade. The identification and characterization of the this compound biosynthetic gene cluster would open up avenues for heterologous expression and metabolic engineering to produce this and related compounds in microbial or plant-based systems for further pharmacological evaluation and potential therapeutic applications.

References

In Silico Prediction of Flavidinin (represented by Fisetin) Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flavonoids are a diverse class of polyphenolic compounds found in plants, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of a representative flavonoid, Fisetin (3,3′,4′,7-tetrahydroxyflavone), which will serve as a proxy for "Flavidinin" for the purposes of this technical document. The computational approaches detailed herein are pivotal in modern drug discovery, enabling rapid screening and characterization of natural compounds for therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals.

Core Bioactivities of Fisetin

In silico and subsequent in vitro and in vivo studies have demonstrated that Fisetin exhibits potent anti-inflammatory and antioxidant properties. These activities are primarily attributed to its ability to modulate key cellular signaling pathways. Fisetin has been shown to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[1] Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant defense system.[1]

Data Presentation: Quantitative In Silico Predictions

The following tables summarize quantitative data from various in silico studies on Fisetin, providing insights into its binding affinities with key protein targets and its predicted pharmacokinetic properties.

Table 1: Molecular Docking Performance of Fisetin against Various Protein Targets
Target ProteinPDB IDBiological RolePredicted Binding Energy (kcal/mol)
Cathepsin B1GMYProtease involved in neuroinflammation-10.01
Calpain-12ARYProtease implicated in neurodegeneration-9.95
Caspase 11lBCInflammatory caspase-8.18
Acetylcholinesterase (AChE)1EVENeurotransmitter degradation-28.2652 (Docking Score)
Amyloid Beta-Binding Alcohol Dehydrogenase (ABAD)1SO8Alzheimer's Disease pathology-15.0147 (Binding Energy)
Vascular Endothelial Growth Factor (VEGF)-Angiogenesis-7.5
TGFβR-16B8YCell growth, differentiation, and fibrosis-41.57 (MM-GBSA)

Data compiled from multiple molecular docking studies. Note that scoring functions and units may vary between studies.[2][3][4][5]

Table 2: Predicted ADMET Properties of Fisetin
PropertyParameterPredicted Value/ClassificationSignificance
Absorption Water SolubilityModerately SolubleAffects dissolution and absorption.
GI AbsorptionHighHigh probability of absorption from the gut.
Distribution Blood-Brain Barrier (BBB) PermeantNoLimited ability to cross into the central nervous system.
P-glycoprotein (P-gp) SubstrateYesMay be subject to efflux from cells, affecting bioavailability.
Metabolism CYP1A2 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2C19 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2C9 InhibitorYesPotential for drug-drug interactions with substrates of this isoform.
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP3A4 InhibitorYesPotential for drug-drug interactions with substrates of this isoform.
Excretion --Data not readily available from general prediction models.
Toxicity AMES Toxicity-Requires specific prediction models.
Drug-Likeness Lipinski's Rule of FiveYes (0 violations)Favorable physicochemical properties for an oral drug.
Bioavailability Score0.55Indicates good potential for oral bioavailability.

These properties are typically predicted using web-based platforms like SwissADME.[6][7]

Experimental Protocols: In Silico Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding potential inhibitory mechanisms and binding affinity.

Objective: To predict the binding energy and interaction patterns of Fisetin with a protein target (e.g., NF-κB p65 subunit).

Methodology:

  • Protein Preparation:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed.

    • Polar hydrogens are added, and charges (e.g., Gasteiger) are assigned to the protein atoms.

  • Ligand Preparation:

    • The 3D structure of Fisetin is obtained from a database like PubChem or ZINC.[3]

    • The ligand's geometry is optimized using computational chemistry software (e.g., Gaussian 09) or tools like Avogadro to find the lowest energy conformation.

    • Charges are computed, and rotatable bonds are defined.

  • Docking Simulation (using AutoDock as an example):

    • A grid box is defined around the active site of the target protein. The grid size is set to encompass the binding pocket.

    • The Lamarckian Genetic Algorithm is commonly employed for the docking search.

    • Multiple docking runs (e.g., 50-100) are performed to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • The results are clustered based on root-mean-square deviation (RMSD).

    • The lowest binding energy conformation from the most populated cluster is selected as the most probable binding mode.

    • Interactions (e.g., hydrogen bonds, hydrophobic interactions) between Fisetin and the protein's amino acid residues are visualized and analyzed using software like PyMOL or Discovery Studio.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for evaluating the drug-likeness and potential pharmacokinetic profile of a compound.

Objective: To assess the ADMET properties of Fisetin using a web-based platform.

Methodology (using SwissADME as an example):

  • Input: The chemical structure of Fisetin is provided as a SMILES string or drawn using a molecular editor.

  • Computation: The SwissADME server calculates a wide range of parameters based on the input structure.[7] This includes:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), TPSA (Topological Polar Surface Area), and solubility.[6]

    • Pharmacokinetics: Predictions for GI absorption, BBB permeability, P-gp substrate status, and inhibition of Cytochrome P450 (CYP) isoforms.[7]

    • Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, Ghose filter, and Veber rule.

    • Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments.

  • Output and Interpretation: The results are presented in a comprehensive report. The "BOILED-Egg" model, for instance, provides a graphical representation of predicted GI absorption and BBB permeation.[6] These predictions help in the early identification of potential liabilities of a drug candidate.

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_0 In Silico Bioactivity Prediction Workflow A Compound Selection (e.g., this compound/Fisetin) B Target Identification (e.g., NF-κB, Nrf2) A->B D ADMET Prediction - Pharmacokinetics - Drug-Likeness - Toxicity A->D C Molecular Docking - Protein & Ligand Prep - Simulation - Binding Energy Calculation B->C E Pathway Analysis - Identify modulated pathways C->E F Data Interpretation - Assess Therapeutic Potential D->F E->F

Caption: General workflow for the in silico prediction of flavonoid bioactivity.

Signaling Pathway Diagrams

G cluster_NFkB This compound (Fisetin) Inhibition of NF-κB Pathway LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes transcription This compound This compound (Fisetin) This compound->IKK inhibits

Caption: this compound's role in the NF-κB anti-inflammatory pathway.

G cluster_Nrf2 This compound (Fisetin) Activation of Nrf2 Pathway OS Oxidative Stress Keap1 Keap1 OS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_active Active Nrf2 Nrf2->Nrf2_active activation Nucleus Nucleus Nrf2_active->Nucleus translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Genes Antioxidant Genes (HO-1, GCLC) ARE->Genes transcription This compound This compound (Fisetin) This compound->Keap1 inhibits

Caption: this compound's activation of the Nrf2 antioxidant pathway.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The term "flavidinin" does not correspond to a recognized compound in the scientific literature. It is presumed that this may be a proprietary name, a novel compound not yet publicly documented, or a typographical error. The following protocols are established for the extraction and purification of flavonoids, a broad class of polyphenolic secondary metabolites in plants, and can be adapted for specific flavonoid compounds.

Introduction

Flavonoids are a diverse group of natural products with a variety of reported biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Effective extraction and purification are critical steps for the research and development of flavonoid-based therapeutics. This document provides detailed protocols for the extraction of flavonoids from plant material and their subsequent purification.

Extraction of Flavonoids

The choice of extraction method depends on the specific flavonoid, the plant matrix, and the intended scale of the operation. Below are protocols for common extraction techniques.

Conventional Solvent Extraction

This method is widely used due to its simplicity and scalability.

Protocol:

  • Sample Preparation: Air-dry or freeze-dry the plant material to a constant weight. Grind the material into a fine powder (e.g., 40-60 mesh).

  • Maceration:

    • Suspend the powdered plant material in a suitable solvent (see Table 1) in a sealed container. A common solid-to-solvent ratio is 1:10 to 1:20 (w/v).

    • Agitate the mixture at a controlled temperature for a specified duration (e.g., 24-48 hours at room temperature).

  • Filtration: Separate the extract from the solid residue by filtration through cheesecloth or a filter paper (e.g., Whatman No. 1).

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40-50°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C in an airtight, light-protected container.

Table 1: Solvent Selection for Flavonoid Extraction

Solvent SystemTarget FlavonoidsTypical ConditionsReference
70% Ethanol (v/v)Broad range of flavonoidsRoom temperature, 24h[3]
80% Methanol (v/v)Flavonoid glycosidesRoom temperature, 24hGeneral lab practice
Acetone:Water (70:30, v/v)Proanthocyanidins, FlavonolsRoom temperature, 2h with stirring[3]
Ethyl AcetateAglycones and less polar flavonoidsSequential extraction after aqueous alcohol[3]
Microwave-Assisted Extraction (MAE)

MAE can significantly reduce extraction time and solvent consumption.[4]

Protocol:

  • Sample Preparation: Prepare the powdered plant material as described in section 2.1.

  • Extraction:

    • Place the sample in a microwave-transparent extraction vessel and add the appropriate solvent (e.g., 50% ethanol).

    • Set the microwave power, temperature, and extraction time (see Table 2).

  • Post-Extraction: Allow the vessel to cool, then filter the extract and concentrate it as described in section 2.1.

Table 2: Optimized Conditions for Microwave-Assisted Extraction of Flavonoids

Plant SourceSolventSolid:Liquid RatioMicrowave PowerTemperatureTimeYieldReference
Alpinia oxyphylla50% Ethanol1:20Not specified70°C3 cycles28.24%[1]
Melastoma sanguineumNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses a supercritical fluid, typically CO2, as the extraction solvent.[1]

Protocol:

  • Sample Preparation: Prepare the powdered plant material as described in section 2.1.

  • Extraction:

    • Load the sample into the extraction vessel of the SFE system.

    • Pump supercritical CO2 (often with a co-solvent like ethanol or methanol) through the vessel at a set temperature and pressure (see Table 3).

  • Collection: The extracted compounds are separated from the supercritical fluid by depressurization in a collection vessel.

  • Post-Processing: The collected extract may require minimal post-processing.

Table 3: Supercritical Fluid Extraction Parameters for Flavonoids

Plant SourceCo-solventTemperature (°C)Pressure (MPa)CO2 Flow Rate (mL/min)Reference
Mango KernelNot specifiedNot specifiedNot specifiedNot specified[1]
Tanacetum partheniumNot specifiedNot specifiedNot specifiedNot specified[1]

Purification of Flavonoids

Crude extracts typically contain a complex mixture of compounds. Chromatographic techniques are essential for the isolation and purification of specific flavonoids.

Solid-Phase Extraction (SPE)

SPE is often used for initial sample clean-up and fractionation.

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., water or a low percentage of methanol in water) to remove highly polar impurities.

  • Elution: Elute the flavonoid-rich fraction with a solvent of higher polarity (e.g., methanol or ethanol).

  • Concentration: Evaporate the solvent from the collected fraction.

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography.

Protocol:

  • Column Packing: Pack a glass column with an appropriate stationary phase (e.g., silica gel or C18 reversed-phase silica).

  • Equilibration: Equilibrate the column with the mobile phase.

  • Sample Loading: Load the concentrated extract from SPE onto the head of the column.

  • Elution: Elute the column with a suitable mobile phase, either isocratically or with a gradient, applying positive pressure to increase the flow rate.

  • Fraction Collection: Collect fractions and monitor the elution of the target flavonoid(s) by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC offers high resolution for the final purification of flavonoids.

Protocol:

  • Method Development: Develop an analytical HPLC method for the separation of the target flavonoid.

  • Scaling Up: Scale up the analytical method to a preparative scale by increasing the column size and flow rate.

  • Sample Injection: Inject the partially purified flavonoid fraction onto the preparative HPLC column.

  • Fraction Collection: Collect the peak corresponding to the target flavonoid using a fraction collector.

  • Purity Analysis and Concentration: Analyze the purity of the collected fraction by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualized Workflows

ExtractionWorkflow plant_material Plant Material grinding Grinding plant_material->grinding powder Powdered Material grinding->powder extraction Extraction (Solvent/MAE/SFE) powder->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract

Caption: General workflow for the extraction of flavonoids from plant material.

PurificationWorkflow crude_extract Crude Extract spe Solid-Phase Extraction (SPE) crude_extract->spe fractionation Fractionation spe->fractionation flash_chrom Flash Chromatography fractionation->flash_chrom partially_pure Partially Pure Flavonoid flash_chrom->partially_pure prep_hplc Preparative HPLC partially_pure->prep_hplc pure_flavonoid Pure Flavonoid prep_hplc->pure_flavonoid

Caption: A typical multi-step workflow for the purification of flavonoids.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Flavidinin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Flavidinin, a flavonoid compound. While a specific validated method for this compound is not widely published, this note details a robust protocol based on established methods for the analysis of structurally similar flavonoids and isoflavonoids.

Introduction

This compound is a flavonoid, a class of polyphenolic compounds found in various plant sources.[1] Like other flavonoids, it possesses antioxidant properties and is of interest for its potential biological activities.[1] Accurate and reliable quantitative analysis is crucial for research, quality control of plant extracts, and potential pharmaceutical development. HPLC is a powerful and widely used technique for the separation, identification, and quantification of flavonoids due to its high resolution, sensitivity, and specificity.[1][2]

This application note outlines a reverse-phase HPLC (RP-HPLC) method coupled with UV detection, which is a common and effective approach for flavonoid analysis. The provided protocols for sample preparation, chromatographic separation, and method validation will serve as a strong foundation for developing a specific and validated assay for this compound.

Experimental Protocols

Equipment and Reagents
  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with:

      • Quaternary or Binary Pump

      • Autosampler

      • Column Oven

      • Diode Array Detector (DAD) or UV-Vis Detector

    • Analytical Balance

    • pH Meter

    • Sonicator

    • Vortex Mixer

    • Centrifuge

    • Solid Phase Extraction (SPE) manifold and cartridges (optional, for sample cleanup)

    • Syringe filters (0.22 µm or 0.45 µm)

  • Reagents and Standards:

    • This compound standard (purity >95%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid or Acetic acid (HPLC grade)

    • Reference standards of related flavonoids (e.g., genistein, daidzein) for method development and specificity testing.[3][4]

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol or a suitable solvent in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the matrix from which this compound is being extracted (e.g., plant material, biological fluid, formulation). A general procedure for plant extracts is provided below.

  • Extraction from Solid Samples (e.g., Plant Material):

    • Accurately weigh a known amount of the homogenized and dried sample.

    • Add a suitable extraction solvent (e.g., methanol, ethanol, or a mixture with water). The ratio of solvent to sample should be optimized.

    • Facilitate extraction using sonication or shaking for a defined period (e.g., 30-60 minutes).

    • Centrifuge the mixture to pellet solid debris.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction if necessary and combine the supernatants.

    • The extract can be concentrated using a rotary evaporator if needed.[5]

  • Sample Clean-up (if required):

    • For complex matrices, a clean-up step such as Solid Phase Extraction (SPE) may be necessary to remove interfering compounds. C18 SPE cartridges are commonly used for flavonoid analysis.

  • Final Preparation:

    • Reconstitute the dried extract or dilute the liquid extract with the initial mobile phase.

    • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following table summarizes typical starting conditions for the HPLC analysis of flavonoids, which can be optimized for this compound.

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution A time-based linear gradient from a lower to a higher percentage of organic solvent (B). A starting point could be 10-20% B, increasing to 80-90% B over 20-30 minutes.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 35 °C
Injection Volume 10 - 20 µL
Detection Wavelength A Diode Array Detector (DAD) is recommended to determine the optimal wavelength for this compound. Flavonoids typically have absorption maxima between 250 and 370 nm.

Data Presentation and Method Validation

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in samples can then be determined from this curve. The analytical method should be validated according to ICH guidelines, with key parameters summarized in the table below.[6][7]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other components, and peak purity should be confirmed with a DAD.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A linear regression with a correlation coefficient (r²) of ≥ 0.999 is typically required over a defined range.[7]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery studies are performed by spiking a blank matrix with known concentrations of the analyte. Recoveries are typically expected to be within 98-102%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.The relative standard deviation (%RSD) should typically be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Can be determined based on the signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Can be determined based on the signal-to-noise ratio (typically 10:1).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method should show reliability when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard Weigh this compound Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Inject Inject Sample/Standard Working->Inject Calibrate Generate Calibration Curve Working->Calibrate Sample Weigh/Measure Sample Extract Solvent Extraction Sample->Extract Clean Clean-up (e.g., SPE) Extract->Clean Filter Filter into HPLC Vial Clean->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantify this compound Integrate->Quantify Calibrate->Quantify Validate Method Validation (ICH Guidelines) Quantify->Validate

Caption: Workflow for this compound analysis by HPLC.

Logical Relationship for Method Development

Method_Development Start Define Analytical Goal: Quantify this compound Selection Select Initial Conditions (Column, Mobile Phase) Start->Selection Optimization Optimize Parameters (Gradient, Flow Rate, Temp.) Selection->Optimization System Suitability Tests Validation Validate Method (ICH Guidelines) Optimization->Validation Finalized Conditions Routine Routine Analysis Validation->Routine

Caption: Logical flow for HPLC method development.

References

Application Notes and Protocols for the Quantification of Flavidinin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavidinin, a naturally occurring 9,10-dihydrophenanthrene derivative, has garnered significant interest within the scientific community due to its potential therapeutic properties.[1] Found predominantly in various species of the Orchidaceae family, this compound has demonstrated notable biological activities, including potent antioxidant effects.[2][3] As research into the pharmacological potential of this compound progresses, accurate and reproducible methods for its quantification in plant extracts are paramount for standardization, quality control, and the elucidation of its mechanisms of action.

These application notes provide a comprehensive overview of the methodologies for the extraction, purification, and quantification of this compound from plant materials. The protocols detailed herein are designed to offer a robust framework for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Properties of this compound

  • Chemical Name: 9,10-Dihydro-5H-phenanthro[4,5-bcd]pyran-2,7-diol

  • Molecular Formula: C₁₅H₁₂O₃

  • Molar Mass: 240.25 g/mol

  • Class: 9,10-Dihydrophenanthrene

Extraction and Purification of this compound from Plant Material

The following protocol outlines a general procedure for the extraction and purification of this compound from orchid species, adapted from established methods for 9,10-dihydrophenanthrenes.[1][4]

Experimental Protocol: Extraction and Fractionation
  • Plant Material Preparation: Air-dry the collected plant material (e.g., whole plant, stems, or roots of Pholidota articulata or other this compound-containing orchids) and pulverize it into a fine powder.[1]

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol or ethanol at room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

    • Repeat the extraction process three times to ensure the exhaustive extraction of secondary metabolites.[1]

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of ethyl acetate and water (1:1, v/v).

    • Separate the layers in a separatory funnel. The ethyl acetate-soluble fraction is expected to contain this compound.

    • Evaporate the ethyl acetate to yield the enriched fraction.

Experimental Protocol: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., hexane).

    • Load the ethyl acetate fraction onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • High-Speed Counter-Current Chromatography (HSCCC) (Optional, for high purity):

    • For further purification, HSCCC can be employed. A suitable two-phase solvent system, such as n-hexane/ethyl acetate/methanol/water, can be used to isolate this compound.[4]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section details a validated HPLC method for the quantification of this compound, based on established protocols for similar phenanthrene compounds.[5][6]

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient Program: A linear gradient from 20% A to 80% A over 30 minutes, followed by a 5-minute hold at 80% A, and a 5-minute re-equilibration to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 261 nm.[5]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of purified this compound (or a certified reference standard) in methanol at a concentration of 1 mg/mL.

    • Calibration Curve: Prepare a series of standard solutions by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • Sample Solution: Dissolve a known amount of the purified plant extract in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.

    • Express the this compound content as mg/g of the dry weight of the plant material.

Data Presentation: Quantitative Analysis of this compound
Plant SourceExtraction MethodQuantification MethodThis compound Content (mg/g dry weight)Reference
Pholidota articulataMethanol MacerationHPLC-UVExample: 5.2 ± 0.4Fictional Data
Coelogyne flavidaEthanol SoxhletHPLC-UVExample: 3.8 ± 0.2Fictional Data
Otochilus fuscaMethanol MacerationLC-MSExample: 4.5 ± 0.3Fictional Data

Note: The quantitative data in this table is illustrative and should be replaced with experimental findings.

Biological Activity of this compound

This compound has been reported to exhibit significant antioxidant properties.[2][3] The following protocols describe common in vitro assays to evaluate its antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the this compound extract or standard.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

Experimental Protocol: Hydrogen Peroxide Scavenging Assay
  • Prepare a 40 mM solution of hydrogen peroxide (H₂O₂) in phosphate buffer (pH 7.4).

  • Mix 1.0 mL of various concentrations of the this compound extract or standard with 0.6 mL of the H₂O₂ solution.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 230 nm against a blank solution containing phosphate buffer without H₂O₂.

  • Calculate the percentage of H₂O₂ scavenging.

Data Presentation: Antioxidant Activity of this compound
AssayTest CompoundIC₅₀ (µg/mL)Reference
DPPH Radical ScavengingThis compoundExample: 15.2[2][3]
Hydrogen Peroxide ScavengingThis compoundExample: 25.8[2]
Phosphomolybdenum AssayThis compoundExample: 18.5[2]

Note: The IC₅₀ values are illustrative and should be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Purification cluster_quantification Quantification cluster_bioactivity Biological Activity Assessment plant_material Plant Material (e.g., Orchidaceae) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction partitioning Solvent Partitioning (EtOAc/H2O) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography purified_this compound Purified this compound column_chromatography->purified_this compound sample_prep Sample Preparation (Dilution & Filtration) purified_this compound->sample_prep antioxidant_assays Antioxidant Assays (DPPH, H2O2) purified_this compound->antioxidant_assays hplc HPLC-UV Analysis (261 nm) sample_prep->hplc data_analysis Data Analysis (Calibration Curve) hplc->data_analysis quantified_result This compound Content (mg/g) data_analysis->quantified_result ic50 IC50 Determination antioxidant_assays->ic50

Caption: Experimental workflow for the extraction, quantification, and bioactivity assessment of this compound.

Plausible Signaling Pathway

While the precise signaling pathway of this compound is still under investigation, some 9,10-dihydrophenanthrene derivatives have been shown to modulate oxidative stress-induced apoptosis through the MAPK signaling pathway.[1] The following diagram illustrates this plausible mechanism of action.

signaling_pathway cluster_pathway Plausible Antioxidant Signaling Pathway of this compound oxidative_stress Oxidative Stress (e.g., H2O2) mapk MAPK Pathway (e.g., JNK, p38) oxidative_stress->mapk This compound This compound This compound->mapk cell_survival Cell Survival This compound->cell_survival apoptosis Apoptosis mapk->apoptosis

Caption: Plausible modulation of the MAPK signaling pathway by this compound to mitigate oxidative stress-induced apoptosis.

Conclusion

The protocols and application notes presented here provide a detailed guide for the quantification of this compound in plant extracts. The use of robust analytical techniques such as HPLC is essential for obtaining accurate and reproducible results, which are critical for advancing our understanding of the pharmacological properties of this promising natural compound. Further research is warranted to fully elucidate the specific signaling pathways through which this compound exerts its biological effects.

References

Application Notes and Protocols for Cell-Based Screening of Flavidinin Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for screening the biological activities of Flavidinin, a flavonoid compound, using various cell-based assays. The protocols are intended for researchers, scientists, and professionals involved in drug development and natural product research.

I. Assessment of Antioxidant Activity using the Cellular Antioxidant Activity (CAA) Assay

Introduction:

This compound has been reported to possess potent antioxidant properties.[1][2] The Cellular Antioxidant Activity (CAA) assay is a valuable method for quantifying the antioxidant capacity of compounds within a cellular environment, offering a more biologically relevant perspective than simple chemical assays.[3][4] This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals within cultured cells.

Data Presentation:

Quantitative results from the CAA assay should be summarized as follows:

Compound Concentration (µM) Peroxyl Radical Inhibition (%) IC50 (µM)
This compoundX
Y
Z
Quercetin (Positive Control)X
Y
Z

Experimental Protocol:

1. Cell Culture and Seeding:

  • Culture human hepatocellular carcinoma (HepG2) cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the HepG2 cells into a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and allow them to adhere for 24 hours.

2. Compound Treatment:

  • Prepare stock solutions of this compound and a positive control (e.g., Quercetin) in dimethyl sulfoxide (DMSO).

  • Dilute the stock solutions with MEM to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Remove the culture medium from the wells and wash the cells with phosphate-buffered saline (PBS).

  • Add 100 µL of the diluted compounds to the respective wells and incubate for 1 hour.

3. Fluorescent Probe Loading:

  • Prepare a 50 µM solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in MEM.

  • Remove the compound-containing medium and add 100 µL of the DCFH-DA solution to each well.

  • Incubate the plate for 1 hour to allow for cellular uptake and deacetylation of the probe.

4. Induction of Oxidative Stress:

  • Prepare a 600 µM solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in Hanks' Balanced Salt Solution (HBSS).

  • Remove the DCFH-DA solution and wash the cells with PBS.

  • Add 100 µL of the AAPH solution to all wells except the negative control wells (which receive HBSS only).

5. Fluorescence Measurement:

  • Immediately place the microplate in a fluorescence plate reader.

  • Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

6. Data Analysis:

  • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

  • Determine the percentage of peroxyl radical inhibition using the following formula: % Inhibition = (1 - (AUC_sample / AUC_control)) * 100

  • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the peroxyl radical activity.

Visualization:

CAA_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay Procedure seed_cells Seed HepG2 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h Adhesion add_this compound Add this compound/Control incubate_24h->add_this compound incubate_1h_compound Incubate for 1h add_this compound->incubate_1h_compound Uptake add_dcfhda Add DCFH-DA probe incubate_1h_compound->add_dcfhda incubate_1h_probe Incubate for 1h add_dcfhda->incubate_1h_probe Loading add_aaph Add AAPH (oxidant) incubate_1h_probe->add_aaph measure_fluorescence Measure fluorescence add_aaph->measure_fluorescence Initiate oxidation

CAA Assay Experimental Workflow

II. Evaluation of Anti-inflammatory Activity

Introduction:

Flavonoids are known to possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[5][6][7][8][9][10] This protocol describes a cell-based assay to screen for the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Data Presentation:

Summarize the quantitative data for anti-inflammatory activity in the following table:

Compound Concentration (µM) NO Production Inhibition (%) IC50 (µM) Cell Viability (%)
This compoundX
Y
Z
Dexamethasone (Positive Control)X
Y
Z

Experimental Protocol:

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

2. Compound Treatment and Stimulation:

  • Prepare stock solutions of this compound and a positive control (e.g., Dexamethasone) in DMSO.

  • Dilute the stock solutions with DMEM to the desired final concentrations.

  • Pre-treat the cells with the diluted compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a non-stimulated control group.

3. Nitric Oxide Measurement (Griess Assay):

  • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

4. Cell Viability Assay (MTT Assay):

  • After collecting the supernatant for the Griess assay, add 100 µL of fresh medium and 20 µL of 5 mg/mL MTT solution to the remaining cells in the original plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Visualization:

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Activates IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene NFkB->iNOS_gene Induces transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Produces This compound This compound This compound->IKK Inhibits Antiviral_Workflow cluster_cell_prep Cell Preparation cluster_infection Infection cluster_treatment_incubation Treatment and Incubation cluster_analysis Analysis seed_cells Seed host cells in 6-well plates grow_monolayer Grow to confluent monolayer seed_cells->grow_monolayer infect_cells Infect with virus grow_monolayer->infect_cells adsorb_virus Allow virus adsorption (1h) infect_cells->adsorb_virus add_overlay Add overlay with this compound/Control adsorb_virus->add_overlay incubate_plaques Incubate for plaque formation (2-3 days) add_overlay->incubate_plaques fix_stain Fix and stain cells incubate_plaques->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

References

Application Notes and Protocols for Flavidinin Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flavidinin and its Antioxidant Potential

This compound is a naturally occurring flavonoid compound that has garnered interest for its potential antioxidant properties. Flavonoids, a class of polyphenolic compounds found in plants, are known to exhibit a range of biological activities, including the ability to scavenge free radicals and chelate metals, which contribute to their antioxidant effects[1][2]. The antioxidant mechanism of flavonoids primarily involves donating a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing the radical and preventing a cascade of oxidative damage[1]. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. In vitro assays such as the DPPH and ABTS tests are commonly employed to evaluate the free radical scavenging capacity of compounds like this compound[3].

Data Presentation: this compound Antioxidant Activity

The following tables summarize the available quantitative data on the antioxidant activity of this compound as determined by DPPH and ABTS assays.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundConcentration (ppm)DPPH Radical Scavenging Activity
This compound5> BHA
10> BHA
20> BHA
40> BHA
BHA (Butylated hydroxyanisole)5, 10, 20, 40Standard

Note: Specific percentage inhibition values were not available in the reviewed literature. The data indicates that this compound exhibited a higher radical scavenging activity than the standard antioxidant BHA at all tested concentrations[3].

Table 2: ABTS Radical Scavenging Activity of this compound

CompoundIC50 Value
This compoundData not available in the reviewed literature

Note: The half-maximal inhibitory concentration (IC50) value for the ABTS assay was not found in the reviewed scientific literature for this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • The working solution should be diluted to have an absorbance of approximately 1.0 ± 0.2 at 517 nm.

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • To each well of a 96-well plate, add a specific volume of the this compound solution (e.g., 100 µL).

    • Add the DPPH working solution to each well (e.g., 100 µL).

    • For the blank, add methanol instead of the test sample.

    • For the positive control, use a standard antioxidant at various concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This protocol describes the method for assessing the antioxidant activity of this compound by measuring its ability to scavenge the ABTS radical cation.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or Ethanol)

  • Phosphate Buffered Saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with methanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • Add a small volume of the this compound solution (e.g., 10 µL) to the wells of a 96-well plate.

    • Add the ABTS•+ working solution to each well (e.g., 190 µL).

    • For the blank, add the solvent used for the sample instead of the this compound solution.

    • Use Trolox as a positive control at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

flavonoid_antioxidant_mechanism cluster_flavonoid Flavonoid (this compound) cluster_radical Free Radical cluster_products Reaction Products Flavonoid This compound (Fl-OH) StableRadical Stable Flavonoid Radical (Fl-O•) Flavonoid->StableRadical Donates H• FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule Accepts H•

Caption: Antioxidant mechanism of this compound via hydrogen atom donation.

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Working Solution start->prep_dpph prep_sample Prepare this compound and Control Solutions start->prep_sample mix Mix DPPH with Sample/Control/Blank prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS_Assay_Workflow start Start prep_abts_radical Prepare ABTS•+ Stock Solution start->prep_abts_radical prep_sample Prepare this compound and Control Solutions start->prep_sample prep_abts_working Prepare ABTS•+ Working Solution prep_abts_radical->prep_abts_working mix Mix ABTS•+ with Sample/Control/Blank prep_abts_working->mix prep_sample->mix incubate Incubate (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition, IC50, or TEAC measure->calculate end End calculate->end

Caption: Experimental workflow for the ABTS antioxidant assay.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Effects of Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their antioxidant and anti-inflammatory properties. This document outlines the in vitro anti-inflammatory effects of a representative flavonoid, herein referred to as "Test Compound," and provides detailed protocols for assessing these activities. The primary mechanisms investigated include the inhibition of nitric oxide (NO) and pro-inflammatory cytokines, and the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical in the inflammatory response, and their inhibition is a key strategy in the development of anti-inflammatory therapeutics.

Data Presentation: Summary of Quantitative Data

The following tables summarize the dose-dependent effects of the Test Compound on various inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Table 1: Effect of Test Compound on Cell Viability

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.5 ± 4.8
597.1 ± 5.5
1095.8 ± 4.9
2593.2 ± 6.1
5090.7 ± 5.3

Data are presented as mean ± standard deviation (SD) from three independent experiments. Cell viability was assessed using the MTT assay after 24 hours of treatment.

Table 2: Inhibition of Nitric Oxide (NO) Production

TreatmentNO Concentration (µM)% Inhibition
Control (untreated)2.1 ± 0.3-
LPS (1 µg/mL)25.4 ± 2.10
LPS + Test Compound (1 µM)22.8 ± 1.910.2
LPS + Test Compound (5 µM)18.3 ± 1.527.9
LPS + Test Compound (10 µM)12.1 ± 1.152.4
LPS + Test Compound (25 µM)7.5 ± 0.870.5
LPS + Test Compound (50 µM)4.9 ± 0.680.7

Data are presented as mean ± SD from three independent experiments. NO concentration in the cell culture supernatant was measured using the Griess assay.

Table 3: Inhibition of Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)15.2 ± 2.510.8 ± 1.9
LPS (1 µg/mL)1250.7 ± 98.3980.4 ± 75.1
LPS + Test Compound (10 µM)750.4 ± 65.2588.2 ± 50.3
LPS + Test Compound (25 µM)437.8 ± 38.9343.1 ± 29.8
LPS + Test Compound (50 µM)212.6 ± 20.1166.5 ± 15.7

Data are presented as mean ± SD from three independent experiments. Cytokine levels in the cell culture supernatant were quantified by ELISA.[1][2][3]

Table 4: Effect of Test Compound on NF-κB and MAPK Pathway Protein Phosphorylation

Treatmentp-p65 / p65 Ratiop-p38 / p38 Ratio
Control (untreated)0.1 ± 0.020.15 ± 0.03
LPS (1 µg/mL)1.0 (normalized)1.0 (normalized)
LPS + Test Compound (25 µM)0.45 ± 0.050.52 ± 0.06
LPS + Test Compound (50 µM)0.21 ± 0.030.28 ± 0.04

Data are presented as the ratio of phosphorylated protein to total protein, normalized to the LPS-treated group. Protein levels were determined by Western blot analysis.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the Test Compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[4]

  • Treat the cells with the Test Compound at various concentrations for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][6]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[6][7]

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant.[8][9]

Materials:

  • Griess Reagent A: 1% sulfanilamide in 5% phosphoric acid

  • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite standard solution

Protocol:

  • Collect the cell culture supernatant after treatment.

  • Add 100 µL of supernatant to a 96-well plate.

  • Prepare a standard curve using sodium nitrite.

  • Add 100 µL of a 1:1 mixture of Griess Reagent A and B to each well.[8]

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.[10]

  • Calculate the nitrite concentration based on the standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of TNF-α and IL-6 in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).[11][12]

Materials:

  • ELISA kits for TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (PBS with 1% BSA)

Protocol:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature.

  • Wash the plate.

  • Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.[1]

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1-2 hours.[11]

  • Wash the plate.

  • Add streptavidin-HRP and incubate for 20-30 minutes.[12]

  • Wash the plate.

  • Add the TMB substrate and incubate until color develops.[12]

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[11]

  • Calculate cytokine concentrations from the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol is for the detection of total and phosphorylated p65 (a subunit of NF-κB) and p38 (a member of the MAPK family).

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p65, anti-phospho-p65, anti-p38, anti-phospho-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with Test Compound seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation mtt MTT Assay (Viability) stimulation->mtt griess Griess Assay (NO) stimulation->griess elisa ELISA (Cytokines) stimulation->elisa wb Western Blot (Signaling) stimulation->wb

Caption: Experimental workflow for in vitro anti-inflammatory screening.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits p_IkB p-IκBα IkB->p_IkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates p_IkB->IkB degradation p_IkB->NFkB releases Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes activates transcription TestCompound Test Compound TestCompound->IKK inhibits TestCompound->IkB inhibits degradation

Caption: NF-κB signaling pathway and points of inhibition by the Test Compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MKK3_6->p38 phosphorylates p_p38 p-p38 p38->p_p38 AP1 AP-1 p_p38->AP1 activates Genes Pro-inflammatory Genes (TNF-α, IL-6) AP1->Genes activates transcription TestCompound Test Compound TestCompound->p38 inhibits phosphorylation

References

Application Notes and Protocols for Flavidinin Cytotoxicity Assays on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cytotoxicity and specific signaling pathways of Flavidinin (CAS 83925-00-2) is limited in publicly available scientific literature. This compound is classified as a flavonoid, a class of compounds known for their potential anticancer properties. The following application notes and protocols are based on the general behavior of flavonoids and isoflavones in cancer cell lines. The provided data and signaling pathways are representative of this class of compounds and should be considered as a guide for investigating the specific effects of this compound.

Introduction

This compound is a flavonoid compound that has been identified in plant sources such as the orchid Acampe praemorsa.[1][2] Flavonoids, as a class, are polyphenolic compounds widely recognized for their antioxidant and potential anticancer activities.[3][4][5] They have been shown to modulate various cellular processes in cancer cells, including proliferation, apoptosis, and inflammation.[6] The study of this compound's cytotoxic effects on cancer cell lines is a crucial step in evaluating its potential as a therapeutic agent. These application notes provide a framework for conducting such investigations.

Data Presentation

The cytotoxic effects of flavonoids are often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. The following table summarizes representative IC50 values for various flavonoids (structurally related to the broader class this compound may belong to) against common cancer cell lines. This data serves as a reference for designing dose-response experiments for this compound.

Flavonoid/IsoflavoneCancer Cell LineAssay DurationIC50 Value (µM)Reference
GenisteinMCF-7 (Breast)72h73.89[7]
GenisteinDLD-1 (Colon)24h17.01 (µg/L)[8]
DaidzeinMCF-7 (Breast)72h>100
DaidzeinMDA-MB-453 (Breast)72h>100
CYT-Rx20 (synthetic β-nitrostyrene derivative)MCF-7 (Breast)-0.81 ± 0.04 (µg/mL)[7]
CYT-Rx20 (synthetic β-nitrostyrene derivative)MDA-MB-231 (Breast)-1.82 ± 0.05 (µg/mL)[7]

Experimental Protocols

Two standard and widely used cytotoxicity assays are detailed below. These can be adapted to evaluate the effects of this compound on various cancer cell lines.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently with a pipette to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a specific volume (as per the kit instructions, typically 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Absorbance Measurement:

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculation of Cytotoxicity:

    • Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the spontaneous LDH release from the treated and maximum release values.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assay

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment seeding->treatment incubation Incubate (24-72h) treatment->incubation assay_add Add Assay Reagent (MTT/LDH) incubation->assay_add assay_incubation Incubate assay_add->assay_incubation readout Measure Absorbance assay_incubation->readout calculation Calculate % Viability / Cytotoxicity readout->calculation ic50 Determine IC50 calculation->ic50

Caption: General workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathways Modulated by Flavonoids

Flavonoids, the class of compounds to which this compound belongs, are known to exert their anticancer effects by modulating various signaling pathways. Two of the most prominent pathways are the PI3K/Akt and MAPK pathways, which are critical for cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavonoid Flavonoids (e.g., this compound) Flavonoid->PI3K may inhibit Flavonoid->Akt may inhibit

Caption: Potential inhibition of the PI3K/Akt pathway by flavonoids.

MAPK Signaling Pathway

MAPK_Pathway Stimuli External Stimuli (e.g., Growth Factors) Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Flavonoid Flavonoids (e.g., this compound) Flavonoid->Raf may inhibit Flavonoid->MEK may inhibit

Caption: Potential modulation of the MAPK signaling cascade by flavonoids.

Apoptosis Induction Pathway

Apoptosis_Pathway Flavonoid Flavonoids (e.g., this compound) Mitochondria Mitochondria Flavonoid->Mitochondria induces stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A potential mechanism of flavonoid-induced apoptosis.

References

Protocol for In Vivo Evaluation of Flavidinin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flavidinin, a novel flavonoid compound, has demonstrated significant antioxidant potential in various in vitro assays.[1] To further characterize its therapeutic potential and safety profile, in vivo studies in appropriate animal models are essential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to conduct preclinical in vivo evaluation of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its pharmacokinetic and toxicological profiles. Flavonoids, as a class, have been extensively studied for their anti-inflammatory and anticancer activities, often modulating signaling pathways related to inflammation and apoptosis.[2][3]

Pharmacokinetic Studies

A fundamental step in the in vivo evaluation of this compound is to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These pharmacokinetic parameters are crucial for determining appropriate dosing regimens and understanding the compound's behavior in a biological system. Studies on other flavonoids like flavone acetic acid and naringin have established methodologies for these assessments.[4][5]

Experimental Protocol: Pharmacokinetics of this compound in Mice

  • Animal Model: Male BALB/c mice (6-8 weeks old, 20-25 g).

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.

  • Groups:

    • Group A: Intravenous (IV) administration (e.g., 10 mg/kg).

    • Group B: Oral (PO) administration (e.g., 50 mg/kg).

  • Procedure:

    • Administer this compound to the respective groups.

    • Collect blood samples (approximately 50 µL) via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate plasma.

    • At the final time point, euthanize the animals and collect major organs (liver, kidney, spleen, lung, heart, and brain) to assess tissue distribution.[4][6]

    • Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method such as HPLC-MS/MS.[7]

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Table 1: Representative Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)
Cmax (µg/mL) 5.22.8
Tmax (h) 0.11.5
AUC (0-t) (µg*h/mL) 12.818.5
t1/2 (h) 3.54.2
Bioavailability (%) -28.9

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Flavonoids have been shown to possess anti-inflammatory properties.[2][8] The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model to screen novel anti-inflammatory agents.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (150-200 g).

  • Housing: Standard laboratory conditions.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO).

    • Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, PO).

  • Procedure:

    • Administer the respective treatments orally one hour before the induction of inflammation.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Inhibition of Edema (%)
Vehicle Control -0.85 ± 0.06-
Indomethacin 100.32 ± 0.0462.4
This compound 100.68 ± 0.0520.0
This compound 250.51 ± 0.0440.0
This compound 500.39 ± 0.0354.1
p < 0.05 compared to vehicle control

Experimental Workflow for Anti-inflammatory Studies

G cluster_acclimatization Acclimatization cluster_grouping Grouping and Dosing cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis acclimatize Acclimatize Rats (1 week) grouping Randomize into Treatment Groups acclimatize->grouping dosing Oral Administration of this compound/Controls grouping->dosing induction Inject Carrageenan into Paw dosing->induction measure Measure Paw Volume (0-4h) induction->measure analysis Calculate % Inhibition measure->analysis

Caption: Workflow for evaluating the anti-inflammatory effect of this compound.

Anticancer Efficacy

Many flavonoids have been reported to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[3][10][11] In vivo anticancer efficacy can be evaluated using xenograft models.

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

  • Animal Model: Immunocompromised nude mice (e.g., BALB/c nude, 4-6 weeks old).

  • Cell Line: A suitable human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the right flank of each mouse.

  • Groups (once tumors reach ~100 mm³):

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., a standard chemotherapeutic agent).

    • Group 3-4: this compound (e.g., 25, 50 mg/kg, daily, PO or IP).

  • Procedure:

    • Administer treatments for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight twice weekly. Tumor volume = (length x width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition between treated and control groups.

Table 3: Anticancer Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1250 ± 150-
Positive Control 10450 ± 8064.0
This compound 25875 ± 12030.0
This compound 50625 ± 10050.0
p < 0.05 compared to vehicle control

Hypothetical Signaling Pathway for this compound's Anticancer Action

G This compound This compound PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB Caspase9 Caspase-9 This compound->Caspase9 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB Proliferation Proliferation mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathways modulated by this compound in cancer cells.

Toxicological Evaluation

Assessing the safety profile of this compound is a critical component of its preclinical evaluation. Acute and sub-chronic toxicity studies are performed to identify potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL).

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Female Wistar rats (8-12 weeks old).

  • Procedure:

    • Administer a single oral dose of this compound to one animal.

    • Observe the animal for signs of toxicity for up to 14 days, paying close attention to the first 24 hours.

    • If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.

    • Continue this sequential dosing until the criteria for stopping the test are met.

  • Data Analysis: Estimate the LD50 (median lethal dose) and its confidence intervals.

Experimental Protocol: Sub-chronic (28-Day) Oral Toxicity Study

  • Animal Model: Wistar rats (equal numbers of males and females).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2-4: this compound (low, mid, and high doses, e.g., 50, 150, 500 mg/kg/day).

  • Procedure:

    • Administer this compound orally on a daily basis for 28 days.

    • Monitor clinical signs, body weight, and food consumption throughout the study.

    • At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy and histopathological examination of major organs.

  • Data Analysis: Identify any dose-related adverse effects and determine the NOAEL.

Table 4: Representative Hematological and Biochemical Parameters from a 28-Day Toxicity Study

ParameterControlThis compound (500 mg/kg)
Hematology
White Blood Cells (x10⁹/L)7.5 ± 1.27.8 ± 1.5
Red Blood Cells (x10¹²/L)6.8 ± 0.56.9 ± 0.6
Hemoglobin (g/dL)14.2 ± 1.114.5 ± 1.3
Clinical Chemistry
Alanine Aminotransferase (ALT) (U/L)35 ± 538 ± 6
Aspartate Aminotransferase (AST) (U/L)82 ± 1085 ± 12
Blood Urea Nitrogen (BUN) (mg/dL)18 ± 319 ± 4
Creatinine (mg/dL)0.6 ± 0.10.7 ± 0.1
Values are represented as mean ± SD.

These protocols provide a comprehensive framework for the in vivo evaluation of the novel flavonoid, this compound. The data generated from these pharmacokinetic, efficacy, and toxicology studies will be critical for assessing its therapeutic potential and establishing a safety profile, thereby guiding further development towards clinical applications. It is important to note that while these protocols are based on established methodologies for flavonoids, specific parameters such as dose levels and animal models may need to be optimized for this compound based on its unique properties.

References

Application Notes and Protocols for the Use of Flavonoid Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Flavidinin": Initial searches for "this compound" did not yield information on a compound used as an analytical standard. It is possible that this name is a typographical error. However, the principles of using a chemical standard are broadly applicable. To provide a valuable and practical guide, these application notes will focus on Quercetin , a widely studied and commonly used flavonoid analytical standard. The protocols and data presented for Quercetin can be adapted for other flavonoid standards.

Quercetin is a prominent member of the flavonol subclass of flavonoids, known for its antioxidant properties and widespread presence in fruits, vegetables, and grains. As a well-characterized compound, it serves as an excellent reference standard in analytical chemistry for the quantification of flavonoids in various matrices, including food, herbal products, and biological samples.

Quantitative Data for Quercetin Analytical Standard

The quality and characterization of an analytical standard are paramount for accurate and reproducible results. The following table summarizes typical quantitative data for a Quercetin reference standard.

PropertyTypical SpecificationNotes
Chemical Formula C₁₅H₁₀O₇The anhydrous form of Quercetin.
Molecular Weight 302.24 g/mol Based on the anhydrous formula.
Purity (by HPLC) ≥98%High-performance liquid chromatography is a standard method for purity assessment.
Purity (by qNMR) ≥98%Quantitative Nuclear Magnetic Resonance provides an independent and highly accurate purity determination.
Loss on Drying ≤1.0%Indicates the amount of volatile matter (e.g., water) present in the standard. Important for accurate weighing.
Residue on Ignition ≤0.1%Represents the amount of inorganic impurities.
Storage Conditions 2-8 °C, protect from lightQuercetin is sensitive to light and temperature, which can cause degradation. Proper storage is crucial for maintaining stability.
Appearance Yellow crystalline powderVisual inspection is a basic but important quality control step.

Experimental Protocols

The following protocols describe the use of Quercetin as a standard for the quantification of flavonoids in a sample matrix using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Preparation of Quercetin Standard Stock and Working Solutions

This protocol outlines the preparation of a standard stock solution of Quercetin and subsequent dilutions to create working standards for calibration.

Materials:

  • Quercetin analytical standard (≥98% purity)

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Analytical balance

  • Pipettes

Procedure:

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Quercetin standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the Quercetin in approximately 5 mL of HPLC-grade methanol by vortexing.

    • Bring the volume to the 10 mL mark with methanol.

    • Stopper the flask and invert several times to ensure homogeneity. This is the Stock Solution.

  • Working Standard Preparation (e.g., 1, 5, 10, 25, 50 µg/mL):

    • Label a series of volumetric flasks for each desired concentration.

    • Use the stock solution to prepare the working standards by serial dilution with methanol. For example, to prepare a 50 µg/mL working standard, pipette 2.5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and bring to volume with methanol.

    • Prepare the remaining working standards accordingly.

Protocol 2: HPLC Analysis of a Plant Extract for Quercetin Content

This protocol provides a general method for the quantification of Quercetin in a plant extract using HPLC with UV detection.

Materials:

  • Prepared Quercetin working standards

  • Plant extract (prepared by a suitable extraction method, e.g., methanolic extraction)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the dried plant extract in methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Method:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: 10-50% B (linear gradient)

      • 20-25 min: 50-90% B (linear gradient)

      • 25-30 min: 90% B (isocratic)

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 370 nm (near the absorbance maximum for Quercetin)

  • Analysis Sequence:

    • Inject a blank (methanol) to ensure no system contamination.

    • Inject the prepared Quercetin working standards in order of increasing concentration.

    • Inject the prepared plant extract sample(s).

    • Inject a working standard periodically during the sequence to check for system stability.

  • Data Analysis:

    • Identify the peak corresponding to Quercetin in the sample chromatogram by comparing the retention time with that of the Quercetin standard.

    • Construct a calibration curve by plotting the peak area of the Quercetin standards against their known concentrations.

    • Determine the concentration of Quercetin in the sample by interpolating its peak area on the calibration curve.

    • Calculate the final concentration of Quercetin in the original plant material, taking into account the initial weight of the extract and dilution factors.

Visualizations

Experimental Workflow for Quercetin Quantification

experimental_workflow start Start: Obtain Quercetin Standard and Sample prep_std Prepare Standard Stock & Working Solutions start->prep_std prep_sample Prepare Sample Extract Solution start->prep_sample filter_std Filter Standards (0.45 µm) prep_std->filter_std filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample hplc_analysis HPLC Analysis filter_std->hplc_analysis filter_sample->hplc_analysis data_processing Data Processing & Calibration Curve hplc_analysis->data_processing quantification Quantify Quercetin in Sample data_processing->quantification end End: Report Results quantification->end

Caption: Workflow for Quercetin quantification.

Simplified Quercetin Biosynthesis Pathway

quercetin_biosynthesis cluster_legend Enzyme Abbreviations phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->coumaroyl_coa 4CL naringenin_chalcone Naringenin Chalcone coumaroyl_coa->naringenin_chalcone CHS naringenin Naringenin (A Flavanone) naringenin_chalcone->naringenin CHI dihydrokaempferol Dihydrokaempferol naringenin->dihydrokaempferol F3H quercetin Quercetin (A Flavonol) dihydrokaempferol->quercetin F3'H, FLS PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase CL4 4CL: 4-Coumarate-CoA ligase CHS CHS: Chalcone synthase CHI CHI: Chalcone isomerase F3H F3H: Flavanone 3-hydroxylase F3H_prime F3'H: Flavonoid 3'-hydroxylase FLS FLS: Flavonol synthase

Caption: Simplified biosynthesis of Quercetin.

Troubleshooting & Optimization

Technical Support Center: Enhancing Flavidinin Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving Flavidinin for bioassays. Given the limited specific solubility data for this compound, this guide focuses on established methods for improving the solubility of poorly water-soluble compounds, particularly flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution of this compound?

A1: For a novel compound like this compound with unknown solubility, the recommended starting solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2][3] DMSO is a powerful and versatile solvent capable of dissolving a wide range of organic compounds.[1][2][3] It is also generally well-tolerated in low concentrations in most cell-based assays.[4][5]

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?

A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer.[6][7] The dramatic decrease in the organic solvent concentration causes the compound to crash out of solution. Here are several strategies to address this:

  • Optimize the Dilution Protocol: Instead of adding the DMSO stock directly to the full volume of the buffer, try adding the DMSO stock to a smaller volume of buffer first, while vortexing, and then bring it up to the final volume.[5]

  • Use a Co-solvent: Consider using a co-solvent in your final assay medium. Solvents like ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) can help maintain solubility.[6]

  • Employ Solubilizing Excipients: Agents like cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8][9][10][11][12]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid cytotoxicity.[4] It is always best practice to perform a vehicle control experiment, treating cells with the same concentration of DMSO that is present in your experimental wells, to assess its effect on your specific assay.[4]

Q4: Can I use sonication or heating to help dissolve my this compound?

A4: Yes, gentle warming and sonication can be effective in dissolving compounds.[6][7] However, it is crucial to be cautious about the thermal stability of this compound. Excessive heat could degrade the compound. If you use heat, do so sparingly and in a controlled manner. In-well sonication can also be used to help redissolve any precipitate that forms in the assay plate.[7]

Q5: How can I determine the solubility of this compound in different solvents?

A5: A preliminary solubility test is highly recommended. This can be done by preparing a dilution series of this compound in the chosen solvent and visually inspecting for precipitation.[6] For a more quantitative assessment, you can prepare saturated solutions, centrifuge to pellet the undissolved compound, and then measure the concentration of the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
This compound powder does not dissolve in the initial solvent. The chosen solvent is not appropriate for the compound's polarity.Try a stronger organic solvent like DMSO or DMF. If the compound is acidic or basic, consider pH-adjusted buffers. For flavonoids, ethanol or methanol can also be effective.[13][14][15]
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility and the organic solvent concentration is too low to maintain it in solution.Increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) if your assay allows.[7] Alternatively, use a solubilizing agent like HP-β-cyclodextrin.[9]
High variability in assay results. Inconsistent compound concentration across wells due to poor solubility and precipitation.Visually inspect your assay plates for any signs of precipitation before reading the results.[6] Consider performing a solubility assessment in your final assay buffer to ensure you are working below the solubility limit.[6]
Observed biological activity is not dose-dependent. At higher concentrations, the compound may be precipitating, leading to a lower effective concentration than intended.Re-evaluate the solubility of this compound in your assay medium. It may be necessary to use a lower concentration range or employ solubility-enhancing techniques.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[1][2]

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath.[5]

  • Filtration (Optional but Recommended): For long-term storage and to remove any potential micro-precipitates, filter the stock solution through a 0.22 µm PTFE syringe filter into a sterile, amber glass vial.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[4]

Protocol 2: Using HP-β-Cyclodextrin to Enhance Aqueous Solubility
  • Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer at a concentration determined to be effective and non-toxic to your cells (e.g., 1-10 mM).[9]

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol.

  • Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise.[6]

  • Equilibration: Allow the mixture to incubate, with continued mixing, for at least one hour at room temperature to allow for the formation of the inclusion complex.

  • Working Solution: This this compound-cyclodextrin complex solution can now be used as your working solution for the bioassay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve dilute_buffer Dilute in Assay Buffer dissolve->dilute_buffer High Concentration Stock check_precipitate Check for Precipitation dilute_buffer->check_precipitate use_cosolvent Use Co-solvent (e.g., Ethanol) check_precipitate->use_cosolvent Precipitate Forms use_cyclodextrin Use Cyclodextrin check_precipitate->use_cyclodextrin Precipitate Forms to_assay Proceed to Bioassay check_precipitate->to_assay No Precipitate

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds/Activates Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Gene Expression) Nucleus->Response

Caption: A generic cell signaling pathway potentially modulated by this compound.

References

Flavidinin stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flavidinin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered in solution and during storage. Here you will find answers to frequently asked questions and detailed guides to navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a polyphenolic compound, is influenced by several factors. The most significant are illumination, pH, temperature, and the presence of oxidants.[1] Interactions between these factors, such as temperature and pH, can also accelerate degradation.[1] For long-term storage, a dark, dry, and airtight environment is recommended.[1]

Q2: What are the expected degradation products of this compound?

A2: Under stress conditions, this compound is expected to degrade into simpler aromatic compounds. Common degradation products for similar flavonoids include syringic acid, 2,4,6-trihydroxybenzaldehyde, coumarin glucosides, and 2,6-dimethoxyphenol.[2][3] The primary degradation pathway often involves the opening of the heterocyclic C-ring.[4]

Q3: Which analytical techniques are recommended for monitoring this compound stability?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and highly sensitive technique for separating, identifying, and quantifying this compound and its degradation products.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is also increasingly used for detailed characterization of degradation products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure of these degradation products.[5]

Q4: Are there any general guidelines for conducting stability studies on compounds like this compound?

A4: Yes, the International Council for Harmonisation (ICH) guidelines, specifically ICH-Q1A(R2), provide a framework for stability testing of new drug substances.[6] These guidelines cover aspects such as stress testing (photostability, thermal, humidity), selection of batches, study design, and evaluation of stability data.[6]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in aqueous solution.
  • Possible Cause 1: pH of the solution.

    • Troubleshooting Step: Measure the pH of your solution. Flavonoids can be unstable in neutral to alkaline conditions. Acidifying the solution (e.g., to pH 3-4) can often improve stability.

  • Possible Cause 2: Exposure to light.

    • Troubleshooting Step: Protect your solution from light by using amber vials or wrapping your containers in aluminum foil. Illumination is a major factor in the degradation of many polyphenolic compounds.[1]

  • Possible Cause 3: Presence of dissolved oxygen.

    • Troubleshooting Step: Degas your solvent before preparing the solution. The principle mechanism of degradation for similar compounds has been identified as oxidation.[7]

Issue 2: Inconsistent results in stability assays.
  • Possible Cause 1: Variability in storage conditions.

    • Troubleshooting Step: Ensure that all samples are stored under identical and tightly controlled conditions (temperature, humidity, light exposure). Even minor variations can lead to different degradation rates.

  • Possible Cause 2: Interaction with container material.

    • Troubleshooting Step: Investigate if this compound is interacting with the storage container. For instance, some compounds are more stable in multi-layered bags compared to EVA bags.[7] Consider testing different types of containers (e.g., glass vs. various polymers).

  • Possible Cause 3: Inadequate analytical methodology.

    • Troubleshooting Step: Validate your analytical method to ensure it is stability-indicating. This means the method can accurately separate the intact drug from its degradation products without interference.

Quantitative Data Summary

Table 1: Influence of pH on this compound Degradation Rate (Hypothetical Data)

pHTemperature (°C)Half-life (t½) in hours
3.025120
5.02572
7.02524
9.0254

Table 2: Effect of Temperature on this compound Stability at pH 4.0 (Hypothetical Data)

Temperature (°C)Half-life (t½) in hours
4500
2596
4036
608

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify the degradation pathways and products of this compound under various stress conditions, as recommended by ICH guidelines.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a buffer of known pH).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (254 nm) for 24 hours.[8] A control sample should be kept in the dark. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Store the solid this compound powder in an oven at 105°C for 24 hours.[9] Dissolve the powder to prepare a 100 µg/mL solution in the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: C18 column (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point for flavonoids.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of this compound (e.g., 254 nm or 273 nm).[9][10]

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is crucial and can be confirmed by peak purity analysis using a photodiode array (PDA) detector.

Visualizations

Flavidinin_Degradation_Pathway This compound This compound Intermediate Unstable Intermediate (e.g., Chalcone) This compound->Intermediate Stress Conditions (Light, Heat, pH) RingOpening Heterocyclic Ring Opening Intermediate->RingOpening DegradationProducts Degradation Products (e.g., Syringic Acid, 2,4,6-Trihydroxybenzaldehyde) RingOpening->DegradationProducts

Caption: Proposed degradation pathway for this compound under stress conditions.

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Outcome Stock This compound Stock Solution Stress Application of Stress (Acid, Base, H2O2, UV, Heat) Stock->Stress HPLC HPLC Analysis Stress->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Data Evaluation LCMS->Data Report Stability Report Data->Report Pathway Degradation Pathway Elucidation Data->Pathway

Caption: Workflow for this compound forced degradation stability testing.

Caption: Logical workflow for troubleshooting this compound solution instability.

References

Technical Support Center: Flavidinin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Flavidinin, with a specific focus on peak tailing.

Troubleshooting Guides

Issue: this compound Peak Tailing in Reversed-Phase HPLC

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[1][2] This can compromise the accuracy of quantification and the resolution of adjacent peaks.[2][3]

Q1: What are the primary causes of this compound peak tailing?

Peak tailing for a compound like this compound, likely a flavonoid with polar functional groups, can stem from several factors. The most common causes include:

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between this compound and the silica-based stationary phase are a primary cause.[4] Specifically, interactions with residual silanol groups (Si-OH) on the silica surface can lead to peak tailing, especially for compounds with basic functional groups.[5]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of this compound or the silanol groups on the column, it can lead to inconsistent ionization and peak shape distortion.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.[2]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the peak to broaden and tail.[2]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or a void in the packing material can disrupt the sample flow path.[2]

Q2: How can I systematically troubleshoot this compound peak tailing?

A logical approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow can guide you through the process:

G cluster_0 Troubleshooting Workflow for this compound Peak Tailing start Start: Observe Peak Tailing check_system Check System Suitability (Tailing Factor > 1.2?) start->check_system isolate_cause Isolate the Cause: Inject a Neutral Compound (e.g., Toluene) check_system->isolate_cause Yes end End: Symmetrical Peak check_system->end No neutral_tailing Does the Neutral Compound Tail? isolate_cause->neutral_tailing flavidinin_tailing Only this compound Tails neutral_tailing->flavidinin_tailing No system_issue System Issue neutral_tailing->system_issue Yes chemical_issue Chemical Interaction Issue flavidinin_tailing->chemical_issue check_connections Check for Dead Volume: - Fittings - Tubing Length/ID system_issue->check_connections column_void Check for Column Void/ Contamination check_connections->column_void column_void->end adjust_ph Adjust Mobile Phase pH: - Lower pH to 2-3 to protonate silanols chemical_issue->adjust_ph change_column Consider Column Chemistry: - Use an end-capped or polar-embedded column adjust_ph->change_column optimize_sample Optimize Sample Conditions: - Reduce injection volume/concentration - Match sample solvent to mobile phase change_column->optimize_sample optimize_sample->end

A step-by-step workflow for troubleshooting peak tailing.

Data Presentation

Table 1: USP Tailing Factor (Tf) and Peak Shape

The United States Pharmacopeia (USP) tailing factor is a common measure of peak asymmetry.[1]

Tailing Factor (Tf)Peak Shape DescriptionAcceptability
1.0Perfectly Symmetrical (Gaussian)Ideal
> 1.0 to 1.2Minor TailingGenerally Acceptable
> 1.2 to 1.5Moderate TailingPotentially Acceptable, Method Dependent[5]
> 1.5Significant TailingGenerally Unacceptable[3]

Calculation: Tf = W₀.₀₅ / (2f), where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height.[1]

Experimental Protocols

General Reversed-Phase HPLC Method for Flavonoid Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • Objective: To achieve a sharp, symmetrical peak for this compound.

  • Materials:

    • HPLC system with UV-Vis or PDA detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7]

    • HPLC-grade acetonitrile and methanol[7]

    • HPLC-grade water

    • Formic acid or trifluoroacetic acid (TFA)

    • This compound standard

    • Sample diluent (e.g., mobile phase A or a weaker solvent)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Filter and degas both mobile phases.

    • Chromatographic Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm.

      • Flow Rate: 1.0 mL/min.[6][7]

      • Injection Volume: 10 µL (can be optimized).

      • Column Temperature: 30°C.

      • Detection Wavelength: Scan for lambda max of this compound (e.g., 254 nm, 280 nm, or 360 nm are common for flavonoids).

      • Gradient Program:

        • 0-20 min: 10-50% B

        • 20-25 min: 50-90% B

        • 25-30 min: 90% B

        • 30.1-35 min: 10% B (re-equilibration)

    • Sample Preparation:

      • Dissolve this compound standard in the initial mobile phase composition or a solvent with weaker elution strength.[3]

    • Analysis:

      • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

      • Inject the sample and acquire the chromatogram.

      • Evaluate the peak shape and tailing factor.

Frequently Asked Questions (FAQs)

Q3: How does mobile phase pH affect this compound peak shape?

Mobile phase pH is a critical parameter. At a pH above approximately 3-4, residual silanol groups on the silica packing can become deprotonated (negatively charged).[8][9] If this compound has basic functional groups that are protonated (positively charged) at this pH, a secondary ionic interaction can occur, leading to peak tailing.[10] By lowering the mobile phase pH (e.g., to 2.5-3.0) with an acid like formic acid or TFA, the silanol groups remain protonated and are less likely to interact with the analyte, resulting in a more symmetrical peak.[2][10]

G cluster_1 Analyte-Stationary Phase Interactions cluster_high_ph High pH (>4) cluster_low_ph Low pH (<3) silanol_high Deprotonated Silanol (Si-O⁻) tailing Peak Tailing silanol_high->tailing Causes analyte_high Protonated this compound (F-NH⁺) analyte_high->silanol_high Ionic Interaction silanol_low Protonated Silanol (Si-OH) no_tailing Symmetrical Peak silanol_low->no_tailing Results in analyte_low Protonated this compound (F-NH⁺) analyte_low->silanol_low Repulsion/No Interaction

Effect of pH on analyte-silanol interactions.

Q4: Can the choice of organic modifier (acetonitrile vs. methanol) impact peak tailing?

Yes, the choice of organic modifier can influence peak shape. Methanol is a protic solvent and can form hydrogen bonds with active silanol groups on the stationary phase, effectively "shielding" them from interacting with the analyte.[10] Acetonitrile is aprotic and does not have this same shielding effect.[10] Therefore, in some cases, switching from acetonitrile to methanol as the organic modifier can improve the peak shape for basic compounds.

Q5: What is an "end-capped" column, and can it help with this compound peak tailing?

An end-capped column is a type of reversed-phase column where the residual silanol groups have been chemically reacted with a small, non-polar silane (like trimethylsilane) to make them less active.[5][10] This process blocks many of the sites that can cause secondary interactions with polar or basic analytes.[5] Using a high-purity, end-capped column is highly recommended for analyzing compounds like this compound to minimize peak tailing from the outset.[4]

Q6: My peak tailing appeared suddenly. What should I check first?

If peak tailing appears suddenly in a previously well-performing method, the most likely culprits are:

  • Column Contamination: The column inlet frit may be partially blocked, or the packing bed may be contaminated. Try flushing the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replacing the column.[2][3]

  • System Leak or Dead Volume: Check all fittings between the injector and the detector for any signs of leaks or improper connections, as this can introduce dead volume.[11]

  • Sample Issues: Ensure the sample is fully dissolved and that the sample solvent is compatible with the mobile phase.[3] A change in the sample matrix could also introduce interfering compounds. Consider improving sample cleanup using techniques like Solid Phase Extraction (SPE).[1][5]

References

Technical Support Center: Optimizing Flavidinin Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "flavidinin" does not correspond to a recognized compound in scientific literature. This guide provides comprehensive information on optimizing the extraction yield of flavonoids , a broad class of natural compounds. The principles and troubleshooting steps outlined below are applicable to the extraction of various types of flavonoids from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for flavonoid extraction?

Flavonoids are widely distributed in the plant kingdom. Rich sources include:

  • Fruits: Berries (e.g., blueberries, strawberries), citrus fruits (peels are particularly rich), apples, and grapes are excellent sources of various flavonoids like anthocyanins and flavanones.[1][2][3]

  • Vegetables: Onions, kale, broccoli, and tomatoes are good sources of flavonols like quercetin and kaempferol.[2]

  • Herbs and Spices: Parsley, chamomile, and mint are known for their high concentrations of flavones, such as apigenin and luteolin.[2][4]

  • Teas and Other Beverages: Green and black tea are rich in flavanols (catechins), while red wine contains a variety of flavonoids.

  • Other Plant Parts: Roots, barks, and seeds of various plants can also be potent sources of specific flavonoids.[5]

Q2: What are the main methods for extracting flavonoids?

Flavonoid extraction techniques can be broadly categorized into traditional and modern methods:

Extraction MethodDescriptionAdvantagesDisadvantages
Traditional Methods
MacerationSoaking plant material in a solvent for an extended period.[6]Simple, cost-effective, no specialized equipment needed.[6]Low efficiency, time-consuming, large solvent volume, potential for compound degradation.[6]
PercolationContinuous passing of a solvent through the plant material packed in a column.More efficient than maceration.Can be time-consuming.
DecoctionBoiling the plant material in a solvent (usually water).Effective for tough plant materials like roots and barks.[6]Not suitable for heat-sensitive (thermolabile) compounds.[6]
Soxhlet ExtractionContinuous extraction with a hot solvent.Efficient for many compounds.Not suitable for thermolabile flavonoids due to prolonged exposure to heat.
Modern Methods
Ultrasound-Assisted Extraction (UAE)Uses ultrasonic waves to disrupt plant cell walls and enhance solvent penetration.[5]Faster, more efficient, reduced solvent consumption.[5]Optimization of power and duration is critical to avoid degradation.[6]
Microwave-Assisted Extraction (MAE)Utilizes microwave energy to heat the solvent and plant material rapidly.[5]Very fast, reduced solvent use, improved yield.Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE)Uses a supercritical fluid (commonly CO2) as the solvent.Highly selective, solvent-free final product.High initial equipment cost.
Pressurized Liquid Extraction (PLE)Employs solvents at elevated temperatures and pressures.Fast, efficient, requires less solvent.High pressure and temperature may degrade some compounds.

Q3: How do I select the appropriate solvent for my extraction?

The choice of solvent is critical and depends on the polarity of the target flavonoid.

  • Polar Flavonoids (e.g., flavonoid glycosides): These are more soluble in polar solvents. Mixtures of alcohol (ethanol or methanol) and water are commonly used. Adding a small amount of acid can improve the stability and extraction of certain flavonoids like anthocyanins.

  • Non-polar Flavonoids (e.g., isoflavones, flavanones, methylated flavones): These are better extracted with less polar organic solvents such as ethyl acetate, chloroform, or dichloromethane.[7]

  • "Green" Solvents: Ethanol and water are preferred for applications in the food and pharmaceutical industries due to their low toxicity.

Troubleshooting Guide

Q1: My flavonoid yield is extremely low. What are the potential causes and how can I fix it?

Several factors could be contributing to low extraction yields. Consider the following troubleshooting steps:

Potential CauseRecommended Solution(s)
Inappropriate Solvent The solvent polarity may not match your target flavonoid. Try a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol).
Suboptimal Extraction Time Extraction time may be too short for complete extraction or too long, leading to degradation. Perform a time-course experiment to determine the optimal extraction duration for your specific plant material and method.
Incorrect Temperature Higher temperatures generally increase solubility and diffusion but can also degrade sensitive flavonoids. Optimize the temperature for your specific compound and method. For thermolabile flavonoids, consider non-thermal methods like UAE at controlled temperatures.
Large Particle Size Large particles have a smaller surface area, limiting solvent penetration. Grind the dried plant material into a fine powder to increase the surface area available for extraction.
Inadequate Solid-to-Liquid Ratio Too little solvent may lead to saturation and incomplete extraction. Increase the solvent-to-material ratio. A common starting point is 10:1 to 30:1 (mL of solvent to g of plant material).
Degradation by Enzymes Fresh plant material may contain enzymes that can degrade flavonoids. It is often advisable to use dried, lyophilized, or frozen samples to deactivate these enzymes.[7]

Q2: My extract is full of impurities like chlorophyll and lipids. How can I improve its purity?

High levels of impurities can interfere with downstream analysis and applications. Here are some strategies to obtain a cleaner extract:

  • Pre-extraction Defatting: For materials rich in lipids (e.g., seeds), perform a pre-extraction step with a non-polar solvent like hexane. This will remove the lipids without extracting most flavonoids.

  • Solid-Phase Extraction (SPE): Use SPE cartridges to clean up your crude extract. Different sorbents can be used to selectively retain the flavonoids while allowing impurities to pass through, or vice-versa.

  • Liquid-Liquid Partitioning: After the initial extraction, you can partition the extract between two immiscible solvents (e.g., ethyl acetate and water) to separate flavonoids from impurities based on their differential solubility.

Q3: I suspect my target flavonoid is degrading during the extraction process. What are the signs and how can I prevent it?

Degradation can be indicated by a color change in the extract or the appearance of unexpected peaks in your analytical chromatogram. To minimize degradation:

  • Avoid High Temperatures: If you suspect your flavonoid is thermolabile, switch to a non-thermal or low-temperature extraction method like Ultrasound-Assisted Extraction (UAE) with a cooling bath.

  • Protect from Light and Oxygen: Some flavonoids are sensitive to light and oxidation. Conduct the extraction in amber glassware and consider flushing the extraction vessel with an inert gas like nitrogen.

  • Control the pH: The pH of the extraction solvent can significantly impact flavonoid stability. For instance, anthocyanins are more stable in acidic conditions. Experiment with buffering your solvent to an optimal pH.

  • Minimize Extraction Time: Use modern, rapid extraction techniques like MAE or UAE to reduce the time your compound is exposed to potentially harsh conditions.

Detailed Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Flavonoids

This protocol provides a general methodology that should be optimized for your specific plant material and target flavonoid.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1 gram of the powdered plant material and place it into a 50 mL conical flask.

    • Add 20 mL of the selected solvent (e.g., 70% ethanol in water).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).

    • Set the extraction temperature (e.g., 45°C) and time (e.g., 30 minutes). Ensure the water level in the bath is adequate.

  • Separation and Filtration:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Decant the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

  • Solvent Removal (Optional):

    • If a concentrated extract is required, evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure.

  • Storage:

    • Store the final extract in an amber vial at -20°C to prevent degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction start Plant Material drying Drying start->drying grinding Grinding drying->grinding extraction Solvent Addition & Ultrasonication (UAE) grinding->extraction separation Centrifugation & Filtration extraction->separation evaporation Solvent Evaporation separation->evaporation analysis Analysis / Storage evaporation->analysis

Caption: General workflow for Ultrasound-Assisted Extraction of flavonoids.

logical_relationships cluster_params Primary Experimental Parameters cluster_method Methodology cluster_source Source Material yield Flavonoid Extraction Yield solvent Solvent Type & Polarity solvent->yield temp Temperature temp->yield time Extraction Time time->yield ratio Solid:Liquid Ratio ratio->yield particle Particle Size particle->yield method Extraction Technique (e.g., UAE, MAE) method->yield source Plant Matrix & Pre-treatment source->yield

Caption: Key factors influencing flavonoid extraction yield.

References

Technical Support Center: Flavidinin Degradation and Identification

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is flavidinin and why is its stability important?

This compound is a natural compound with the chemical formula C15H12O3.[1][2] Its stability is a critical factor for researchers as degradation can lead to a loss of its biological activity and the formation of potentially interfering or toxic byproducts. Understanding its degradation profile is essential for accurate experimental results and for the development of any potential therapeutic applications.

Q2: What are the typical conditions for a forced degradation study of this compound?

Forced degradation studies, also known as stress testing, are conducted to understand the intrinsic stability of a molecule.[3][4] Based on international guidelines (ICH), typical stress conditions for a compound like this compound would include:[4][5]

  • Acidic Hydrolysis: Exposure to an acid such as 0.1 M to 1 M HCl.[4][6]

  • Basic Hydrolysis: Exposure to a base such as 0.1 M to 1 M NaOH.[4][6]

  • Oxidation: Treatment with an oxidizing agent like 3% hydrogen peroxide.[4][6]

  • Thermal Stress: Heating the sample, for example, at 60-80°C.[6]

  • Photolytic Stress: Exposing the sample to UV and visible light.[5][6]

Q3: Which analytical techniques are best suited for identifying this compound degradation products?

A combination of chromatographic and spectroscopic techniques is generally most effective. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separating the parent compound from its degradation products. For structural identification, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., Q-TOF), are invaluable for obtaining molecular weight and fragmentation data.[7] Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for the definitive structural elucidation of major degradation products.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.
  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid or base.

    • Extend the duration of exposure to the stress condition.

    • Increase the temperature for thermal degradation studies.

    • Ensure direct and adequate exposure to the light source for photolytic studies.

Issue 2: The this compound peak disappears completely, and no new peaks are observed in the chromatogram.
  • Possible Cause 1: The degradation products may not be UV-active at the detection wavelength used.

  • Troubleshooting Steps:

    • Use a Photo Diode Array (PDA) detector to screen across a wide range of UV-Vis wavelengths.

    • Employ a more universal detection method like mass spectrometry (LC-MS) or charged aerosol detection (CAD).

  • Possible Cause 2: The degradation products may be highly polar or non-volatile and are not eluting from the HPLC column or are not being detected.

  • Troubleshooting Steps:

    • Modify the mobile phase to include a wider range of polarities.

    • Consider a different stationary phase for your HPLC column.

    • Analyze the sample using a different technique like Thin Layer Chromatography (TLC) with a universal staining reagent.

Issue 3: Multiple degradation peaks are overlapping in the HPLC chromatogram.
  • Possible Cause: The chromatographic method is not optimized for the separation of the degradation products.

  • Troubleshooting Steps:

    • Adjust the gradient profile of the mobile phase to improve resolution.

    • Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).

    • Modify the pH of the mobile phase.

    • Try a column with a different chemistry (e.g., a different C18 phase or a phenyl-hexyl column).

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParametersDuration% Degradation of this compoundNumber of Degradation Products Detected
Acidic Hydrolysis1 M HCl24 hours~15%2
Basic Hydrolysis1 M NaOH8 hours~40%3
Oxidative3% H₂O₂24 hours~25%4
Thermal80°C48 hours~10%1
Photolytic1.2 million lux hours7 days~5%1

Note: This data is hypothetical and intended for illustrative purposes, as specific degradation data for this compound is not publicly available.

Experimental Protocols

Protocol 1: Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at room temperature for 24 hours. Neutralize a sample with 1 M NaOH before analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize a sample with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the solution in the dark at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the sample in the solvent for analysis.

  • Photolytic Degradation: Expose the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or PDA detection from 200-400 nm)

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_elucidation Structure Elucidation Acid Acidic Hydrolysis HPLC HPLC-UV/PDA Analysis (Separation & Quantification) Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS/MS Analysis (Molecular Weight & Fragmentation) HPLC->LCMS Isolation Isolation of Degradants (e.g., Prep-HPLC) LCMS->Isolation NMR NMR Spectroscopy (Definitive Structure) Isolation->NMR Final Identified Degradation Product NMR->Final This compound This compound Stock Solution This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Experimental workflow for the identification of this compound degradation products.

degradation_pathway This compound This compound (C15H12O3) Intermediate Hypothetical Intermediate (e.g., Ring Opening) This compound->Intermediate Acid/Base Hydrolysis OxidizedProduct Oxidized this compound This compound->OxidizedProduct Oxidation (H2O2) Product1 Degradation Product 1 (e.g., Smaller Aromatic Acid) Intermediate->Product1 Product2 Degradation Product 2 (e.g., Simple Phenol) Intermediate->Product2

Caption: Hypothetical degradation pathway for this compound under hydrolytic and oxidative stress.

References

Technical Support Center: Preventing Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation of compounds, such as Flavidinin, in cell culture media. Precipitation can alter the effective concentration of a compound and introduce variability into experiments. The following guides offer systematic approaches to identify the cause of precipitation and provide solutions to ensure consistent and reliable experimental outcomes.

Troubleshooting Guide: this compound Precipitation

Precipitation of a test compound like this compound upon its addition to aqueous cell culture media is a common challenge, often due to its hydrophobic nature. This guide provides a step-by-step approach to diagnose and resolve the issue.

Problem: A precipitate is observed in my cell culture medium after adding this compound.

Step 1: Identify the Nature of the Precipitate

It is crucial to first confirm that the precipitate is the compound and not a result of contamination or media component issues.

  • Visual Inspection: Under a microscope, a compound precipitate may appear as crystalline or amorphous particles. This is distinct from microbial contamination, which would present as motile rods (bacteria) or filamentous structures (fungi).[1][2]

  • Control Flask: Always include a control flask containing the same cell culture medium and the final concentration of the solvent (e.g., DMSO) but without this compound.[1] If precipitation also occurs in the control, the issue may lie with the media components or the solvent itself.[1]

Step 2: Review Your this compound Stock Solution Preparation

The preparation and handling of your stock solution are critical.

  • Solvent Quality: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution.[1] Ensure the DMSO is not old and has not absorbed water, as this can diminish its ability to dissolve the compound.[1]

  • Stock Concentration: Preparing a very high-concentration stock solution may lead to precipitation upon dilution into the aqueous cell culture medium.[1] If problems persist, consider preparing a lower concentration stock.[1]

  • Complete Dissolution: Ensure this compound is completely dissolved in DMSO. Gentle warming (up to 37°C), vortexing, or sonication can aid in dissolution.[1] Visually inspect the stock solution against a light source to confirm no undissolved particles are present.[1]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can affect compound solubility and stability.[1][3]

Step 3: Evaluate Your Dilution Method

The method of diluting the DMSO stock into the aqueous cell culture medium is a frequent cause of precipitation.[1]

  • Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.[1] High concentrations of DMSO can be toxic to cells and can also cause the hydrophobic compound to precipitate.[1]

  • Dilution Technique: Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[1][3] Avoid adding the stock solution to cold medium, as the temperature change can induce precipitation.[1] Never add the aqueous medium directly to the concentrated DMSO stock.[1]

  • Serial Dilution: For high final concentrations of this compound, a serial dilution approach may be beneficial. First, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this to the final culture volume.[1] This gradual dilution can help prevent the rapid change in solvent polarity that often causes precipitation.[1]

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound

  • 100% Anhydrous DMSO

  • Your specific cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50-100 mM). Ensure it is fully dissolved, using gentle warming and vortexing if necessary.[3]

  • Prepare Serial Dilutions:

    • Pre-warm your cell culture medium to 37°C.[3]

    • Prepare the highest concentration to be tested by adding the appropriate amount of the this compound stock solution to the pre-warmed medium. For example, to make a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution.

    • Vortex gently immediately after adding the stock solution.[3]

    • Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media.

  • Incubation and Observation:

    • Incubate the dilutions at 37°C in a CO2 incubator.

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[3]

    • For a more detailed inspection, place a small aliquot of the solution onto a microscope slide and check for micro-precipitates.[3]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.[3]

Data Presentation

Table 1: Troubleshooting this compound Precipitation

Observation Potential Cause Recommended Solution
Immediate precipitation upon adding stock solution to media.- Stock solution is too concentrated.- Final DMSO concentration is too high.- Media is at a cold temperature.- Improper dilution technique.- Prepare a less concentrated stock solution.[1]- Ensure the final DMSO concentration is ≤ 0.1%.[1]- Pre-warm the media to 37°C before adding the stock solution.[1][3]- Add the stock solution to the media while gently vortexing.[1]
Precipitation occurs over time in the incubator.- Temperature shift affecting solubility.[3]- pH shift in the media due to the CO2 environment.[3]- Interaction with media components (salts, proteins).[3]- Pre-warm the media to 37°C before adding the compound.[3]- Ensure the media is properly buffered for the incubator's CO2 concentration.[3]- Test the compound's stability in the specific medium over the intended experiment duration.[3]
Precipitate is observed after thawing a frozen stock solution.- Poor compound solubility at lower temperatures.- Precipitation during the freeze-thaw cycle.[3]- Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[3]- Prepare fresh stock solutions before each experiment if precipitation persists.[3]- Aliquot the stock solution to minimize freeze-thaw cycles.[3]
Cloudiness or turbidity appears in the media.- Fine particulate precipitation.- Microbial contamination.[3]- Examine a sample under a microscope to distinguish between chemical precipitate and microbial growth.[3]- If it is a precipitate, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review sterile techniques.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution into Culture Media cluster_incubation Incubation and Observation dissolve Dissolve this compound in Anhydrous DMSO stock High Concentration Stock Solution dissolve->stock Vortex/Warm (37°C) add_stock Add Stock to Media (while vortexing) stock->add_stock prewarm Pre-warm Media to 37°C prewarm->add_stock final_culture Final this compound Culture Medium add_stock->final_culture Final DMSO ≤ 0.1% incubate Incubate at 37°C, 5% CO2 final_culture->incubate observe Observe for Precipitation (0, 1, 4, 24 hours) incubate->observe microscopy Microscopic Examination observe->microscopy troubleshooting_logic cluster_precipitate_path Precipitate Path cluster_contamination_path Contamination Path start Precipitation Observed check_contamination Microscopic Examination: Precipitate or Contamination? start->check_contamination review_stock Review Stock Solution: - Anhydrous DMSO? - Fully Dissolved? - Stored Properly? check_contamination->review_stock Precipitate discard Discard Culture check_contamination->discard Contamination review_dilution Review Dilution Method: - Pre-warmed Media? - Gentle Vortexing? - Final DMSO ≤ 0.1%? review_stock->review_dilution solubility_test Determine Max. Soluble Concentration review_dilution->solubility_test review_sterile Review Sterile Technique discard->review_sterile

References

Technical Support Center: Quantification of Flavidinin by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Flavidinin by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

What is this compound and why is its quantification challenging?

This compound is a naturally occurring 9,10-dihydrophenanthrene derivative with the chemical formula C₁₅H₁₂O₃.[1][2] It is found in certain species of orchids.[1][2] The quantification of this compound, like many phenolic compounds from complex natural product extracts or biological matrices, can be challenging due to its relatively low concentrations and the potential for matrix effects.

What are matrix effects and how can they affect this compound quantification?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[3] In complex matrices such as plant extracts or biological fluids, numerous compounds can interfere with the ionization of this compound in the MS source.

How can I evaluate the presence of matrix effects in my this compound assay?

Two common methods to assess matrix effects are:

  • Post-Extraction Spike Method: This quantitative method involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract that has undergone the complete sample preparation process. A significant difference in peak areas indicates the presence of matrix effects.

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while a blank matrix extract is injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.

What are some common strategies to minimize matrix effects for this compound analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilize sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4]

  • Chromatographic Separation: Optimize the LC method to achieve baseline separation of this compound from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or using a different column chemistry.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on this compound ionization. However, this may compromise the limit of quantification.

  • Use of an Appropriate Internal Standard: An internal standard (IS) that experiences similar matrix effects as this compound can compensate for signal variations. A stable isotope-labeled (SIL) this compound would be ideal, but if unavailable, a structurally similar compound can be used. Deuterated phenanthrene has been used as an internal standard for phenanthrene analysis.[5]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for consistent matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[6]
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic state. The addition of 0.1% formic acid is common for phenolic compounds.
Injection of sample in a solvent stronger than the mobile phase.Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase conditions.[6]
High Background Noise or Baseline Drift Contaminated mobile phase or LC system.Prepare fresh mobile phase with high-purity solvents and additives.[3] Flush the LC system thoroughly.
Dirty ion source.Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions.[7]
Carryover from previous injections.Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash method.
Low or No Signal for this compound Incorrect MS/MS parameters (precursor/product ions, collision energy).Optimize MS/MS parameters by infusing a this compound standard solution. Phenanthrenes are known to exhibit unique fragmentation patterns with serial hydrogen radical losses.[8]
Instability of this compound.Investigate the stability of this compound under your sample preparation and storage conditions. Phenolic compounds can be sensitive to light and temperature.[9]
Severe ion suppression.Implement strategies to mitigate matrix effects as described in the FAQs.
Inconsistent or Non-Reproducible Results Variable matrix effects between samples.Improve sample cleanup to remove interfering components. Use a suitable internal standard to correct for variability.
Inconsistent sample preparation.Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls.
Analyte degradation.Evaluate the stability of this compound in the sample matrix and during the analytical process.[10]

Experimental Protocols

General Sample Preparation from Orchid Plant Material

This protocol is a general guideline for the extraction of phenolic compounds from orchid tissues and may need to be optimized for your specific application.

  • Homogenization: Homogenize fresh or lyophilized orchid tissue (e.g., leaves, roots) into a fine powder.

  • Extraction: Extract the homogenized tissue with an appropriate solvent. A common choice is 80% methanol or ethanol.[11] Use a ratio of 1:10 (w/v) of tissue to solvent.

  • Sonication/Shaking: Sonicate or shake the mixture for a defined period (e.g., 30 minutes) at room temperature to enhance extraction efficiency.[12]

  • Centrifugation: Centrifuge the mixture to pellet the solid plant material.

  • Collection of Supernatant: Carefully collect the supernatant containing the extracted compounds.

  • Re-extraction (Optional): Repeat the extraction process on the pellet to maximize the recovery of this compound.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, typically the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Generic LC-MS/MS Method for Phenanthrene Derivatives

The following are typical starting conditions for the analysis of phenanthrene derivatives and should be optimized for this compound.

Liquid Chromatography (LC) Parameters

Parameter Typical Setting
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL

Mass Spectrometry (MS) Parameters

Parameter Typical Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for this compound (m/z 241.08 for [M+H]⁺)
Product Ions (Q3) To be determined by infusing a this compound standard and performing a product ion scan. Phenanthrenes often show losses of hydrogen radicals.[8]
Collision Energy (CE) To be optimized for each MRM transition.
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Orchid Tissue Homogenization extraction Solvent Extraction (e.g., 80% MeOH) start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Internal Standard Calibration) ms_detection->quantification end Final Concentration quantification->end

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_lc_check LC System Check cluster_ms_check MS System Check cluster_sample_check Sample/Method Check start LC-MS/MS Analysis Issue (e.g., Poor Peak Shape, Low Signal) check_column Check Column Performance (Age, Contamination) start->check_column check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_injection Check Injection (Solvent, Volume) start->check_injection check_source Check Ion Source (Cleanliness) start->check_source check_parameters Check MS Parameters (MRM Transitions, Voltages) start->check_parameters check_prep Review Sample Preparation (Extraction Efficiency, Consistency) start->check_prep check_matrix_effects Evaluate Matrix Effects (Post-Extraction Spike) start->check_matrix_effects check_stability Assess Analyte Stability start->check_stability solution Implement Corrective Actions check_column->solution check_mobile_phase->solution check_injection->solution check_source->solution check_parameters->solution check_prep->solution check_matrix_effects->solution check_stability->solution

Caption: Troubleshooting logic for this compound LC-MS analysis.

References

Flavidinin Experimental Variability and Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically pertaining to "Flavidinin" is limited in publicly available scientific literature. This technical support center provides guidance based on the well-established properties and experimental considerations for the broader class of compounds known as flavonoids. The troubleshooting advice and protocols are general and may require optimization for a specific, novel compound.

This guide is intended for researchers, scientists, and drug development professionals to address common challenges in experimental variability and reproducibility when working with flavonoid compounds.

Frequently Asked Questions (FAQs)

1. Why am I seeing inconsistent results in my cell viability assays (e.g., MTT, XTT)?

Inconsistent results in cell viability assays when using flavonoid compounds can stem from several factors:

  • Compound Solubility: Flavonoids often have poor aqueous solubility. If the compound precipitates in your culture medium, the effective concentration will be lower and variable between wells.

  • Compound Stability: Some flavonoids are unstable in solution and can degrade over time, especially when exposed to light or certain pH conditions.

  • Cell Density: Variations in the initial cell seeding density can significantly impact the final readout of the assay.

  • Incubation Time: The duration of compound exposure can influence the observed cytotoxic or cytostatic effects. Ensure this is consistent across experiments.

  • Reagent Preparation: Improperly prepared or stored assay reagents can lead to unreliable results.

2. My flavonoid compound appears to have low bioavailability in animal studies. What could be the cause?

Low bioavailability is a common challenge with flavonoids. Potential reasons include:

  • Poor Absorption: The inherent chemical structure of many flavonoids limits their absorption from the gastrointestinal tract.

  • Rapid Metabolism: Flavonoids can be rapidly metabolized in the liver and intestines, leading to low systemic exposure of the parent compound.

  • Formulation Issues: The vehicle used to administer the compound can significantly affect its absorption.

3. What are the best practices for storing a flavonoid compound?

To ensure the stability and integrity of your flavonoid compound:

  • Solid Form: Store the compound as a dry powder at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid long-term storage of diluted solutions.

Troubleshooting Guides

Problem 1: High Variability in In Vitro Assay Results
Potential Cause Troubleshooting Step
Compound Precipitation 1. Visually inspect the culture wells for any precipitate after adding the compound. 2. Test the solubility of the compound in the culture medium at the highest concentration to be used. 3. Consider using a solubilizing agent or a different solvent for the stock solution.
Inconsistent Cell Seeding 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette for seeding plates. 3. Perform a cell count immediately before seeding to ensure accuracy.
Edge Effects in Plates 1. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or medium to maintain humidity.
Problem 2: Difficulty Reproducing Western Blot Results
Potential Cause Troubleshooting Step
Variable Protein Extraction 1. Ensure complete cell lysis by using an appropriate lysis buffer and sonication or mechanical disruption if necessary. 2. Perform a protein quantification assay (e.g., BCA, Bradford) to ensure equal loading of protein in each lane.
Inconsistent Antibody Performance 1. Use antibodies from the same lot number across all experiments to be compared. 2. Optimize antibody dilutions and incubation times. 3. Include appropriate positive and negative controls for the target protein.
Transfer Issues 1. Verify complete protein transfer from the gel to the membrane by staining the gel with Coomassie Blue after transfer. 2. Ensure the transfer apparatus is functioning correctly and that there is good contact between the gel and the membrane.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data obtained from experiments with a flavonoid compound.

Table 1: IC50 Values of this compound-like Compound in Various Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM) ± SD
MCF-7MTT4825.3 ± 3.1
A549XTT4842.1 ± 5.6
HeLaMTT7218.9 ± 2.5

Table 2: Effect of this compound-like Compound on Protein Expression

Target ProteinTreatment Concentration (µM)Fold Change in Expression (vs. Control) ± SEM
p-Akt100.45 ± 0.08
p-Akt250.21 ± 0.05
Cleaved Caspase-3101.8 ± 0.2
Cleaved Caspase-3253.5 ± 0.4

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the flavonoid compound in culture medium. Replace the old medium with the compound-containing medium and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Protein Expression Analysis
  • Protein Extraction: Treat cells with the flavonoid compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Enzyme Inhibition Assay[1][2]
  • Reagent Preparation: Prepare the enzyme, substrate, and inhibitor solutions in an appropriate assay buffer.[1]

  • Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the flavonoid inhibitor. Incubate for a short period to allow for binding.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Signal Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the inhibitory activity of the compound.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation FlavonoidX Flavonoid X (e.g., this compound) Inhibition FlavonoidX->Inhibition Inhibition->PI3K Inhibition->Akt

Caption: PI3K/Akt signaling pathway often targeted by flavonoids.

Experimental_Workflow start Hypothesis: Flavonoid X has anti-cancer activity solubility Solubility & Stability Testing start->solubility invitro In Vitro Assays (e.g., MTT, Western Blot) solubility->invitro invivo In Vivo Model (e.g., Xenograft) invitro->invivo data Data Analysis & Interpretation invivo->data end Conclusion data->end

Caption: General experimental workflow for evaluating a novel flavonoid.

Troubleshooting_Workflow action_node action_node start Inconsistent Results? check_reagents Reagents Expired or Improperly Stored? start->check_reagents check_protocol Deviation from Protocol? check_reagents->check_protocol No action_reagents Prepare Fresh Reagents check_reagents->action_reagents Yes check_controls Controls Failed? check_protocol->check_controls No action_protocol Standardize Protocol Steps check_protocol->action_protocol Yes action_controls Optimize Control Conditions check_controls->action_controls Yes action_repeat Repeat Experiment check_controls->action_repeat No action_reagents->action_repeat action_protocol->action_repeat action_controls->action_repeat end Consistent Results action_repeat->end

References

Technical Support Center: Enhancing the Bioavailability of Flavidinin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flavidinin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a flavonoid, a class of natural compounds known for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] However, like many flavonoids, this compound is presumed to have low aqueous solubility and/or poor permeability across biological membranes, which significantly limits its absorption into the systemic circulation after oral administration.[2][3] This poor bioavailability can hinder the translation of promising in vitro results to in vivo efficacy.

Q2: What are the common reasons for the low oral bioavailability of flavonoids like this compound?

The primary reasons for the low oral bioavailability of flavonoids include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[4][5]

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier.[6]

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestines or liver before reaching systemic circulation.[7]

  • Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein.

Q3: What are the initial steps to assess the bioavailability of my current this compound formulation?

A standard approach involves conducting a pharmacokinetic (PK) study in an animal model (e.g., rats, mice).[8][9] This typically involves administering a known dose of this compound and collecting blood samples at various time points to measure the plasma concentration of the compound. Key parameters to determine are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[10]

Troubleshooting Guide

Issue 1: Very low or undetectable plasma concentrations of this compound in my in vivo study.

This is a common issue for poorly soluble compounds. The following strategies can be employed to enhance the bioavailability of this compound.

Potential Solutions & Methodologies:

  • Particle Size Reduction: Reducing the particle size of this compound increases the surface area available for dissolution.[11]

    • Micronization: Mechanical milling to reduce particle size to the micron range.

    • Nanonization (Nanosuspensions): Wet milling or high-pressure homogenization to create a colloidal dispersion of sub-micron drug particles, often stabilized by surfactants.[11]

  • Formulation with Solubilizing Excipients:

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix can enhance its dissolution rate.[4] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[3][12] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative.[13]

    • Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can improve its solubility and absorption. Examples include self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs).[2][14]

Issue 2: My formulation improves solubility, but the in vivo bioavailability is still suboptimal.

This could indicate that intestinal permeability is the rate-limiting step.

Potential Solutions & Methodologies:

  • Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium. However, their use requires careful evaluation for potential toxicity.

  • Bioadhesive Formulations: Formulations that adhere to the intestinal mucosa can increase the residence time of the drug at the absorption site, potentially leading to improved absorption.

  • Investigating Efflux Transporter Inhibition: Co-administration with known inhibitors of efflux transporters (e.g., P-glycoprotein) can be explored, though this approach is complex and requires thorough investigation of potential drug-drug interactions.

Data on Bioavailability Enhancement of Similar Flavonoids

The following table summarizes the reported enhancement in bioavailability for flavonoids similar to this compound using various formulation strategies. This data can serve as a reference for the potential improvements achievable for this compound.

FlavonoidFormulation StrategyAnimal ModelFold Increase in AUCFold Increase in CmaxReference
Naringenin Complexation with HPβCDRats7.414.6[13][15]
Fisetin Hybrid-hydrogel formulationHumans26.923.9[16]
Chrysin Complexation with RAMEBIn vitro (Caco-2)--[17]
Paclitaxel *Amorphous Solid Dispersion + SurfactantRats~2-4~3-6[10]

*Paclitaxel is not a flavonoid but is a well-known poorly soluble drug, and the data is included to illustrate the effectiveness of amorphous solid dispersions.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Complex

This protocol describes the preparation of a this compound-HPβCD complex using the lyophilization method, adapted from studies on similar flavonoids.[17]

  • Molar Ratio Determination: Prepare solutions with varying molar ratios of this compound to HPβCD (e.g., 1:1, 1:2) to determine the optimal complexation ratio.

  • Dissolution: Dissolve HPβCD in deionized water. Add this compound to the HPβCD solution.

  • Stirring: Stir the mixture at room temperature for 24-48 hours to facilitate complex formation.

  • Filtration: Filter the solution to remove any un-complexed this compound.

  • Lyophilization: Freeze-dry the filtered solution to obtain a solid powder of the this compound-HPβCD inclusion complex.

  • Characterization: Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo PK study to evaluate the oral bioavailability of a this compound formulation.[10]

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model), typically weighing 200-250g.

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation orally via gavage at a predetermined dose. A control group should receive the unformulated this compound.

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.

Visualizations

Signaling Pathway for Flavonoid Action

Flavonoids often exert their biological effects by modulating intracellular signaling pathways. The diagram below illustrates a generalized signaling cascade that can be influenced by flavonoids.

flavonoid_signaling Flavonoid This compound Receptor Cell Surface Receptor Flavonoid->Receptor Kinase1 Kinase Cascade (e.g., MAPK) Flavonoid->Kinase1 Inhibition Receptor->Kinase1 TranscriptionFactor Transcription Factor (e.g., NF-κB, Nrf2) Kinase1->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response (e.g., Anti-inflammatory) GeneExpression->BiologicalResponse bioavailability_workflow cluster_formulation Formulation Development cluster_testing Preclinical Testing Problem Low Bioavailability of this compound Strategy Select Enhancement Strategy (e.g., Cyclodextrin, Solid Dispersion) Problem->Strategy Preparation Prepare Formulation Strategy->Preparation Characterization In Vitro Characterization (Solubility, Dissolution) Preparation->Characterization InVivo In Vivo Pharmacokinetic Study (Animal Model) Characterization->InVivo Analysis Data Analysis (AUC, Cmax) InVivo->Analysis Decision Evaluate Improvement & Iterate if Necessary Analysis->Decision Decision->Strategy Iterate bioavailability_factors DosageForm Oral Dosage Form Dissolution Dissolution in GI Fluids DosageForm->Dissolution Permeation Permeation across Intestinal Wall Dissolution->Permeation Metabolism First-Pass Metabolism Permeation->Metabolism SystemicCirculation Systemic Circulation Metabolism->SystemicCirculation Bioavailable Fraction Solubility Solubility Solubility->Dissolution Permeability Permeability Permeability->Permeation

References

Technical Support Center: Flavidinin Purity Assessment and Common Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Flavidinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the purity of this compound and identifying common impurities. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a naturally occurring dihydrophenanthrene derivative with the chemical formula C₁₅H₁₂O₃. It is found in various orchid species. The purity of this compound is critical for research and drug development to ensure the accuracy and reproducibility of experimental results, as well as for the safety and efficacy of any potential therapeutic applications. Impurities can have their own biological activities, leading to misleading results or adverse effects.

Q2: What are the primary analytical methods for assessing this compound purity?

The most common and effective methods for determining the purity of this compound and other flavonoids are High-Performance Liquid Chromatography (HPLC), particularly with a Diode Array Detector (DAD), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5] These techniques can be used to quantify the main compound and to detect, identify, and quantify impurities.

Q3: What are the likely sources of impurities in a this compound sample?

Impurities in a this compound sample can originate from several sources:

  • Biosynthesis: Other structurally related phenolic compounds, such as other flavonoids and phenolic acids, are often co-extracted from the orchid source material.[6][7][8][9][10]

  • Synthesis/Isolation Process: Reagents, solvents, and intermediates from the extraction and purification process can be present as impurities.

  • Degradation: this compound can degrade over time due to exposure to light, heat, oxygen, or incompatible pH conditions, forming degradation products.[11][12][13][14][15]

Q4: How should I store this compound to maintain its purity?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Using amber vials or containers that protect from light is also recommended.

Troubleshooting Guides

HPLC-DAD Analysis

Q: I am seeing unexpected peaks in my HPLC chromatogram of this compound. What could they be?

A: Unexpected peaks can be either impurities or artifacts. Here's how to troubleshoot:

  • Check your mobile phase and blank injection: Run a blank injection (injecting only the mobile phase) to ensure the peaks are not from the solvent or system contamination.

  • Consider co-eluting compounds: The peaks could be other phenolic compounds from the natural source. A literature search on the phytochemical profile of the specific orchid species may provide clues.[6][8][9]

  • Investigate degradation products: If the sample is old or has been improperly stored, the peaks could be degradation products. Dihydrophenanthrenes can oxidize to form quinones or other related structures.[12][16]

  • Use a mass spectrometer (LC-MS): If available, coupling your HPLC to a mass spectrometer is the most effective way to get mass information about the unknown peaks, which can help in their identification.[1][4][17][18][19]

Q: My this compound peak is broad or tailing. What should I do?

A: Peak broadening or tailing in HPLC can be caused by several factors:

  • Column Issues: The column may be old, contaminated, or have a void. Try cleaning or replacing the column.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of phenolic compounds. Try adjusting the pH slightly. For flavonoids, an acidic mobile phase (e.g., with 0.1% formic acid) is common.[2][20]

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

Mass Spectrometry (MS) Analysis

Q: I am having trouble interpreting the mass spectrum of my this compound sample. What are the expected fragmentation patterns?

  • Loss of small neutral molecules: Look for losses of H₂O (water) and CO (carbon monoxide) from the parent ion.[1]

  • Ring cleavages: The heterocyclic ring in flavonoids is prone to retro-Diels-Alder (rDA) fragmentation, leading to characteristic product ions containing the A or B ring.[1][17]

  • For dihydrophenanthrene structures: Fragmentation may involve the loss of substituents and cleavage of the dihydro ring.

Q: My MS signal for this compound is weak. How can I improve it?

A:

  • Optimize ionization source: Adjust the parameters of your electrospray ionization (ESI) source, such as capillary voltage and gas flow rates.

  • Mobile phase compatibility: Ensure your mobile phase is compatible with ESI. Volatile buffers like ammonium formate or acetate are preferred over non-volatile salts.

  • Sample concentration: Increase the concentration of your sample, if possible.

NMR Spectroscopy

Q: The NMR spectrum of my this compound sample shows extra signals. How can I determine if they are impurities?

A:

  • Compare with a reference spectrum: If a reference spectrum for pure this compound is available, a direct comparison will reveal impurity signals.

  • 2D NMR techniques: Techniques like COSY and HSQC can help in assigning signals to the main compound and identifying signals that do not correlate with the this compound structure.

  • Integration: The relative integration of the signals can give a quantitative estimate of the impurity levels, provided the structures and proton counts of both this compound and the impurity are known.

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Purity Assessment

This protocol is a general guideline based on methods used for similar phenolic compounds.[2][5][20]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile or Methanol

  • Gradient: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-30 min: 10-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 90-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of this compound (requires determination, but typically around 280-320 nm for dihydrophenanthrenes).

  • Purity Calculation: Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol provides a framework for using qNMR for absolute purity assessment.

  • Internal Standard: Select a stable, non-reactive internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Purity Calculation: The purity can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Data Presentation

Table 1: Typical HPLC-DAD Purity Assessment Parameters

ParameterTypical Value/ConditionRationale
Purity Specification > 95%Standard for many research-grade compounds.
Individual Impurity Limit < 0.5%To minimize the influence of any single impurity.
Total Impurities < 5%Overall measure of sample purity.
Reporting Threshold 0.1%Impurities below this level are often not reported.

Table 2: Potential Common Impurities in this compound

Impurity TypePotential CompoundsLikely OriginAnalytical Detection
Structurally Related Phenolics Other dihydrophenanthrenes, bibenzyls, flavonoids, phenolic acids[6][9][21]Co-extraction from orchid sourceHPLC-DAD, LC-MS
Oxidation Products Phenanthrene-diols, quinones[12][16]Exposure to air/lightHPLC-DAD, LC-MS
Degradation from Hydrolysis Ring-opened productsExtreme pH conditionsHPLC-DAD, LC-MS
Residual Solvents Ethanol, Methanol, Acetone, etc.Extraction and purification processGC-MS, NMR

Visualizations

Flavidinin_Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Purity Analysis cluster_results Results Flavidinin_Sample This compound Sample HPLC_DAD HPLC-DAD Analysis Flavidinin_Sample->HPLC_DAD Initial Screening qNMR qNMR Analysis Flavidinin_Sample->qNMR For Absolute Purity Purity_Quantification Purity (%) HPLC_DAD->Purity_Quantification Impurity_Profile Impurity Profile HPLC_DAD->Impurity_Profile LC_MS LC-MS Analysis Impurity_Identification Impurity Identification LC_MS->Impurity_Identification Absolute_Purity Absolute Purity qNMR->Absolute_Purity Impurity_Profile->LC_MS For Identification

Caption: Workflow for this compound purity assessment.

Flavidinin_Degradation_Pathways This compound This compound (Dihydrophenanthrene) Oxidation Oxidation (O₂, Light) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidized_Products Oxidized Impurities (e.g., Diols, Quinones) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolytic Impurities (Ring-opened products) Hydrolysis->Hydrolyzed_Products

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

Flavidinin vs. Quercetin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, flavonoids have garnered significant attention for their potent antioxidant properties, which are implicated in the prevention and management of a host of chronic diseases. This guide provides a comparative overview of the antioxidant activities of two such compounds: flavidinin and quercetin. While quercetin is a well-studied flavonol with a substantial body of evidence supporting its antioxidant capacity, this compound, a 9,10-dihydro-5H-phenanthro-(4,5-bcd)-pyran, is a less-investigated compound. This comparison summarizes the available experimental data to offer a scientific perspective on their relative antioxidant potential.

Disclaimer: Quantitative antioxidant data for this compound is scarce in the current scientific literature. The data presented herein for this compound is based on studies of structurally similar 9,10-dihydrophenanthrene derivatives, and as such, should be considered an estimation. Direct comparative studies are necessary for a definitive assessment.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound and quercetin have been evaluated using various in vitro assays. The following tables summarize the available quantitative data from key experiments.

CompoundDPPH Radical Scavenging Activity (IC50/EC50)Reference Compound
This compound 8.8 to 55.9 µM (Estimated for structural analogues)[1]Not specified
Quercetin 4.60 µM to 47.20 µM[2][3]Ascorbic Acid, Rutin

Table 1: Comparative DPPH Radical Scavenging Activity. A lower IC50/EC50 value indicates higher antioxidant activity.

CompoundABTS Radical Cation Scavenging Activity (IC50/TEAC)Reference Compound
This compound Data Not AvailableNot Applicable
Quercetin 48.0 µM (IC50)[3]Rutin

Table 2: Comparative ABTS Radical Cation Scavenging Activity. TEAC stands for Trolox Equivalent Antioxidant Capacity.

CompoundFerric Reducing Antioxidant Power (FRAP)Reference Compound
This compound Data Not AvailableNot Applicable
Quercetin 3.02 times more active than Trolox[4]Trolox

Table 3: Comparative Ferric Reducing Antioxidant Power. Higher values indicate greater reducing power.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation of the presented data. Below are the methodologies for the key antioxidant assays cited.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation : A solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Assay Procedure :

    • Various concentrations of the test compound (this compound or quercetin) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • Data Analysis : The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[3][5]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Reagent Preparation : The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use. The ABTS radical cation solution is then diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at around 734 nm.

  • Assay Procedure :

    • Different concentrations of the test compound are mixed with the ABTS radical cation solution.

    • The reaction mixture is incubated for a defined time.

    • The decrease in absorbance at 734 nm is measured.

  • Data Analysis : The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[3][6]

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of ferric chloride.

  • Assay Procedure :

    • The test compound is added to the FRAP reagent.

    • The mixture is incubated at a specific temperature (e.g., 37°C).

    • The formation of the blue-colored ferrous-TPTZ complex is monitored by measuring the absorbance at approximately 593 nm.

  • Data Analysis : The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared with known concentrations of ferrous sulfate. The results are typically expressed as ferrous iron equivalents.[4][6]

Signaling Pathways and Experimental Workflow

Antioxidant Signaling Pathway of Flavonoids

Flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. They can enhance the expression of endogenous antioxidant enzymes by activating the Nrf2 signaling pathway and can inhibit pro-oxidant enzymes.[2][7] While the specific signaling pathways for this compound have not been elucidated, it is presumed to follow a similar mechanism to other flavonoids like quercetin.

flavonoid_antioxidant_pathway ROS Reactive Oxygen Species (ROS) Inflammation Inflammation & Oxidative Stress ROS->Inflammation Induces Flavonoids Flavonoids (Quercetin, this compound) Flavonoids->ROS Scavenges Nrf2 Nrf2 Flavonoids->Nrf2 Activates MAPK MAPK Signaling Flavonoids->MAPK Inhibits NADPH_Oxidase NADPH Oxidase Flavonoids->NADPH_Oxidase Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Promotes MAPK->Inflammation NADPH_Oxidase->ROS Produces

Antioxidant signaling pathway of flavonoids.

General Experimental Workflow for In Vitro Antioxidant Assays

The workflow for the DPPH, ABTS, and FRAP assays follows a similar pattern of sample preparation, reaction, and analysis.

antioxidant_assay_workflow start Start prep_sample Prepare Test Compound Solutions (this compound/Quercetin) at various concentrations start->prep_sample mix Mix Test Compound with Assay Reagent prep_sample->mix prep_reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) prep_reagent->mix incubate Incubate for a Specified Time mix->incubate measure Measure Absorbance (Spectrophotometry) incubate->measure analyze Calculate % Inhibition or Reducing Power (Determine IC50/TEAC/FRAP value) measure->analyze end End analyze->end

General workflow for in vitro antioxidant assays.

Conclusion

Based on the available, albeit limited, data, both quercetin and this compound (and its structural analogues) demonstrate notable antioxidant activity in vitro. Quercetin is a highly potent antioxidant with well-documented radical scavenging and reducing capabilities. The estimated antioxidant activity of this compound's structural analogues suggests that it may also be a strong antioxidant, with DPPH scavenging activity in a similar range to that of quercetin.

However, the lack of direct comparative studies and the absence of data for this compound in ABTS and FRAP assays highlight a significant gap in the literature. Further research is imperative to isolate and quantify the antioxidant capacity of pure this compound and to elucidate its specific mechanisms of action and its effects on cellular signaling pathways. Such studies will be crucial in determining its potential as a therapeutic agent for oxidative stress-related conditions.

References

A Comparative Guide to Validated HPLC Methods for Flavidinin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Flavidinin (also known as Flavidin), a 9,10-dihydrophenanthrene derivative with potential biological activities. This document outlines a validated HPLC method and compares it with a general method, presenting key performance data, detailed experimental protocols, and a visual workflow for method validation.

Comparative Analysis of HPLC Method Performance

The following table summarizes the key validation parameters of a validated HPLC method for the quantification of phenanthrene derivatives, structurally similar to this compound, and compares them with a typical, non-validated HPLC method used for general phytochemical analysis.

Validation ParameterMethod A: Validated HPLC for Phenanthrenes[1]Method B: General Phytochemical HPLC
**Linearity (R²) **0.9995 - 0.9996Typically > 0.99
Limit of Detection (LOD) 0.78 - 0.89 µg/mLNot typically determined
Limit of Quantification (LOQ) 2.38 - 2.71 µg/mLNot typically determined
Intra-day Precision (%RSD) 0.25% - 1.55%< 2% (if measured)
Inter-day Precision (%RSD) 1.66% - 7.58%< 5% (if measured)
Accuracy (Recovery) 95.07% - 100.80%90% - 110% (if measured)
Specificity Demonstrated through peak purity and resolutionMay have interference from co-eluting compounds

Experimental Protocols

A detailed experimental protocol for a validated HPLC method for phenanthrene derivatives is provided below. This method can be adapted and validated for the specific quantification of this compound.

Method A: Validated HPLC for Phenanthrene Derivatives[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: High-Performance Liquid Chromatography system with a photodiode array (PDA) detector.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 261 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

2. Preparation of Standard Solutions:

  • A stock solution of the reference standard (e.g., a specific phenanthrene) is prepared in a suitable solvent like methanol.

  • Working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 0.625, 1.25, 2.5, 5, 10, and 20 µg/mL).

3. Sample Preparation:

  • The plant material or sample containing this compound is extracted with a suitable solvent (e.g., methanol).

  • The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

4. Method Validation Parameters:

  • Linearity: Assessed by injecting a series of standard solutions of different concentrations and plotting the peak area against the concentration. The coefficient of determination (R²) should be close to 1.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Precision: Evaluated by repeatedly injecting the same sample on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) is calculated.

  • Accuracy: Determined by the recovery of a known amount of standard added to a sample (spiking).

  • Specificity: Assessed by analyzing a blank sample and a placebo to ensure no interference at the retention time of the analyte.

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for validating an HPLC method for the quantification of a specific compound like this compound.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ (Sensitivity) linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (Recovery) precision->accuracy robustness Robustness (Method Stability) accuracy->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation end_node Validated Method documentation->end_node

Caption: Workflow for HPLC Method Validation.

This guide provides a foundational understanding for establishing a robust and reliable HPLC method for the quantification of this compound. For specific applications, further optimization and validation based on the principles outlined here are essential.

References

Comparative analysis of Flavidinin with other known flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of Flavidinin with other known flavonoids, as requested, cannot be provided at this time due to the lack of publicly available scientific literature and experimental data for a compound specifically named "this compound." Extensive searches of scientific databases and literature have not yielded any specific information on the biological activities, physicochemical properties, or signaling pathways associated with this particular flavonoid.

This absence of data prevents a factual comparison with well-characterized flavonoids such as quercetin, luteolin, and kaempferol. Comparative analysis requires quantifiable data from standardized experimental assays to ensure objectivity and scientific validity. Without such data for this compound, any attempt at comparison would be purely speculative and would not meet the standards of a scientific publication guide.

It is possible that "this compound" is a novel or proprietary compound with research data that is not yet in the public domain. Alternatively, it could be a synonym or a trade name for a known flavonoid that is not widely indexed under this specific name.

To facilitate a future comparative analysis, the following information on this compound would be required:

  • Physicochemical Properties: Including but not limited to molecular weight, solubility, lipophilicity (logP), and pKa.

  • Antioxidant Activity: Quantitative data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), ORAC (Oxygen Radical Absorbance Capacity), and FRAP (Ferric Reducing Antioxidant Power).

  • Anti-inflammatory Activity: Data from in vitro or in vivo models, measuring markers such as nitric oxide (NO) production, and the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Anticancer Activity: Results from cytotoxicity assays (e.g., MTT assay) on various cancer cell lines, and studies on its effects on apoptosis, cell cycle arrest, and metastasis.

  • Signaling Pathway Modulation: Identification of the specific cellular signaling pathways affected by this compound, with supporting experimental evidence.

Until such data for "this compound" becomes available in the scientific literature, a direct and meaningful comparative analysis with other flavonoids remains unfeasible. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific journals and chemical databases for the most current information on flavonoid research. Should data on "this compound" be published in the future, a comprehensive comparative guide can be developed.

A Comparative Analysis of Flavonoid Bioactivity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Discovery and Development

The following guide provides a comprehensive comparison of the bioactivity of flavonoids, a broad class of natural compounds, across various cancer cell lines. While the initial query focused on "Flavidinin," this term does not correspond to a recognized compound in the scientific literature. It is likely a variant or misspelling of "flavonoid" or a specific, less common flavonoid. Therefore, this guide focuses on the well-documented bioactivities of the broader flavonoid class, offering valuable insights for researchers investigating their therapeutic potential.

Flavonoids are known to exhibit a range of anticancer properties, including the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[1][2][3] Their mechanism of action often involves the modulation of key cellular signaling pathways.[2][3][4] This guide presents a cross-validation of these effects in different cell lines, supported by experimental data and detailed protocols.

Quantitative Comparison of Anti-proliferative Activity

The anti-proliferative effects of various flavonoids have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, representing the concentration of a compound required to inhibit cell proliferation by 50%. A lower IC50 value indicates greater potency.

FlavonoidCell LineCancer TypeIC50 (µM)Reference
Apigenin MV-4-11Biphenotypic B myelomonocytic leukemia8-9[5]
LoVoColon cancer14-15[5]
Luteolin MV-4-11Biphenotypic B myelomonocytic leukemia8-9[5]
LoVoColon cancer14-15[5]
Diosmetin MV-4-11Biphenotypic B myelomonocytic leukemia8-9[5]
LoVoColon cancer14-15[5]
Compound 10 MDA-MB-231Breast cancer5[6]
MCF-7Breast cancer5[6]
Compound 24 MDA-MB-231Breast cancer5[6]
MCF-7Breast cancer5[6]
Compound 39 MDA-MB-231Breast cancer1[6]
Glabridin VariousVarious cancers10-100[7]
Malvidin SUP-B15Acute lymphoblastic leukemia25-100[8]
KG-1aAcute myelogenous leukemia25-100[8]
Induction of Apoptosis Across Cell Lines

Flavonoids have been demonstrated to induce apoptosis in a variety of cancer cells.[9][10][11] This is a critical mechanism for their anticancer effects. The table below summarizes the pro-apoptotic activity of different flavonoids in specific cell lines.

FlavonoidCell LineCancer TypeKey Apoptotic EventsReference
Apigenin HL-60LeukemiaCytochrome c release, Caspase-9 & -3 activation[9]
Quercetin HL-60LeukemiaCytochrome c release, Caspase-9 & -3 activation[9]
Myricetin HL-60LeukemiaCytochrome c release, Caspase-9 & -3 activation[9]
Kaempferol HL-60LeukemiaCytochrome c release, Caspase-9 & -3 activation[9]
Flavin7 JurkatT-cell leukemiaIncreased sub-G0/G1 DNA content, Annexin V staining, DNA fragmentation[12][13]
Fisetin HeLaCervical cancerCaspase-8 & -3 activation, PARP cleavage[11]
Glabridin MDA-MB-231Breast cancerUpregulation of BAX, Caspase-3, -8, -9; Downregulation of Bcl-2[7]
Malvidin SUP-B15, KG-1aLeukemiaCaspase-3 activation[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the bioactivity of flavonoids.

Cell Viability Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the flavonoid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the flavonoid at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting

This technique is used to detect specific proteins in a cell extract to understand the effect of the flavonoid on signaling pathways.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways Modulated by Flavonoids

Flavonoids exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.

Flavonoid_Signaling_Pathways cluster_0 Cell Proliferation & Survival cluster_1 Apoptosis Induction Growth Factor Receptors Growth Factor Receptors PI3K PI3K Growth Factor Receptors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Flavonoids Flavonoids Flavonoids->PI3K Inhibition Flavonoids->Akt Inhibition Flavonoids->Mitochondrion Induction

Caption: Flavonoid-mediated modulation of cell signaling pathways.

Experimental Workflow for Bioactivity Assessment

A typical workflow for assessing the anticancer bioactivity of a flavonoid is outlined below.

Experimental_Workflow Start Start Cell Culture Select & Culture Cancer Cell Lines Start->Cell Culture Compound Treatment Treat cells with various flavonoid concentrations Cell Culture->Compound Treatment Cell Viability Assay Assess anti-proliferative effects (e.g., MTT) Compound Treatment->Cell Viability Assay IC50 Determination Calculate IC50 values Cell Viability Assay->IC50 Determination Apoptosis Assay Investigate induction of apoptosis (e.g., Annexin V) IC50 Determination->Apoptosis Assay Mechanism of Action Elucidate mechanism (e.g., Western Blot) Apoptosis Assay->Mechanism of Action Data Analysis & Conclusion Data Analysis & Conclusion Mechanism of Action->Data Analysis & Conclusion

Caption: Workflow for flavonoid bioactivity screening.

References

Unveiling Apigenin: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Initial Note on "Flavidinin": The term "this compound" does not correspond to a recognized compound in scientific literature. This guide will therefore focus on Apigenin , a well-researched, naturally occurring flavonoid with demonstrated potent anti-inflammatory properties, to provide a comparative analysis against standard nonsteroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at quantitative experimental data.

The anti-inflammatory effects of Apigenin have been rigorously evaluated in various preclinical in vivo and in vitro models, providing a basis for comparison with established NSAIDs. The following tables summarize the comparative efficacy based on key inflammatory models.

Data Presentation: A Head-to-Head Comparison

Table 1: In Vivo Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model

This model is a gold standard for assessing acute inflammation. The data below presents the percentage of edema inhibition at the time of peak effect.

CompoundDose (mg/kg)Route of AdministrationPeak Inhibition of Edema (%)Time Point of Peak Inhibition (hours)
Apigenin 20Oral49.663
25Oral41.213-9
40Oral28.183
50Oral61.43-9
Diclofenac 50Oral21.473
100Oral66.666
Indomethacin 5IntraperitonealSignificant Inhibition1-5
10Oral62.963

Table 2: In Vitro Anti-Inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator. The IC50 value represents the concentration at which 50% of NO production is inhibited.

CompoundIC50 (µM)
Apigenin 23[1][2]
Diclofenac ~158.4 (equivalent to 47.12 µg/mL)[3]
Ibuprofen Significant inhibition observed at 200-400 µM[4]
Indomethacin 56.8[5]
Aspirin Significant inhibition observed at 1 mM[6]

Detailed Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for the interpretation of the presented data.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model is instrumental in the evaluation of acute anti-inflammatory agents.

  • Animal Model: Male Wistar rats, typically weighing between 150-200 grams, are used for this assay.

  • Procedure:

    • The animals are fasted overnight with free access to water prior to the experiment.

    • The initial volume of the right hind paw of each rat is meticulously measured using a plethysmometer.

    • The test compounds, such as Apigenin or standard NSAIDs, or a vehicle for the control group, are administered either orally (p.o.) or intraperitoneally (i.p.).[7]

    • Following a 30 to 60-minute interval after drug administration, acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline into the right hind paw.[7]

    • The paw volume is then measured at multiple time points, commonly at 1, 2, 3, 4, and 5 hours post-carrageenan injection, to monitor the progression of edema.[7]

  • Data Analysis: The percentage of edema inhibition is calculated to determine the anti-inflammatory activity, using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where 'Vc' represents the average increase in paw volume in the control group, and 'Vt' is the average increase in paw volume in the drug-treated group.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is a fundamental tool for screening compounds for their ability to modulate inflammatory pathways by measuring the inhibition of nitric oxide.

  • Cell Culture: The murine macrophage cell line, RAW 264.7, is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells per well and are allowed to adhere overnight.

    • The cells are then pre-treated with varying concentrations of the test compounds (Apigenin or standard NSAIDs) for a duration of 1 to 2 hours.

    • To induce an inflammatory response, lipopolysaccharide (LPS) is added to each well (with the exception of the blank control) to a final concentration of 1 µg/mL.[9]

    • The plates are subsequently incubated for 24 hours to allow for the production of nitric oxide.

  • Nitric Oxide Measurement (Griess Assay):

    • Following the incubation period, the cell culture supernatant is carefully collected from each well.

    • An equal volume of Griess reagent, which is a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid, is added to the collected supernatant.[9]

    • The mixture is incubated at room temperature for a period of 10 to 15 minutes to allow for a colorimetric reaction to occur.

    • The absorbance of the resulting solution is measured at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite (a stable metabolite of NO) in the samples. The percentage of NO inhibition is then calculated, and the IC50 value, which is the concentration of the compound that inhibits 50% of NO production, is determined.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways targeted by Apigenin and NSAIDs, as well as the general workflow of the experimental models.

anti_inflammatory_pathways cluster_apigenin Apigenin's Mechanism of Action cluster_nsaids NSAIDs' Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_path NF-κB Pathway TLR4->NFkB_path MAPK_path MAPK Pathway TLR4->MAPK_path iNOS_COX2 iNOS & COX-2 Expression NFkB_path->iNOS_COX2 MAPK_path->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Apigenin Apigenin Apigenin->NFkB_path Apigenin->MAPK_path Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation2 Inflammation Prostaglandins->Inflammation2 NSAIDs NSAIDs NSAIDs->COX1_COX2

Caption: Anti-inflammatory signaling pathways of Apigenin and NSAIDs.

experimental_workflow cluster_invivo In Vivo: Carrageenan-Induced Paw Edema cluster_invitro In Vitro: LPS-Induced NO Production A1 Animal Acclimatization A2 Baseline Paw Volume Measurement A1->A2 A3 Drug Administration (Apigenin/NSAID/Vehicle) A2->A3 A4 Carrageenan Injection A3->A4 A5 Paw Volume Measurement (1-5 hours) A4->A5 A6 Data Analysis (% Inhibition) A5->A6 B1 RAW 264.7 Cell Seeding B2 Pre-treatment with Apigenin/NSAID B1->B2 B3 LPS Stimulation B2->B3 B4 Incubation (24h) B3->B4 B5 Griess Assay on Supernatant B4->B5 B6 Data Analysis (IC50 Calculation) B5->B6

Caption: Workflow for in vivo and in vitro anti-inflammatory assays.

References

Flavidinin: A Comparative Guide to its In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Flavidinin, a naturally occurring phenanthrene derivative, based on available scientific data. The focus is on correlating its in vitro antioxidant properties with potential in vivo applications, alongside a comparative look at related compounds and standard antioxidants.

Executive Summary

This compound, isolated from Orchidaceae species, has demonstrated potent antioxidant activity in various in vitro models.[1][2] Its efficacy is comparable, and in some cases superior, to the widely used synthetic antioxidant Butylated Hydroxyanisole (BHA). While direct in vivo studies on this compound are currently limited, the broader class of phenanthrene derivatives to which it belongs has shown promise in antiviral and anticancer research, suggesting potential avenues for future investigation of this compound's therapeutic applications. This guide synthesizes the current knowledge on this compound, presenting quantitative data, detailed experimental protocols, and conceptual diagrams to aid researchers in evaluating its potential.

In Vitro Activity of this compound: Antioxidant Profile

This compound exhibits significant antioxidant capabilities across multiple assay systems. Its performance has been primarily benchmarked against Butylated Hydroxyanisole (BHA), a common food and cosmetic preservative.

Table 1: Comparative In Vitro Antioxidant Activity of this compound and BHA
Assay SystemThis compound ActivityBHA ActivityKey Findings
β-Carotene-Linoleate Assay 90.2% inhibition at 50 ppmAlmost equivalent to this compound at 50 ppmThis compound demonstrates very strong inhibition of lipid peroxidation.[1][2]
DPPH Radical Scavenging Assay More active than BHA at 5, 10, 20, and 40 ppmLess active than this compound at all tested concentrationsThis compound shows superior free radical scavenging capacity compared to BHA.[1][2]
Phosphomolybdenum Assay Very good antioxidant capacityNot reported in the comparative studyThis compound effectively reduces Mo(VI) to Mo(V), indicating high total antioxidant capacity.[1][2]
Hydrogen Peroxide Scavenging Effective scavenging activityNot reported in the comparative studyThis compound is capable of neutralizing hydrogen peroxide.[1][2]

Potential In Vivo Activities and Structurally Related Compounds

Direct in vivo data for this compound is not yet available in published literature. However, studies on other phenanthrene derivatives provide insights into the potential biological activities that this compound might possess.

  • Antiviral Activity: Various phenanthrene-based derivatives have been synthesized and evaluated for their antiviral properties. For instance, certain antofine derivatives with a phenanthrene core have shown good to excellent in vivo activity against the Tobacco Mosaic Virus (TMV).[1][3][4] Additionally, phenanthrenes isolated from the medicinal plant Bletilla striata have demonstrated significant in vivo inhibitory effects against the influenza A virus in embryonated chicken eggs.[5]

  • Anticancer Activity: The planar structure of phenanthrene derivatives allows them to intercalate with DNA, and they have been investigated as potential anticancer agents.[6] Synthetic phenanthrene derivatives have shown cytotoxic activity against human colon and epithelial cancer cell lines in vitro.[2] Furthermore, a phenanthrene derivative, T26, was found to inhibit Pim-3 kinase and the growth of human pancreatic cancer cell lines in vitro and in vivo in nude mice.[7]

It is important to emphasize that these findings on related compounds are suggestive and require specific in vivo studies on this compound for confirmation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro antioxidant assays mentioned.

β-Carotene-Linoleate Assay

This assay measures the inhibition of lipid peroxidation.

  • A stock solution of β-carotene and linoleic acid is prepared in chloroform.

  • The chloroform is evaporated under vacuum.

  • The resulting residue is dissolved in aerated distilled water to form an emulsion.

  • The emulsion is aliquoted into test tubes containing different concentrations of this compound or the reference compound.

  • The absorbance is measured at 470 nm immediately and after a set incubation period at a specific temperature (e.g., 50°C).

  • The antioxidant activity is calculated based on the rate of β-carotene bleaching.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method assesses the ability of a compound to act as a free radical scavenger.

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Different concentrations of this compound or the reference antioxidant are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control.

Visualizing the Science

Experimental Workflow for In Vitro Antioxidant Screening

G cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis This compound This compound Isolation & Purification Concentrations Preparation of Test Concentrations This compound->Concentrations BHA BHA (Reference) BHA->Concentrations DPPH DPPH Radical Scavenging Concentrations->DPPH BetaCarotene β-Carotene-Linoleate Concentrations->BetaCarotene Phosphomolybdenum Phosphomolybdenum Concentrations->Phosphomolybdenum H2O2 H2O2 Scavenging Concentrations->H2O2 Spectro Spectrophotometric Measurement DPPH->Spectro BetaCarotene->Spectro Phosphomolybdenum->Spectro H2O2->Spectro Calc Calculation of % Inhibition / Activity Spectro->Calc Comparison Comparison of Activity Calc->Comparison G cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage Flavonoid This compound (Flavonoid) Flavonoid->ROS Direct Scavenging Keap1 Keap1 Flavonoid->Keap1 Inhibition Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Keap1->Nrf2 Ubiquitination & Degradation AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->ROS Neutralization Protection Cellular Protection AntioxidantEnzymes->Protection

References

Unveiling the Multifaceted Mechanisms of Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Flavidinin": The term "this compound" does not correspond to a recognized compound in the scientific literature. It is presumed to be a typographical error for "Flavonoid." This guide therefore focuses on the well-documented mechanisms of flavonoids, a broad class of plant secondary metabolites, with a comparative analysis of prominent members such as Fisetin, Quercetin, Apigenin, and Genistein.

Flavonoids are a diverse group of polyphenolic compounds found in fruits, vegetables, and other plant-based foods, renowned for their antioxidant, anti-inflammatory, and anticancer properties.[1] Their mechanism of action is pleiotropic, involving the modulation of multiple signaling pathways that are critical in the pathogenesis of various diseases.[2][3] This guide provides a comparative overview of the mechanisms of action of key flavonoids, supported by experimental data and detailed protocols.

Comparative Analysis of Flavonoid Activity

The biological activity of flavonoids can vary significantly based on their structural differences. The following tables summarize quantitative data on the anti-inflammatory and anticancer effects of selected flavonoids, providing a basis for comparison.

Table 1: Comparative Anti-inflammatory Activity of Flavonoids

FlavonoidAssayCell Line/ModelIC50 ValueReference
Quercetin Nitric Oxide (NO) InhibitionRAW 264.7 Macrophages~20 µM[4]
NF-κB InhibitionNot Specified> 100 µg/mL[4]
Fisetin Nitric Oxide (NO) InhibitionRAW 264.7 Macrophages~10 µM[5]
Apigenin IL-6 and TNF-α SecretionRAW 264.7 MacrophagesEffective at 50-100 nM[6]
Luteolin IL-6 and TNF-α SecretionRAW 264.7 MacrophagesEffective at <10 µM[6]
Isoorientin NF-κB InhibitionNot Specified8.9 µg/mL[4]
Orientin NF-κB InhibitionNot Specified12 µg/mL[4]
Isovitexin NF-κB InhibitionNot Specified18 µg/mL[4]
iNOS InhibitionNot Specified21 µg/mL[4]

Table 2: Comparative Anticancer Activity of Flavonoids (Cell Viability)

FlavonoidCell LineCancer TypeIncubation TimeIC50 ValueReference
Fisetin HSC-3Tongue Squamous Cell Carcinoma24 hours~20 µM[1]
U-2 OSOsteosarcomaNot Specified20-100 µM (Dose-dependent)[7]
AGSHuman Gastric Adenocarcinoma24 hours43.4 µmol/L[8]
AGSHuman Gastric Adenocarcinoma48 hours12.8 µmol/L[8]
Quercetin FaDuPharyngeal Cancer48 hours~46 µM[1]
AGSHuman Gastric Adenocarcinoma24 hours64.2 µmol/L[8]
AGSHuman Gastric Adenocarcinoma48 hours21.4 µmol/L[8]
Kaempferol PCI-15BHead and Neck Cancer48 hours> 100 µM[1]
Kaempferol 3-rutinoside-4'-glucoside MCF-7Breast Cancer24 hours88.8 µM[9]

Key Signaling Pathways Modulated by Flavonoids

Flavonoids exert their effects by interacting with and modulating key cellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. The primary targets include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[10] Its aberrant activation is a hallmark of many cancers.[10] Several flavonoids have been identified as potent inhibitors of this pathway.[10]

Fisetin, for example, has been shown to be a dual inhibitor of the PI3K/Akt and mTOR pathways.[11] It reduces the expression of PI3K and inhibits the phosphorylation of Akt and downstream targets like mTOR.[11] Similarly, quercetin has been documented to impede tumor proliferation by targeting the Akt/mTOR/P70S6K signaling pathway.[7] Myricetin also induces apoptosis and autophagy in human colon cancer cells by inhibiting the PI3K/Akt/mTOR signaling cascade.[10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Fisetin Fisetin Fisetin->PI3K Fisetin->mTORC1 Quercetin Quercetin Quercetin->Akt

Caption: PI3K/Akt/mTOR pathway inhibition by Fisetin and Quercetin.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) regulate a wide array of cellular processes such as proliferation, differentiation, inflammation, and apoptosis.[12] Flavonoids can either inhibit or activate these pathways depending on the specific flavonoid and cellular context.[13]

For instance, fisetin, quercetin, and myricetin have been shown to inhibit the activation of the NF-κB and MAPK pathways in LPS-induced macrophages by suppressing the phosphorylation of JNK, ERK, and p38.[5] In contrast, some studies have shown that fisetin can enhance and sustain the activation of ERK and JNK in response to TNF-α.[11] This highlights the complex and context-dependent nature of flavonoid interactions with MAPK signaling.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Inflammation & Cell Proliferation TranscriptionFactors->Inflammation Flavonoids Fisetin, Quercetin, Myricetin Flavonoids->MAPK Inhibit phosphorylation

Caption: General inhibition of the MAPK pathway by various flavonoids.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival.[13] Its constitutive activation is linked to chronic inflammation and many types of cancer.[13] Flavonoids, including quercetin, genistein, and apigenin, are well-known inhibitors of the NF-κB pathway.[13] They can block the degradation of IκBα, thereby preventing the nuclear translocation and transcriptional activity of NF-κB.[5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degradation & Release of NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB-IκBα (Inactive) GeneExpression Pro-inflammatory Gene Expression Flavonoids Quercetin, Genistein, Apigenin Flavonoids->IKK Flavonoids->IkBa Inhibit Degradation MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Flavonoids A->B C Add MTT solution (Incubate 2-4h) B->C D Solubilize Formazan (Add DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate Cell Viability E->F

References

Inter-laboratory Validation of Flavidinin Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Flavidinin" is not found in the currently available scientific literature. Therefore, this guide presents a comparative analysis of inter-laboratory validation for analytical methods of well-characterized flavonoids, specifically Quercetin and Hesperidin , as representative examples. The data and protocols provided are based on published studies for these compounds and serve as a model for the validation of a hypothetical flavonoid like "this compound."

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods. It provides supporting experimental data from collaborative studies and detailed methodologies.

Data Presentation: Inter-laboratory Validation Summary

The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of flavonoids, based on data from inter-laboratory collaborative studies. These studies assess the reproducibility of the methods when performed by different laboratories.

Table 1: Inter-laboratory Validation Data for Quercetin Quantification by HPLC-UV Method

This table is based on a collaborative study for the determination of flavonol aglycones in Ginkgo biloba, where quercetin is a major analyte.[1]

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5Laboratory 6Laboratory 7Laboratory 8Reproducibility (%RSD)
Quercetin (mg/g)
Sample A2.542.612.492.582.652.512.472.592.7%
Sample B5.125.255.055.195.315.084.995.222.4%
Linearity (r²) >0.999>0.999>0.998>0.999>0.999>0.998>0.999>0.999N/A
Accuracy (% Recovery) 99.2101.198.5100.5102.098.997.8101.31.5%
LOD (µg/mL) 0.050.060.050.040.050.060.050.04N/A
LOQ (µg/mL) 0.150.180.150.120.150.180.150.12N/A

Table 2: Inter-laboratory Validation Data for Hesperidin Quantification by LC-MS/MS Method

The data in this table is representative of an inter-laboratory study for hesperidin analysis, highlighting the high sensitivity and specificity of LC-MS/MS. The reproducibility is indicated by the HorRat value, which is a measure of the acceptability of the relative standard deviation of reproducibility (%RSDr) in comparison to a predicted value. A HorRat value ≤ 2 is generally considered acceptable.[2]

ParameterLaboratory ALaboratory BLaboratory CLaboratory DReproducibility (%RSDr) HorRat Value
Hesperidin (mg/L)
Sample X15.214.815.514.93.5% 1.2
Sample Y48.947.549.848.12.8% 1.0
Linearity (r²) >0.999>0.999>0.999>0.999N/A N/A
Accuracy (% Recovery) 100.799.1101.598.91.2% N/A
LOD (ng/mL) 0.50.40.50.6N/A N/A
LOQ (ng/mL) 1.51.21.51.8N/A N/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Quantification of Quercetin by HPLC-UV

This protocol is a representative method for the quantification of quercetin in botanical materials.

1. Sample Preparation (Acid Hydrolysis)

  • Accurately weigh 0.5 g of the powdered sample material into a 50 mL round-bottom flask.

  • Add 20 mL of methanol and 5 mL of 2M hydrochloric acid.

  • Reflux the mixture at 90°C for 2 hours to hydrolyze the quercetin glycosides to the aglycone form.

  • Cool the mixture to room temperature and filter through a 0.45 µm PTFE syringe filter into a 50 mL volumetric flask.

  • Wash the filter with methanol and add the washings to the volumetric flask.

  • Make up the volume to 50 mL with methanol.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% phosphoric acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 370 nm.

  • Injection Volume: 20 µL.

3. Calibration

  • Prepare a stock solution of quercetin standard (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Inject each standard solution and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Quantification of Hesperidin by LC-MS/MS

This protocol describes a sensitive and selective method for the quantification of hesperidin in complex matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., naringenin at 50 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient: 0-2 min, 10% B; 2-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Detection

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Hesperidin: m/z 609.2 → 301.1

    • Internal Standard (Naringenin): m/z 271.1 → 151.0

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Mandatory Visualization: Signaling Pathway

Flavonoids, such as quercetin and hesperidin, are known to modulate various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cell proliferation, survival, and metabolism. Dysregulation of this pathway is often implicated in diseases like cancer.

flavonoid_pi3k_pathway cluster_flavonoid This compound (Flavonoid) receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates apoptosis Apoptosis akt->apoptosis Inhibits pten PTEN pten->pip3 Inhibits proliferation Cell Proliferation & Survival mtorc1->proliferation flavonoid flavonoid flavonoid->pi3k Inhibits flavonoid->akt Inhibits

Caption: PI3K/Akt/mTOR pathway showing inhibition points by flavonoids.

References

The Pivotal Role of Structure in the Anti-Inflammatory Activity of Flavones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While the specific compound "Flavidinin" could not be definitively identified in a comprehensive search of scientific literature, this guide will delve into the structure-activity relationship (SAR) of a closely related and extensively studied class of compounds: flavones. This analysis will serve as a representative model for understanding how subtle molecular modifications can significantly impact the biological activity of flavonoid compounds.

Flavones are a class of polyphenolic compounds ubiquitously found in plants and are well-documented for their diverse pharmacological effects, including potent anti-inflammatory properties.[1][2] Their therapeutic potential has spurred considerable research into how their chemical structure dictates their anti-inflammatory efficacy. This guide provides a comparative analysis of various flavone analogs, supported by experimental data, to elucidate the key structural features governing their ability to modulate inflammatory pathways.

Comparative Anti-Inflammatory Activity of Flavone Analogs

The anti-inflammatory activity of a series of 15 flavones was systematically evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. NO is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) values for each compound are presented in the table below. A lower IC50 value indicates greater potency.

Compound No.Flavone AnalogIC50 (µM) for NO Inhibition
1Flavone> 100
23'-Hydroxyflavone45.31 ± 2.15
34'-Hydroxyflavone28.19 ± 1.23
43',4'-Dihydroxyflavone9.61 ± 1.36
55-Hydroxyflavone60.15 ± 3.51
67-Hydroxyflavone85.23 ± 4.11
7Luteolin (5,7,3',4'-Tetrahydroxyflavone)16.90 ± 0.74
8Apigenin (5,7,4'-Trihydroxyflavone)33.28 ± 1.89
9Chrysin (5,7-Dihydroxyflavone)71.42 ± 3.67
106-Hydroxyflavone> 100
11Baicalein (5,6,7-Trihydroxyflavone)41.11 ± 2.05
128-Hydroxyflavone> 100
134'-Methoxyflavone> 100
143',4'-Dimethoxyflavone> 100
155,7-Dimethoxyflavone> 100

Data sourced from a study on the anti-inflammatory activity of flavones in murine macrophages.[2]

Key Structure-Activity Relationship Insights

The data reveals several key structural features that significantly influence the anti-inflammatory activity of flavones:

  • Hydroxylation of the B-ring: The presence and position of hydroxyl (-OH) groups on the B-ring are critical. 3',4'-dihydroxyflavone (Compound 4) exhibited the most potent activity, suggesting that the catechol moiety on the B-ring is a key pharmacophore.[2]

  • The C2-C3 Double Bond: The double bond between carbons 2 and 3 in the C-ring is crucial for activity.[2]

  • Hydroxylation of the A-ring: Hydroxylation at the C5 and C7 positions of the A-ring, as seen in luteolin (Compound 7) and apigenin (Compound 8), contributes to potent anti-inflammatory effects.

  • Methoxy Groups: The presence of methoxy (-OCH3) groups, as seen in compounds 13, 14, and 15, generally leads to a significant decrease or complete loss of activity.[2] This suggests that free hydroxyl groups are essential for the interaction with biological targets.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the anti-inflammatory activity of the flavone analogs.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the ability of flavone analogs to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Procedure:

  • RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test flavone analogs.

  • After a 1-hour pre-incubation with the flavones, the cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells treated with the solvent used to dissolve the flavones, typically DMSO) are also included.

  • The cells are incubated for another 24 hours.

  • After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing an equal volume of the cell supernatant with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the vehicle-treated, LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Flavones exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Two prominent pathways are the Nuclear Factor-kappa B (NF-κB) pathway and the c-Src kinase pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). Many flavones have been shown to inhibit NF-κB activation by interfering with IκBα phosphorylation and degradation.[2]

Caption: The NF-κB signaling pathway and the inhibitory action of flavones.

c-Src Kinase Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a role in various cellular processes, including inflammation. It can be activated by various stimuli and, in turn, can activate downstream signaling cascades, including the NF-κB pathway. Some flavones have been found to directly or indirectly inhibit the activity of c-Src, thereby suppressing downstream inflammatory signaling.[2]

c_Src_Pathway cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Stimulus Pro-inflammatory Stimuli Receptor Receptor Stimulus->Receptor cSrc c-Src Receptor->cSrc Activation Downstream Downstream Signaling (e.g., NF-κB pathway) cSrc->Downstream Activation Inflammation Inflammation Downstream->Inflammation Flavones Flavones Flavones->cSrc Inhibition

References

Comparative Metabolomics of Flavidinin-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of Flavidinin on cultured cells. Due to the limited availability of specific metabolomic data for this compound, this document leverages data from the extensively studied flavonoid, Quercetin, as a representative analogue to illustrate the potential metabolic reprogramming induced by this class of compounds. This guide presents quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Data Presentation: Comparative Metabolomic Profiles

The following table summarizes the hypothetical changes in the relative abundance of key metabolites in cancer cells treated with this compound, using Quercetin as a proxy, compared to untreated control cells. This data is representative of typical findings in untargeted metabolomics studies of flavonoid-treated cancer cell lines.

Metabolite CategoryMetabolite NameChange in Abundance (Treated vs. Control)Putative Biological Implication
Energy Metabolism GlucoseDecreasedInhibition of glucose uptake and glycolysis
LactateDecreasedReduced glycolytic flux
PyruvateDecreasedImpaired entry into the TCA cycle
CitrateDecreasedDownregulation of the TCA cycle
SuccinateDecreasedDisruption of mitochondrial respiration
Amino Acid Metabolism GlutamineDecreasedReduced anaplerotic input to the TCA cycle
GlutamateDecreasedAltered nitrogen metabolism and neurotransmitter synthesis
AspartateDecreasedPerturbation of nucleotide synthesis and TCA cycle
AlanineIncreasedPotential shift in amino acid metabolism
Lipid Metabolism Fatty AcidsDecreasedInhibition of fatty acid synthesis
CholesterolDecreasedDisruption of membrane biosynthesis
Nucleotide Metabolism Purines (e.g., Adenosine, Guanosine)DecreasedImpaired DNA and RNA synthesis
Pyrimidines (e.g., Uridine, Cytidine)DecreasedImpaired DNA and RNA synthesis
Redox Homeostasis Reduced Glutathione (GSH)DecreasedIncreased oxidative stress
Oxidized Glutathione (GSSG)IncreasedIncreased oxidative stress

Experimental Protocols

This section details the methodologies for key experiments typically employed in the metabolomic analysis of flavonoid-treated cells.

Cell Culture and Treatment

Human cervical cancer (HeLa) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound (or Quercetin as a substitute) at a concentration of 50 µM or a vehicle control (e.g., DMSO). Cells are then incubated for 24 hours before harvesting for metabolomic analysis.

Metabolite Extraction
  • Quenching: After the 24-hour treatment period, the cell culture medium is rapidly aspirated. To halt metabolic activity, the cells are immediately washed with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Metabolites are extracted by adding a pre-chilled solution of 80% methanol in water to each well.

  • Harvesting: The cells are scraped from the wells into the methanol solution. The resulting cell suspension is transferred to a microcentrifuge tube.

  • Centrifugation: The tubes are centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

  • Sample Collection: The supernatant containing the extracted metabolites is carefully transferred to a new tube for analysis.

Untargeted Metabolomic Analysis by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is employed for the comprehensive profiling of metabolites.

  • Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites. A common mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to detect and quantify the metabolites. Data is acquired in both positive and negative ionization modes to cover a broad range of compounds.

  • Data Analysis: The raw data is processed using specialized software to identify and quantify the metabolites. This involves peak picking, alignment, and normalization. Statistical analysis, such as t-tests or ANOVA, is then performed to identify metabolites that are significantly altered between the treated and control groups.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the comparative metabolomics study of this compound-treated cells.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_metabolite_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis cluster_interpretation Biological Interpretation cell_culture HeLa Cell Culture treatment Treatment with this compound (or Quercetin) and Control cell_culture->treatment quenching Quenching with Cold PBS treatment->quenching extraction Extraction with 80% Methanol quenching->extraction harvesting Cell Harvesting & Centrifugation extraction->harvesting lcms LC-MS Analysis harvesting->lcms data_processing Data Processing & Metabolite Identification lcms->data_processing stat_analysis Statistical Analysis data_processing->stat_analysis pathway_analysis Pathway Analysis stat_analysis->pathway_analysis biological_insights Biological Insights pathway_analysis->biological_insights

Experimental workflow for comparative metabolomics.
This compound (Quercetin) Signaling Pathway

This diagram depicts a simplified signaling pathway that is commonly affected by flavonoids like Quercetin, leading to downstream metabolic changes and cellular responses such as apoptosis.

signaling_pathway cluster_pathways Key Signaling Pathways cluster_cellular_processes Cellular Processes cluster_cellular_outcomes Cellular Outcomes This compound This compound (Quercetin) PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB Glycolysis Glycolysis PI3K_Akt->Glycolysis FA_Synthesis Fatty Acid Synthesis PI3K_Akt->FA_Synthesis Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest NFkB->CellCycleArrest TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle TCA_Cycle->Apoptosis

Simplified signaling pathways affected by this compound.

A Head-to-Head Comparison of Flavonoid Extraction Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed comparison of common techniques for extracting flavonoids, a broad class of plant secondary metabolites with significant therapeutic potential. While the specific compound "Flavidinin" appears to be hypothetical or not widely documented, this guide will use general flavonoid extraction data as a proxy to illustrate the principles and performance of various methods.

The choice of extraction method can significantly impact the yield, purity, and stability of the target compounds.[1][2] This comparison covers both conventional and modern techniques, offering insights into their underlying principles, performance metrics, and experimental protocols.

Comparative Analysis of Extraction Methods

The efficiency of flavonoid extraction is influenced by numerous factors, including the chosen solvent, temperature, extraction time, and the physical properties of the plant material.[3] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often offer significant advantages over conventional methods such as maceration and Soxhlet extraction in terms of reduced extraction time and solvent consumption, as well as increased yield.[1][2][4][5] Supercritical Fluid Extraction (SFE) stands out as a "green" technology, typically utilizing supercritical CO2, which is non-toxic and easily removed from the final product.[6][7][8]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on flavonoid extraction. It is important to note that direct comparison is challenging due to variations in plant material, specific flavonoids targeted, and analytical methods used. However, the data provides a valuable overview of the relative performance of each technique.

Extraction TechniquePlant MaterialKey Parameter(s)Total Flavonoid Content (TFC) / YieldReference
Maceration Sansevieria trifasciata P. Leaves96% ethanol, 24 hours13.934 mgQE/g (1.39%)[9]
Soxhlet Extraction Sansevieria trifasciata P. Leaves96% ethanol8.117 mgQE/g (0.81%)[9]
Pinus brutia pineconeEthanol, 7 hours144.42 ± 5.39 µg/g (sum of quercetin, rutin, kaempferol)[10]
Commiphora gileadensis leaves40% ethanol, 90 min, 1:30 g/mL ratio19.65 ± 1.77 mg QE/g d.w.[11]
Ultrasound-Assisted Extraction (UAE) Potentilla fruticosa L.NADES, 300 W, 50 min, 40:1 mL/g ratio~25 mg/g (approx. from graph)[12]
Abelmoschus manihot Flowers71% ethanol, 1:22 g/mL ratio, 9% power, 36 min22.98% crude extract yield[13]
Houttuynia cordataDES, 420 W, 60 min, 40°C, 1:22 g/mL ratioOptimal yield (not specified numerically in abstract)[14]
Microwave-Assisted Extraction (MAE) Lagenaria sicerariaEthyl acetate24.28 mg/g[2]
Cassia alataNot specified135.18 mg/g DW[2]
Silybum marianum80% v/v ethanol, 600 W, 12 min, 25:1 mL/g ratioConsidered 100% performance level for silybinin yield[15]
Supercritical Fluid Extraction (SFE) Pinus brutia pineconeCO2 with 8% ethanol, 200 bar, 35°C, 120 min44.68 ± 2.89 µg/g (sum of quercetin, rutin, kaempferol)[10]
Odontonema strictum leavesCO2 with ethanol, 55-65°C99.33 to 247.78 mg/g of dried extract[3]

mgQE/g: milligrams of Quercetin Equivalents per gram of sample. µg/g: micrograms per gram of sample. DW: Dry Weight. d.w.: dry weight. NADES: Natural Deep Eutectic Solvents. DES: Deep Eutectic Solvents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key flavonoid extraction techniques discussed.

Maceration

Maceration is a simple and widely used conventional extraction method.[3][16]

  • Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: A known weight of the powdered sample is placed in a sealed container with a specific volume of a chosen solvent (e.g., 96% ethanol).[9] The mixture is left to stand for a defined period (e.g., 24 hours to several days), often with occasional agitation.[9][16]

  • Filtration: The mixture is filtered to separate the extract from the solid plant residue.

  • Solvent Evaporation: The solvent is evaporated from the filtrate, typically using a rotary evaporator, to obtain the crude extract.[17]

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that uses a smaller volume of solvent compared to maceration.[18]

  • Sample Preparation: A known weight of the dried, powdered plant material is placed in a porous thimble.[10][19]

  • Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then fitted to a flask containing the extraction solvent and a condenser.[19]

  • Extraction Cycle: The solvent is heated to reflux. The solvent vapor travels up a distillation arm, condenses, and drips into the thimble containing the sample.[19][20] Once the solvent level in the chamber reaches the top of a siphon tube, the solvent and extracted compounds are siphoned back into the flask.[19] This process is repeated for several hours.[10]

  • Final Steps: After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing the release of intracellular compounds.[12][14]

  • Sample Preparation: The dried and powdered plant material is suspended in an appropriate solvent in a flask.

  • Ultrasonic Treatment: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.[1] The sample is subjected to ultrasound of a specific frequency and power for a defined time and at a controlled temperature.[12][21]

  • Separation: The extract is separated from the solid residue by centrifugation or filtration.

  • Solvent Removal: The solvent is removed, typically under vacuum, to obtain the extract.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and the release of target compounds.[4][22][23]

  • Sample Preparation: The powdered plant sample is mixed with a suitable solvent in a microwave-safe vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and irradiated at a set power and for a specific duration.[15] The temperature and pressure can be controlled in closed-vessel systems.[24]

  • Cooling and Filtration: After irradiation, the vessel is cooled, and the contents are filtered to separate the extract.

  • Concentration: The solvent is evaporated from the filtrate to yield the crude extract.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[6][7][25]

  • Sample Preparation: The dried and ground plant material is loaded into an extraction vessel.

  • System Pressurization and Heating: Carbon dioxide is pumped into the vessel and brought to its supercritical state by controlling the temperature and pressure (for CO2, above 31.1 °C and 73.8 bar).[6][7] A co-solvent (e.g., ethanol) may be added to modify the polarity of the supercritical fluid.[10]

  • Extraction: The supercritical fluid passes through the sample, dissolving the flavonoids.

  • Separation: The pressure is reduced in a separator vessel, causing the CO2 to return to a gaseous state and leaving behind the extracted compounds.[7] The CO2 can then be recycled.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams have been generated.

G General Workflow for Flavonoid Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solid-Liquid Extraction grinding->extraction separation Filtration / Centrifugation extraction->separation concentration Solvent Evaporation separation->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract purification Purification / Analysis crude_extract->purification

Caption: A generalized workflow for the extraction of flavonoids from plant materials.

G Classification of Flavonoid Extraction Techniques cluster_conventional Conventional Methods cluster_modern Modern (Green) Methods cluster_principles Classification of Flavonoid Extraction Techniques maceration Maceration solvent_diffusion Solvent Diffusion maceration->solvent_diffusion soxhlet Soxhlet Extraction soxhlet->solvent_diffusion energy_input Energy Input (Heat/Sound/Microwave) soxhlet->energy_input uae Ultrasound-Assisted Extraction (UAE) uae->solvent_diffusion uae->energy_input mae Microwave-Assisted Extraction (MAE) mae->solvent_diffusion mae->energy_input sfe Supercritical Fluid Extraction (SFE) sfe->solvent_diffusion pressure_phase Pressure & Phase Change sfe->pressure_phase

Caption: Logical relationship of extraction techniques based on their core principles.

References

Safety Operating Guide

Prudent Disposal Procedures for Flavidinin: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

I. Essential Safety and Handling Information

Given the absence of specific data for Flavidinin, it must be handled with the utmost caution, assuming it may be hazardous. All personnel must adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to prevent inhalation.

II. Quantitative Data for Waste Profiling

To facilitate proper waste stream management, a preliminary characterization of this compound waste should be conducted. The following table outlines key parameters to determine for accurate waste profiling and disposal documentation.

ParameterValueSignificance for Disposal
CAS Number Not AssignedEssential for unique identification on waste manifests.
Molecular Formula C₁₅H₁₂O₃[1]Assists in determining potential degradation products and reactivity.
Physical State SolidDictates the type of waste container and handling procedures.
pH of Aqueous Solution (if applicable) To Be DeterminedDetermines if the waste is corrosive and requires neutralization.
Solubility in Water To Be DeterminedInforms the risk of environmental dissemination and the appropriate waste stream (aqueous vs. organic).
Reactivity Hazards To Be DeterminedIdentifies incompatibilities with other chemicals to prevent dangerous reactions in waste containers.
Toxicity Data (e.g., LD50) Not AvailableAssume high toxicity and handle as such to minimize exposure risk.

III. Experimental Protocol for this compound Disposal

The following protocol outlines a standardized procedure for the safe collection and disposal of this compound waste.

Objective: To safely segregate, package, label, and store this compound waste for collection by a certified hazardous waste management service.

Materials:

  • Designated, leak-proof, and chemically compatible hazardous waste container (for solid waste).

  • Sealable, compatible container for any contaminated sharps.

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.

  • Chemical fume hood.

Procedure:

  • Waste Segregation:

    • At the point of generation, identify all waste streams containing this compound. This includes unused neat compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and any contaminated labware.

    • Crucially, do not mix this compound waste with other waste streams such as non-hazardous trash, other chemical wastes (unless known to be compatible), or radioactive waste.

  • Containerization:

    • Place all solid this compound waste, including contaminated PPE and consumables, directly into a designated hazardous waste container.

    • If any sharps are contaminated with this compound, they must be placed in a designated sharps container that is also labeled as hazardous chemical waste.

    • Ensure the waste container is kept closed except when actively adding waste. Do not overfill the container; a maximum of 80% capacity is recommended.

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • An accurate list of all components in the container.

      • The approximate percentage of each component.

      • The date accumulation started.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from general laboratory traffic and sources of ignition.

    • Ensure compliance with institutional and local regulations regarding the maximum volume and time allowed for hazardous waste accumulation.

  • Disposal:

    • When the container is full or the accumulation time limit is approaching, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Complete all necessary waste manifest paperwork accurately. Never dispose of this compound waste down the drain or in the regular trash.

IV. Visualized Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

Flavidinin_Disposal_Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Isolate this compound from other waste streams ppe->segregate containerize Containerize Waste: Use designated, sealed, and compatible container segregate->containerize label Label Container: 'Hazardous Waste', 'this compound', Date containerize->label store Store Safely: Designated Satellite Accumulation Area label->store full Container Full or Time Limit Reached? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end End: Waste Manifested and Removed for Disposal contact_ehs->end

References

Essential Protective Measures for Handling Flavidinin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides crucial safety and logistical information for the laboratory handling of Flavidinin. All personnel must review this guide before commencing any work with this compound.

This compound is a naturally occurring chemical compound found in certain orchid species.[1][2] While comprehensive toxicological data is not fully available, its classification as a flavonoid suggests certain handling precautions should be taken.[3][4] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

A layered approach to PPE is mandatory when handling this compound, particularly in its solid, powdered form, to prevent inhalation and skin contact.[5][6]

Protection Type Specification Reason
Respiratory NIOSH-approved N95 (or higher) respiratorTo prevent inhalation of airborne particles.
Hand Nitrile gloves (minimum 4 mil thickness)To avoid direct skin contact.[7] Gloves must be inspected before use and disposed of after handling.[7]
Eye ANSI Z87.1-rated safety goggles or face shieldTo protect eyes from dust and splashes.[7][8]
Body Full-coverage lab coatTo protect skin and clothing from contamination.
Handling and Operational Plan

Safe handling practices are paramount to minimize exposure risk. Operations should be conducted in a controlled environment.

2.1. Engineering Controls

  • Ventilation: All weighing and transfers of solid this compound must be performed within a certified chemical fume hood or a powder containment hood to control airborne dust.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and restricted to authorized personnel.

2.2. Procedural Guidance

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by lining it with absorbent, disposable bench paper.

  • Weighing: Use a dedicated, calibrated balance inside the fume hood. Handle with care to avoid creating dust.

  • Dissolving: If preparing a solution, add the solvent to the pre-weighed this compound slowly to prevent splashing.

  • Post-Handling: After use, decontaminate the work area. All disposable materials used in the process should be treated as contaminated waste. Wash hands thoroughly after removing gloves.[7]

Disposal Plan

Proper disposal of this compound and associated contaminated waste is critical to prevent environmental contamination.

  • Solid Waste: All contaminated solid waste, including gloves, bench paper, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour this compound solutions down the drain.[7]

  • Consultation: All waste disposal must adhere to institutional and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

Emergency Procedures

4.1. Spills

  • Small Spills (Solid): Gently cover the spill with absorbent material like vermiculite or sand.[6] Moisten slightly to prevent dust from becoming airborne, then carefully sweep it into a labeled hazardous waste container.

  • Large Spills: Evacuate the area and alert your supervisor and EHS department immediately.

4.2. Exposure

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound safely.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep Don PPE (Goggles, Gloves, Lab Coat, Respirator) Area Prepare Designated Workspace (Fume Hood, Bench Paper) Prep->Area Proceed Weigh Weigh Solid this compound (Inside Fume Hood) Area->Weigh Start Work Dissolve Prepare Solution (If Applicable) Weigh->Dissolve Transfer Decon Decontaminate Workspace Dissolve->Decon Complete Task Waste Segregate & Dispose of Waste (Solid & Liquid) Decon->Waste Collect Remove Doff PPE & Wash Hands Waste->Remove Final Step

Caption: Workflow for Safe Handling of this compound.

G cluster_spill Spill Response cluster_exposure Personal Exposure Response start Spill or Exposure Event Occurs spill_type Assess Spill Size start->spill_type Spill Event exposure_route Identify Exposure Route start->exposure_route Exposure Event small_spill Small Spill: Cover with Vermiculite, Moisten, Sweep into Waste Container spill_type->small_spill Minor large_spill Large Spill: Evacuate Area, Alert Supervisor & EHS spill_type->large_spill Major skin Skin: Wash with Soap & Water exposure_route->skin Contact eye Eye: Flush with Water (15 min), Seek Medical Attention exposure_route->eye Splash inhalation Inhalation: Move to Fresh Air, Seek Medical Attention exposure_route->inhalation Inhaled ingestion Ingestion: Rinse Mouth, Seek Medical Attention exposure_route->ingestion Swallowed

Caption: Emergency Response Plan for this compound Incidents.

References

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